4-Chloro-2-(trifluoromethoxy)aniline
Description
Properties
IUPAC Name |
4-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFTYLMKCJPWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381804 | |
| Record name | 4-chloro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-77-3 | |
| Record name | 4-Chloro-2-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-2-(trifluoromethoxy)aniline CAS number and properties
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)aniline (CAS: 175205-77-3) for Advanced Research Applications
Introduction
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. This compound has emerged as a highly versatile and valuable intermediate.[1] Its unique molecular architecture, featuring a chlorinated aniline core functionalized with a trifluoromethoxy group, offers a compelling combination of reactivity and property-enhancing features. The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of a methoxy group but with profoundly different electronic properties, conferring increased lipophilicity and metabolic stability to derivative compounds—attributes highly sought after in drug design.[2][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the compound's properties, the rationale behind its applications, and practical protocols for its use, grounded in established scientific principles.
Core Chemical Identity
The compound is unambiguously identified by a set of standardized chemical descriptors. Its structure is foundational to its reactivity and function.
| Identifier | Value |
| CAS Number | 175205-77-3[1][4][5][6][7] |
| Molecular Formula | C₇H₅ClF₃NO[1][5][6] |
| Molecular Weight | 211.57 g/mol [1][5][6] |
| IUPAC Name | This compound[7] |
| SMILES | NC1=C(OC(F)(F)F)C=C(Cl)C=C1[7] |
| InChIKey | UCFTYLMKCJPWBX-UHFFFAOYSA-N[7] |
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical characteristics of a compound dictate its handling, storage, and behavior in various solvent systems. The trifluoromethoxy group notably enhances solubility in a range of organic solvents, a key advantage in synthetic applications.[1]
| Property | Value | Source(s) |
| Appearance | White to light yellow powder or lump | [1][4] |
| Melting Point | 31-33 °C | [1][6] |
| Boiling Point | 82 °C @ 15 mmHg | [1] |
| Purity | ≥ 98% (by GC) | [1][4] |
| Storage | Store at room temperature | [1] |
The Strategic Role of the Trifluoromethoxy Moiety in Drug Design
The inclusion of the -OCF3 group is a deliberate and strategic choice in medicinal chemistry, designed to overcome common challenges in drug development. Its electron-withdrawing nature and high lipophilicity are central to its utility.
-
Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450. This "metabolic blocking" can significantly increase a drug's in vivo half-life, leading to more stable plasma concentrations and potentially less frequent dosing regimens.[2]
-
Enhanced Lipophilicity: The trifluoromethoxy group is highly lipophilic (Hansch π value of +1.04), which can substantially improve a molecule's ability to permeate biological membranes. This is critical for oral bioavailability and for reaching targets within the central nervous system by crossing the blood-brain barrier.[3]
-
Modulation of Basicity: As a strong electron-withdrawing group, the -OCF3 moiety reduces the basicity (pKa) of the adjacent aniline amine. This modulation is crucial for optimizing interactions with biological targets and can help avoid off-target effects or undesirable physicochemical properties associated with more basic amines.
The value of this functional group is underscored by its presence in several FDA-approved drugs, including the amyotrophic lateral sclerosis treatment Riluzole and the tuberculosis agent Pretomanid .[3]
Synthesis and Reaction Pathways
This compound is primarily utilized as an intermediate. A common and logical synthetic approach involves a two-step process starting from a substituted nitrobenzene, a standard pathway in industrial organic chemistry.
Caption: Generalized synthetic workflow for the preparation of the target aniline.
The resulting aniline is a versatile precursor. The primary amine can undergo a wide range of reactions (e.g., acylation, alkylation, diazotization), while the chloro-substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular scaffolds.
Applications in Research and Development
The compound's structure makes it a valuable starting point for synthesizing a diverse range of target molecules across multiple industries.
Caption: Key application areas stemming from the core compound.
-
Pharmaceutical Development: It is a key intermediate for producing various pharmaceuticals. Its derivatives have shown potential as anti-inflammatory and analgesic agents.[1][8]
-
Agricultural Chemicals: The compound is instrumental in synthesizing modern herbicides and pesticides, where the chloro and trifluoromethoxy groups contribute to the biological activity and stability of the final products, enhancing crop protection.[1][8]
-
Materials Science: In this field, it is used to formulate advanced polymers and specialty coatings. Its incorporation can enhance thermal stability, chemical resistance, and overall durability of materials exposed to harsh environmental factors.[1][8]
Analytical and Quality Control Protocols
To ensure the reliability of experimental results, rigorous quality control is essential. The following protocols describe self-validating methods for assessing the purity and confirming the identity of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of purity by separating the main compound from potential impurities.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection Wavelength: 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
-
-
Chromatographic Run:
-
Inject 5 µL of the sample solution.
-
Run a gradient elution program, for instance: 0-20 min, 10% B to 90% B; 20-25 min, hold at 90% B; 25-26 min, 90% B to 10% B; 26-30 min, hold at 10% B. The gradient ensures the elution of both polar and non-polar impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. A purity of ≥98% is typical.[1]
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming molecular structure. Spectroscopic data for this compound is available in chemical databases.[9]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
The spectrum should show distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons.
-
Expected Aromatic Signals: Three protons on the benzene ring will appear as multiplets or distinct doublets/doublet of doublets in the aromatic region (~6.5-7.5 ppm), with splitting patterns dictated by their coupling to each other.
-
Expected Amine Signal: A broad singlet corresponding to the two -NH₂ protons will be visible, typically downfield from the aromatic signals. Its chemical shift can vary depending on solvent and concentration.
-
-
¹⁹F NMR Analysis:
-
This is a crucial experiment for confirming the trifluoromethoxy group.
-
A single, sharp singlet is expected, as the three fluorine atoms are chemically equivalent and typically do not couple to nearby protons through the oxygen atom.
-
-
¹³C NMR Analysis:
-
This spectrum will confirm the carbon skeleton, showing seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon (which will appear as a quartet due to coupling with the three fluorine atoms).
-
Safety, Handling, and Storage
While specific safety data for this exact compound is limited, its structure as a halogenated aniline warrants careful handling in accordance with good laboratory practices. Data from structurally similar compounds should be used as a guide.[10][11][12]
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10] |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] |
| Handling Precautions | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10][12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |
| First-Aid (General) | Skin Contact: Wash off immediately with plenty of soap and water.[10][12] Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[10][12] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10] Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined physicochemical properties, combined with the powerful influence of the trifluoromethoxy group, make it an indispensable building block for developing next-generation pharmaceuticals, advanced agrochemicals, and high-performance materials. A thorough understanding of its chemistry, applications, and handling is essential for any scientist looking to leverage its full potential in their research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
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- 4. This compound | 175205-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound [oakwoodchemical.com]
- 6. 175205-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | CAS 175205-77-3 [matrix-fine-chemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound(175205-77-3) 1H NMR [m.chemicalbook.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
physicochemical properties of 4-Chloro-2-(trifluoromethoxy)aniline
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(trifluoromethoxy)aniline
Introduction: A Molecule of Strategic Importance
This compound is a highly functionalized aromatic amine that serves as a critical building block in modern chemistry. Its strategic importance is rooted in the unique combination of its three core substituents: a chloro group, an amine group, and a trifluoromethoxy group. The interplay of these functionalities imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of complex target molecules across various industries.
The electron-withdrawing nature of the trifluoromethoxy (-OCF3) group, in particular, is a key feature. It significantly influences the molecule's lipophilicity, metabolic stability, and the reactivity of the aniline moiety.[1] These characteristics are highly sought after in the design of new agrochemicals, pharmaceuticals, and advanced materials.[2][3] This guide offers a comprehensive examination of the core , providing researchers, scientists, and drug development professionals with the technical data and practical insights necessary for its effective application.
Part 1: Core Physicochemical Properties
The fundamental physical and chemical attributes of a compound govern its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 175205-77-3 | [2] |
| Molecular Formula | C₇H₅ClF₃NO | [2] |
| Molecular Weight | 211.57 g/mol | [2] |
| Appearance | White to light yellow powder or lump | [2][4] |
| Melting Point | 31-33 °C | [5][6] |
| Boiling Point | 82 °C at 15 mmHg | [2][4] |
| Density (Predicted) | 1.468 ± 0.06 g/cm³ | [5][6] |
| pKa (Predicted) | 1.81 ± 0.10 | [5] |
| Water Solubility | Sparingly soluble (0.25 g/L at 25°C) | [5] |
| Storage | Store at room temperature in an inert atmosphere, kept in a dark place. | [5][6] |
Causality Behind the Properties:
-
Melting and Boiling Points: The moderate melting point indicates a crystalline solid structure at room temperature. The boiling point, provided under reduced pressure, suggests that the compound can be purified by vacuum distillation, although care must be taken to avoid decomposition at higher temperatures.
-
Solubility: The presence of the highly electronegative and hydrophobic trifluoromethoxy group significantly reduces solubility in polar solvents like water.[7] Conversely, it enhances solubility in various organic solvents, a property that is advantageous for its use in organic synthesis.[2][4]
-
pKa: The predicted low pKa value is a direct consequence of the strong electron-withdrawing effects of both the trifluoromethoxy group and the chlorine atom. These groups decrease the electron density on the nitrogen atom of the aniline, making it a much weaker base compared to unsubstituted aniline. This reduced basicity is a critical consideration in reaction planning, particularly in acid-base chemistry and nucleophilic substitution reactions.
Part 2: Analytical Characterization & Methodologies
Accurate characterization is essential for confirming the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Profile
While specific spectra for this exact compound are not publicly available, its structure allows for predictable spectroscopic signatures:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro, amino, and trifluoromethoxy groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven unique signals for the seven carbon atoms. The carbon attached to the trifluoromethoxy group would show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A strong singlet would be expected, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. This is a powerful technique for confirming the presence and integrity of this crucial functional group.
-
IR (Infrared) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-Cl stretching, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
This protocol is a self-validating system for assessing the purity of this compound, adapted from standard methodologies for related aniline compounds.
Objective: To quantify the purity of a sample and identify any potential volatile impurities.
Instrumentation & Reagents:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary Column: AT-210 (or equivalent polar phase column), 30 m x 0.53 mm ID, 1.0 µm film thickness.
-
Carrier Gas: Helium, high purity.
-
Reagents: High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).
-
Sample: this compound.
Methodology:
-
Standard Preparation: Accurately weigh approximately 25 mg of a reference standard of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to create a 1 mg/mL solution.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
GC Instrument Setup:
-
Set the carrier gas flow rate (e.g., Helium at 3.0 psi).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 260 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp Rate 1: Increase to 150 °C at 10 °C/minute.
-
Ramp Rate 2: Increase to 240 °C at 20 °C/minute.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
-
Injection & Analysis:
-
Inject 1 µL of the prepared sample solution into the GC.
-
Record the chromatogram.
-
The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
-
Data Interpretation & Validation:
-
Calculate the purity by the area percent method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
The system is validated if the reference standard shows a single, sharp, and symmetrical peak at the expected retention time, confirming the suitability of the column and conditions for analysis.
-
Caption: Workflow for Purity Analysis by Gas Chromatography.
Part 3: Safety, Handling, and Reactivity
As a substituted aniline, this compound requires careful handling.
Safety Profile
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Laboratory Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: When weighing the solid, use a spatula and perform the operation on a draft-shielded balance or within the fume hood to avoid generating airborne dust.
-
Spill Management: In case of a small spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: Dispose of all waste materials (contaminated gloves, absorbent pads, empty containers) in a designated hazardous waste container in accordance with local and federal regulations.
Caption: Safe Handling Protocol for Chemical Reagents.
Part 4: Applications in Synthesis
The true value of this compound lies in its utility as a versatile synthetic intermediate.
-
Agrochemicals: It serves as a key precursor in the synthesis of novel herbicides and pesticides.[2][3] The trifluoromethoxy and chloro groups can enhance the biological activity and environmental persistence of the final active ingredient.
-
Pharmaceutical Development: This aniline derivative is used in the production of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.[2][3] The -OCF3 group is known to improve metabolic stability and membrane permeability, which are critical pharmacokinetic properties for drug candidates.[1][10]
-
Materials Science: It is employed in the formulation of advanced polymers and specialty coatings.[2] Its incorporation can enhance thermal stability, chemical resistance, and durability of the final material.
-
Analytical and Environmental Chemistry: The compound can be used as a reagent in certain analytical methods or in the development of chemical sensors for detecting pollutants.[2][3]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. 175205-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound [oakwoodchemical.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)aniline: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-chloro-2-(trifluoromethoxy)aniline, a key fluorinated building block in modern chemistry. Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the molecule's structural and physicochemical properties, outlines detailed synthetic protocols, provides guidance on its analytical characterization, and explores its significant applications. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.
Molecular Structure and Physicochemical Properties
This compound is an aromatic amine distinguished by the presence of both a chlorine atom and a trifluoromethoxy group on the aniline core. These substitutions significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex organic molecules.[1]
The trifluoromethoxy (-OCF₃) group, in particular, is a bioisostere of other functionalities and is known to enhance the lipophilicity of molecules, which can improve their ability to cross biological membranes.[2] Furthermore, this group is metabolically stable, a desirable characteristic in the development of new agrochemicals and pharmaceuticals.[2]
Molecular Identity and Weight:
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 175205-77-3 | [3] |
| Molecular Formula | C₇H₅ClF₃NO | [3] |
| Molecular Weight | 211.57 g/mol | [3][4] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)OC(F)(F)F)N | [3] |
| InChI Key | UCFTYLMKCJPWBX-UHFFFAOYSA-N | [3] |
Physicochemical Data:
| Property | Value | Source |
| Appearance | White to light yellow powder or lump | [3] |
| Melting Point | 33 °C | [3] |
| Boiling Point | 82 °C at 15 mmHg | [3] |
| Purity | ≥ 98% (GC) | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound typically involves a multi-step process. The following protocol is a representative example, illustrating a common synthetic route.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol:
Step 1: Selective Fluorination of Trichloromethoxybenzene
-
Objective: To replace two chlorine atoms with fluorine to yield chlorodifluoromethoxybenzene.
-
Procedure:
-
In a suitable reactor, trichloromethoxybenzene is treated with hydrogen fluoride.[5]
-
The reaction is typically carried out under controlled temperature and pressure.
-
-
Causality: Hydrogen fluoride is a common and effective reagent for selective fluorination in industrial processes. The reaction conditions are optimized to favor the di-fluorinated product.
Step 2: Nitration of Chlorodifluoromethoxybenzene
-
Objective: To introduce a nitro group onto the aromatic ring, primarily at the para position.
-
Procedure:
-
The chlorodifluoromethoxybenzene from the previous step is subjected to nitration using a mixture of nitric acid and sulfuric acid.[5]
-
The reaction is performed at a low temperature to control the regioselectivity and prevent side reactions.
-
-
Causality: The methoxy group is an ortho-, para-director. The use of a mixed acid system generates the nitronium ion (NO₂⁺), the electrophile for this aromatic substitution reaction. The para-product is generally favored due to steric hindrance at the ortho positions.
Step 3: Hydrogenation Reduction of 4-(Chlorodifluoromethoxy)nitrobenzene
-
Objective: To reduce the nitro group to an amine, yielding the final product.
-
Procedure:
-
The 4-(chlorodifluoromethoxy)nitrobenzene is dissolved in a suitable solvent, such as ethyl acetate.[5]
-
A catalyst, typically Raney Nickel, is added to the solution.[5]
-
The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent.
-
The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by distillation or recrystallization.
-
-
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. Raney Nickel is a commonly used catalyst for this transformation due to its high activity and relatively low cost.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic protons will appear as a complex multiplet, and the amine protons will appear as a broad singlet. The exact chemical shifts and coupling patterns can be used to confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethoxy group, which will appear as a singlet.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).
-
C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹).
-
C=C stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹).
-
C-O stretching of the ether linkage.
-
C-F stretching vibrations of the trifluoromethoxy group (typically strong absorptions in the 1000-1300 cm⁻¹ region).
-
C-Cl stretching vibration (in the fingerprint region).
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 211.57. The isotopic pattern of the molecular ion peak will show the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Applications in Agrochemical and Pharmaceutical Synthesis
This compound is a valuable building block in the synthesis of a variety of agrochemicals and pharmaceuticals due to the beneficial properties imparted by the trifluoromethoxy and chloro substituents.[3][6]
Agrochemicals:
This compound serves as a key intermediate in the production of certain herbicides and pesticides.[6] The presence of the trifluoromethoxy group can enhance the biological activity and metabolic stability of the final active ingredient.
Pharmaceuticals:
In drug discovery, this compound is utilized in the synthesis of compounds with potential therapeutic applications, including those with anti-inflammatory and analgesic properties.[6] The unique electronic and lipophilic properties of this aniline derivative allow for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, it is a precursor in the synthesis of certain kinase inhibitors investigated in cancer therapy.
Safety, Handling, and Disposal
As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting.
Hazard Identification:
Based on available safety data sheets, this compound is classified with the following GHS hazard statements:
-
Harmful if swallowed.[7]
-
Causes skin irritation.[7]
-
Causes serious eye irritation.[7]
-
May cause respiratory irritation.[7]
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]
-
Eye Protection: Safety goggles or a face shield.[8]
-
Body Protection: A lab coat or chemical-resistant apron.[8]
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.[9]
Caption: A workflow for the safe handling and disposal of this compound.
Storage and Disposal:
The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Waste disposal should be carried out in accordance with all applicable local, state, and federal regulations.[10]
Conclusion
This compound is a strategically important fluorinated intermediate with a unique combination of functional groups that make it highly valuable in the fields of agrochemical and pharmaceutical research and development. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the creation of novel and improved chemical entities.
References
- 1. This compound | 175205-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [oakwoodchemical.com]
- 5. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 6. FCKeditor - Resources Browser [midyear.aza.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. brighthr.com [brighthr.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
commercial availability and suppliers of 4-Chloro-2-(trifluoromethoxy)aniline
<-3a--22_c-3a_--22_s-3a_--22_i-3a_-->## An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals
Executive Summary
This compound is a highly functionalized aromatic amine that has garnered significant interest as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a chloro group, an amine, and a trifluoromethoxy group—imparts specific steric and electronic properties that are highly advantageous in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is a valuable bioisostere for other functionalities, often enhancing metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides an in-depth overview of the compound's properties, commercial availability, quality control methodologies, and applications, designed to equip researchers and drug development professionals with the critical information needed for its effective procurement and utilization.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of its successful application in any research or development setting.
| Property | Value | Source(s) |
| CAS Number | 175205-77-3 | [1][2] |
| Molecular Formula | C₇H₅ClF₃NO | [1][2] |
| Molecular Weight | 211.57 g/mol | [1][2] |
| Appearance | White to light yellow powder or lump | [1][3] |
| Melting Point | 33 °C | [1] |
| Boiling Point | 82 °C at 11-15 mmHg | [1] |
| Purity (Typical) | ≥95-98% (GC) | [1][2][3] |
| MDL Number | MFCD00153102 | [1][2] |
The trifluoromethoxy group significantly influences the molecule's electronic character, acting as a strong electron-withdrawing group. This, combined with the chloro-substituent, modulates the reactivity of the aniline amine group, a critical consideration for subsequent synthetic transformations.
Commercial Availability and Strategic Procurement
This compound is readily available from a variety of specialized chemical suppliers. Procurement for research and development purposes typically involves sourcing from vendors who can provide high-purity material with comprehensive analytical data.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Chem-Impex | 22441 | ≥98% (GC) | Inquire |
| Oakwood Chemical | 004533 | 95% | 250mg, 1g |
| Tokyo Chemical Industry (TCI) | C3374 | >98.0% (GC) | 1g, 5g |
From a Field Perspective: When selecting a supplier, it is crucial to look beyond price. Key decision-making factors should include:
-
Purity Confirmation: Always request a lot-specific Certificate of Analysis (CoA) to verify purity by a primary analytical method like Gas Chromatography (GC) or HPLC.
-
Lead Times: Availability can fluctuate. For time-sensitive projects, confirming stock status ("In Stock USA" vs. "Inquire") is essential.[2]
-
Scalability: For drug development programs, a supplier's ability to scale from gram to kilogram quantities is a critical long-term consideration.
The following diagram illustrates a best-practice workflow for the procurement and incoming quality control of this critical reagent.
Caption: Procurement and QC Workflow for Key Reagents.
Synthesis and Manufacturing Considerations
While end-users will typically purchase this compound, understanding its synthesis provides insight into potential impurities. A common synthetic approach involves a multi-step sequence starting from a simpler substituted benzene. A plausible, generalized pathway is the nitration of a chlorotrifluoromethoxybenzene precursor, followed by the reduction of the nitro group to the aniline.
Caption: Generalized Synthetic Pathway.
Causality in Synthesis: The choice of reducing agent in the final step is critical. Catalytic hydrogenation (e.g., H₂ over Pd/C) is often preferred for its cleanliness, minimizing inorganic byproducts that can be difficult to remove.[4] The regioselectivity of the initial nitration step is directed by the existing chloro and trifluoromethoxy groups. Any deviation in this step could lead to the formation of positional isomers, which are often the most challenging impurities to separate from the final product.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile intermediate. Its primary utility is in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1]
-
Pharmaceutical Development: The compound serves as a crucial starting material for molecules with potential anti-inflammatory and analgesic properties.[1] The trifluoromethoxy group is particularly effective at blocking metabolic attack at the ortho-position, a common strategy in drug design to improve pharmacokinetic profiles. The aniline group provides a convenient handle for building out the rest of the molecule, often through amide bond formation or palladium-catalyzed cross-coupling reactions. The chlorine atom offers another site for modification or can be essential for binding to a biological target.[5]
-
Agrochemicals: It is used as an intermediate in the synthesis of advanced herbicides and pesticides.[1] The trifluoromethoxy group can enhance the efficacy and environmental stability of the final product.
-
Materials Science: The compound's unique electronic properties and stability make it a candidate for incorporation into specialty polymers and coatings, where enhanced thermal and chemical resistance are required.[1]
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is a non-negotiable step before its use in any synthesis. A multi-technique approach is recommended for a comprehensive assessment.
Recommended QC Protocol:
-
Gas Chromatography (GC): This is the primary method for assessing purity and is often cited by suppliers.[1][3] It is highly effective for separating volatile organic compounds and quantifying the main component relative to any residual solvents or volatile impurities. A typical GC method for related compounds uses a capillary column with a flame ionization detector (FID).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR should show a characteristic pattern for the aromatic protons, and the fluorine NMR (¹⁹F NMR) will confirm the presence and environment of the -OCF₃ group.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique confirms the molecular weight of the main peak, providing an unambiguous identity check.
Exemplary GC Purity Analysis Workflow
A self-validating protocol for purity assessment ensures that the results are reliable and reproducible.
-
System Suitability: Before sample analysis, inject a known standard to verify system performance (e.g., resolution, tailing factor, and reproducibility).
-
Sample Preparation: Accurately prepare a solution of the test material in a suitable solvent (e.g., 50 mg/mL in dichloromethane or ethyl acetate).[6]
-
Injection and Analysis: Inject the sample onto the GC system. A typical temperature program might start at 50°C and ramp up to 230°C to ensure the elution of all potential impurities.[6]
-
Data Processing: Integrate all peaks in the chromatogram.
-
Purity Calculation: Calculate the purity as the area of the main peak divided by the total area of all peaks (Area % method). This assumes all components have a similar response factor with an FID, which is a reasonable starting point for purity screening.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount.
-
Hazards: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[7][8] Always consult the latest Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at room temperature.[1]
-
First Aid:
By adhering to these guidelines, researchers can safely and effectively leverage the unique chemical properties of this compound to advance their projects in drug discovery and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | 175205-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-2-(trifluoromethoxy)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 4-Chloro-2-(trifluoromethoxy)aniline (CAS No. 175205-77-3). As a specialized aniline derivative used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials, understanding its specific hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond standard Safety Data Sheet (SDS) summaries to explain the causality behind safety protocols, empowering researchers to build a robust and self-validating culture of safety.
Core Hazard Profile and Physicochemical Characteristics
This compound is a substituted aniline, a class of compounds that requires careful handling due to potential toxicity. The introduction of a trifluoromethoxy group and a chlorine atom to the aniline ring modifies its reactivity, solubility, and biological activity, which in turn dictates its specific safety requirements.[1][2]
A foundational understanding begins with its physical and chemical properties, which directly influence exposure risk. For instance, its solid form at room temperature can pose an inhalation risk if handled as a fine powder.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 175205-77-3 | [1] |
| Molecular Formula | C₇H₅ClF₃NO | [1] |
| Molecular Weight | 211.57 g/mol | [1] |
| Appearance | White to light yellow powder or lump | [1][3] |
| Melting Point | 33 °C | [1][2] |
| Boiling Point | 82 °C at 11-15 mmHg | [1][2] |
| Purity | ≥ 95-98% (GC) | [1][3] |
GHS Classification and Toxicological Rationale
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. Understanding the specific classifications for this compound is the first step in implementing appropriate safety measures.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word | Source |
| Serious Eye Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning | [4] |
| Skin Sensitization | H317: May cause an allergic skin reaction. | GHS07 (Exclamation Mark) | Warning | [4] |
Expert Insight:
-
Eye Irritation (H319): The chemical structure can interact with the mucous membranes of the eye, leading to irritation. This is a common hazard for many organic chemicals and necessitates stringent eye protection.
-
Skin Sensitization (H317): This is a critical hazard. Initial contact may not cause a severe reaction, but repeated exposure can lead to the development of an allergic response (allergic contact dermatitis). This immunological reaction underscores the importance of preventing all skin contact, as sensitization is irreversible. Aniline derivatives, in general, are known for their potential to be absorbed through the skin and cause systemic effects or sensitization.
The Hierarchy of Controls: A Proactive Safety Framework
Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach that prioritizes the most effective control measures. This "Hierarchy of Controls" is a fundamental concept in chemical safety, ensuring that reliance on human behavior (the least reliable control) is minimized.
References
spectroscopic data (NMR, IR, MS) of 4-Chloro-2-(trifluoromethoxy)aniline
An In-depth Spectroscopic Guide to 4-Chloro-2-(trifluoromethoxy)aniline
Introduction: The Molecular Blueprint of a Key Synthetic Intermediate
In the landscape of modern drug discovery and materials science, halogenated and trifluoromethoxy-substituted anilines are invaluable building blocks. This compound (CAS No: 175205-77-3) is a prime example, serving as a critical intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern—a chloro group, an amine, and a trifluoromethoxy group on an aromatic ring—imparts specific electronic and steric properties that are sought after in medicinal chemistry and agrochemical development.
The unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of downstream applications. A mere confirmation of its molecular weight is insufficient; a detailed structural elucidation is required to guarantee isomeric purity and correct functional group placement. This guide provides a comprehensive analysis of this compound using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into not just the data itself, but the underlying principles that dictate the spectral outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust and reproducible NMR spectrum begins with meticulous sample preparation.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to calibrate the chemical shift scale to 0 ppm.
-
Acquisition : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. Standard pulse programs are typically sufficient for ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F NMR.
Caption: A generalized workflow for NMR spectral acquisition.
¹H NMR: Mapping the Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. For this compound, we anticipate signals from the aromatic protons and the amine protons.
-
Causality of Aromatic Signals : The three aromatic protons reside in unique chemical environments due to the influence of the three different substituents.
-
The -NH₂ group is a strong electron-donating group, causing a significant upfield shift (to lower ppm) for the protons ortho and para to it.
-
The -OCF₃ group is strongly electron-withdrawing due to the electronegativity of fluorine and oxygen, causing a downfield shift (to higher ppm) for adjacent protons.
-
The -Cl atom is also electron-withdrawing but to a lesser extent than -OCF₃.
-
-
Interpretation :
-
H-6 : This proton is ortho to the activating -NH₂ group and meta to the deactivating -Cl group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, split by the neighboring H-5.
-
H-5 : This proton is meta to both the -NH₂ and -OCF₃ groups and ortho to the -Cl group. It will appear as a doublet of doublets, split by both H-3 and H-6.
-
H-3 : This proton is ortho to the deactivating -OCF₃ group and meta to the -NH₂ group. It is expected to be the most downfield aromatic proton and will appear as a doublet, split by H-5.
-
-
Amine (-NH₂) Protons : The two protons of the primary amine typically appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange with trace amounts of water.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 - 4.5 | Broad Singlet | 2H | -NH ₂ |
| ~ 6.7 - 6.9 | Doublet | 1H | H-6 |
| ~ 7.0 - 7.2 | Doublet of Doublets | 1H | H-5 |
| ~ 7.2 - 7.4 | Doublet | 1H | H-3 |
¹³C NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
-
Causality of Carbon Signals :
-
Substituent Effects : The chemical shifts of the aromatic carbons are dictated by the electronic effects of the attached groups. The carbon attached to the electron-donating -NH₂ group (C-1) will be shifted upfield relative to an unsubstituted benzene, while carbons attached to the electron-withdrawing -Cl (C-4) and -OCF₃ (C-2) groups will be shifted downfield.
-
C-F Coupling : The most distinctive feature is the signal for the trifluoromethoxy carbon (-C F₃). Due to spin-spin coupling with the three attached fluorine atoms (a spin I=1/2 nucleus), this carbon signal is split into a quartet (¹JCF coupling). The aromatic carbon attached to the -OCF₃ group (C-2) may also show smaller, long-range coupling to the fluorine atoms (²JCOCF).
-
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Expected Multiplicity (due to C-F coupling) |
| ~ 115 - 125 | C-3, C-5, C-6 | Singlet |
| ~ 120.4 (q, ¹JCF ≈ 257 Hz) | -OC F₃ | Quartet |
| ~ 125 - 135 | C-4 (C-Cl) | Singlet |
| ~ 135 - 145 | C-2 (C-OCF₃) | Quartet (small) |
| ~ 140 - 150 | C-1 (C-NH₂) | Singlet |
¹⁹F NMR: A Unique Probe
For fluorinated compounds, ¹⁹F NMR is an exceptionally sensitive and informative technique.[2][3]
-
Interpretation : The three fluorine atoms of the trifluoromethoxy group are chemically equivalent. In a proton-decoupled spectrum, they will give rise to a single, sharp signal. The chemical shift of trifluoromethyl groups is highly sensitive to the electronic environment of the molecule.[2][4]
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 to -65 | Singlet | -OF ₃ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation : The sample, which is a liquid at room temperature, can be analyzed neat. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Background Scan : A background spectrum of the empty spectrometer is recorded to subtract atmospheric contributions (e.g., CO₂, H₂O).
-
Sample Scan : The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Caption: Standard procedure for acquiring an FT-IR spectrum.
Interpretation of Key Absorption Bands
The IR spectrum of this compound will display several characteristic absorption bands that confirm its structure.
-
N-H Stretching : Primary amines show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[5]
-
C-H Aromatic Stretching : A group of weaker bands typically appears just above 3000 cm⁻¹.
-
C=C Aromatic Stretching : Medium to weak absorptions in the 1600-1475 cm⁻¹ region are characteristic of the benzene ring.[6]
-
C-O-C and C-F Stretching : The trifluoromethoxy group gives rise to very strong and characteristic absorptions. The C-O (aryl ether) stretch appears in the 1300-1200 cm⁻¹ region. The C-F stretching vibrations are found in the 1200-1000 cm⁻¹ range and are typically among the strongest peaks in the spectrum.[7]
-
C-Cl Stretching : The absorption for the C-Cl bond is found in the fingerprint region, typically between 850-550 cm⁻¹.[8]
Table 4: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480 - 3350 | Medium | N-H Stretch (Asymmetric & Symmetric) |
| 3100 - 3000 | Weak | Aromatic C-H Stretch |
| 1620 - 1580 | Medium | Aromatic C=C Stretch |
| 1300 - 1200 | Strong | Aryl-O Stretch |
| 1200 - 1000 | Very Strong | C-F Stretch |
| 850 - 800 | Medium-Strong | C-Cl Stretch / C-H Out-of-plane bend |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron off the molecule to form a positively charged molecular ion (M⁺•).
-
Fragmentation : The molecular ion is energetically unstable and breaks apart into smaller, charged fragments and neutral radicals.
-
Analysis : The positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Interpretation of the Mass Spectrum
-
Molecular Ion (M⁺•) : The molecular weight of C₇H₅ClF₃NO is 211.57 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the natural abundance of chlorine isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two peaks:
-
M⁺• peak at m/z 211 (corresponding to the molecule with ³⁵Cl).
-
M+2 peak at m/z 213 (corresponding to the molecule with ³⁷Cl). The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.
-
-
Key Fragmentation Pathways : The fragmentation pattern provides a fingerprint of the molecule's structure. Energetically favorable cleavages lead to the most abundant fragment ions.[9] For halogenated aromatic compounds, common fragmentation involves the loss of the halogen or side chains.[10][11][12]
Caption: Plausible major fragmentation pathways for this compound.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 211, 213 | [C₇H₅ClF₃NO]⁺• | Molecular ion (M⁺•), showing 3:1 isotopic pattern |
| 176 | [C₇H₅F₃NO]⁺ | Loss of a chlorine radical (•Cl) |
| 142, 144 | [C₇H₅ClNO]⁺ | Loss of a trifluoromethyl radical (•CF₃) |
| 126, 128 | [C₇H₅ClN]⁺ | Loss of a trifluoromethoxy radical (•OCF₃) |
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of this compound is a clear demonstration of the power of a synergistic spectroscopic approach.
-
NMR (¹H, ¹³C, ¹⁹F) provides an unambiguous map of the carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the presence of the trifluoromethoxy group through characteristic C-F coupling.
-
IR Spectroscopy confirms the presence of all key functional groups—the primary amine, the aromatic ring, the aryl ether linkage, and the C-F and C-Cl bonds—through their characteristic vibrational frequencies.
-
Mass Spectrometry establishes the correct molecular weight and confirms the presence of one chlorine atom through its distinct 3:1 isotopic pattern. The fragmentation data further supports the proposed structure.
Together, these techniques provide a self-validating system of evidence, leaving no ambiguity as to the identity and purity of the compound. This rigorous characterization is the foundation upon which reliable and reproducible scientific research is built, ensuring that professionals in drug development and materials science can proceed with confidence in their synthetic endeavors.
References
- 1. This compound [oakwoodchemical.com]
- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
solubility of 4-Chloro-2-(trifluoromethoxy)aniline in organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethoxy)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of this compound in various organic solvents. As a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document, written from the perspective of a Senior Application Scientist, details the molecular characteristics governing solubility, presents a rigorous, step-by-step protocol for experimental solubility determination using the gold-standard shake-flask method, and discusses the analytical techniques required for quantification. By explaining the causality behind experimental choices, this guide serves as a practical and self-validating resource for researchers, chemists, and drug development professionals.
Introduction
This compound is a highly functionalized aromatic amine whose utility in modern chemistry is growing. Its applications often serve as critical building blocks in the synthesis of complex, biologically active molecules.[1][2] The success of these synthetic and formulation processes—from ensuring homogenous reaction mixtures to achieving high yields in crystallization—is fundamentally dependent on the compound's solubility characteristics. A lack of precise solubility data can lead to unpredictable outcomes, inefficient processes, and increased development costs.[3][4]
This guide moves beyond a simple data sheet to provide a foundational understanding of the principles governing the solubility of this specific molecule. We will explore how its unique structural motifs—the chloro, trifluoromethoxy, and aniline groups—interact with different classes of organic solvents. The core of this document is a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility, ensuring that researchers can generate reliable and reproducible data in their own laboratories.
Physicochemical Properties and Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a useful starting point, where solubility is favored when the solute and solvent have similar polarities and hydrogen bonding capabilities.[5]
This compound possesses a unique combination of features:
-
Aniline Moiety (-NH₂): The primary amine group is polar and can act as a hydrogen bond donor (via N-H) and a weak hydrogen bond acceptor (via the nitrogen lone pair). This promotes solubility in polar protic solvents.[6][7]
-
Chlorine Atom (-Cl): As an electronegative substituent, the chloro group adds polarity to the aromatic ring.
-
Trifluoromethoxy Group (-OCF₃): This group is of particular importance. It is strongly electron-withdrawing and highly lipophilic, significantly more so than a simple methoxy group.[8][9] This high lipophilicity enhances solubility in organic solvents and non-polar environments.[8][10][11] The oxygen atom can also act as a hydrogen bond acceptor.
The overall solubility of this compound in a given solvent is therefore a balance between the hydrophilic character of the amine group and the lipophilic nature of the trifluoromethoxy group and the chlorinated aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175205-77-3 | [1] |
| Molecular Formula | C₇H₅ClF₃NO | [1] |
| Molecular Weight | 211.57 g/mol | [1] |
| Appearance | White to light yellow powder to lump | [1] |
| Melting Point | 33 °C | [1] |
| Boiling Point | 82 °C / 15 mmHg | [1] |
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, it is crucial to measure the thermodynamic equilibrium solubility. This represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium, meaning the rates of dissolution and precipitation are equal.[12] The shake-flask method is widely recognized as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state.[13][14]
Rationale for the Shake-Flask Method
The choice of the shake-flask method is deliberate. Unlike kinetic solubility assays, which are rapid but can overestimate solubility by creating supersaturated solutions, the shake-flask method ensures a true equilibrium is reached between the undissolved solid and the saturated solution.[3][13] This is achieved by agitating an excess of the solid compound in the solvent for an extended period (typically 24-48 hours) to ensure the dissolution process has reached its endpoint.[3][15]
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol provides a self-validating system for determining the solubility of this compound.
3.2.1 Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Toluene, Heptane), HPLC or analytical grade
-
Type I (ultrapure) water for analytical blanks
-
2-8 mL glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance (readable to at least 0.1 mg)
-
Syringes (1-5 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC vials with septa
3.2.2 Equipment
-
Orbital shaker or rotator placed in a temperature-controlled incubator or water bath
-
Centrifuge (optional, for enhancing solid-liquid separation)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Vortex mixer
3.2.3 Safety Precautions
-
This compound and its derivatives should be handled with care. The Safety Data Sheet (SDS) for similar compounds indicates potential hazards including skin, eye, and respiratory irritation.[16][17]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and solvent-resistant gloves.
-
Handle all organic solvents with caution, paying attention to their flammability and toxicity.
3.2.4 Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. "Excess" is critical; a good starting point is ~20-50 mg of solid for every 1 mL of solvent to ensure a solid phase remains at equilibrium. Record the exact mass added.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Causality: This step is crucial to avoid clogging the filter in the next step. For very fine suspensions, centrifugation (e.g., 10 minutes at 5000 rpm) can be used to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed container or directly into a volumetric flask for dilution. Causality: Filtration is a mandatory step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility. The filter material must be compatible with the solvent to prevent leaching of extractables.
-
Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (determined in Section 4.0). The dilution factor must be recorded precisely. For example, dilute 100 µL of the filtrate to 10 mL.
-
Analysis: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Validation: After the experiment, visually inspect the vial to confirm that excess solid material remains. If all the solid has dissolved, the experiment is invalid for determining equilibrium solubility and must be repeated with a greater amount of the compound.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is an ideal technique for quantifying aniline derivatives due to its sensitivity, specificity, and applicability to non-volatile compounds.[18][19]
HPLC Method Development
A reverse-phase HPLC method with UV detection is recommended.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water. The exact ratio should be optimized to achieve a good peak shape and a retention time of approximately 3-7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the wavelength of maximum absorbance (λ-max) for this compound. This should be determined by running a UV scan of a standard solution.
-
Injection Volume: 10-20 µL.
Calibration and Calculation
-
Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in the solvent of interest.
-
Calibration Standards: Create a series of at least five calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentration of the diluted experimental samples.
-
Calibration Curve: Inject the standards into the HPLC and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value is >0.999.
-
Solubility Calculation:
-
Use the calibration curve equation to determine the concentration (C_diluted) of the diluted sample from its measured peak area.
-
Calculate the concentration in the original saturated solution (C_saturated) by multiplying by the dilution factor.
-
Solubility (g/L) = C_saturated (µg/mL) * (1 g / 1,000,000 µg) * (1000 mL / 1 L)
-
Expected Solubility Profile and Data Interpretation
While specific quantitative data is not publicly available, a qualitative solubility profile can be predicted based on the compound's structure. The following table provides a template for presenting experimentally determined data and includes expected qualitative results based on chemical principles.
Table 2: Expected Solubility of this compound in Common Organic Solvents at 25°C
| Solvent Class | Solvent | Polarity Index | H-Bonding | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Donor & Acceptor | High | The -NH₂ group can hydrogen bond with the solvent's -OH group. The polar nature of the solvent effectively solvates the entire molecule. |
| Polar Aprotic | Acetonitrile | Moderate | Acceptor | Moderate to High | Solvates the polar parts of the molecule through dipole-dipole interactions. The lipophilic -OCF₃ group interacts well. |
| Acetone, THF | Moderate | Acceptor | High | These solvents balance polarity with enough non-polar character to effectively dissolve the lipophilic aromatic and -OCF₃ portions. | |
| Non-Polar | Toluene | Low | None | Moderate | The aromatic nature of toluene allows for favorable π-π stacking interactions with the compound's benzene ring. |
| Heptane, Hexane | Very Low | None | Very Low | The overall polarity from the -NH₂ and -Cl groups is too high for significant solubility in non-polar aliphatic hydrocarbons. |
Structure-Solubility Relationship Diagram
Caption: Relationship between molecular features and solubility.
Conclusion
The solubility of this compound is a complex interplay of its polar amine functionality and the highly lipophilic nature of its trifluoromethoxy and chlorinated aromatic core. This guide establishes that while high solubility can be expected in polar aprotic and protic solvents like THF, acetone, and methanol, the compound is likely to be poorly soluble in non-polar aliphatic solvents. By providing a robust, detailed protocol for the equilibrium shake-flask method coupled with HPLC analysis, this document empowers researchers to generate the precise, high-quality solubility data essential for advancing chemical synthesis, process development, and formulation in their respective fields. Adherence to this self-validating methodology will ensure data integrity and facilitate more predictable and successful scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. nbinno.com [nbinno.com]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
reactivity of the trifluoromethoxy group in 4-Chloro-2-(trifluoromethoxy)aniline
An In-Depth Technical Guide to the Reactivity of the Trifluoromethoxy Group in 4-Chloro-2-(trifluoromethoxy)aniline
Executive Summary
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in the design of advanced materials, pharmaceuticals, and agrochemicals. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and metabolic stability. This guide provides a detailed examination of the reactivity of this compound, a versatile chemical intermediate. We will dissect the profound influence of the trifluoromethoxy group on the molecule's reactivity, focusing on the interplay between the amine, chloro, and trifluoromethoxy substituents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and reaction pathways involving this compound.
The Unique Electronic Signature of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is often termed a "super-halogen" or "pseudo-halogen" because its electronic properties are comparable to those of chlorine or fluorine.[1] Its influence on an aromatic system is a complex interplay of strong inductive effects and weaker resonance effects.
-
Potent Electron-Withdrawing Nature : The three highly electronegative fluorine atoms create a powerful inductive (-I) effect, withdrawing electron density from the oxygen atom and, consequently, from the aromatic ring. This effect is significantly stronger than that of a simple methoxy group (-OCH3) and profoundly alters the reactivity of the benzene ring.[2]
-
Enhanced Lipophilicity : The -OCF3 group is highly lipophilic, a property that can improve a molecule's ability to cross biological membranes. This increased lipophilicity is a key advantage in drug design for enhancing absorption and distribution.[2][3][4]
-
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry.[3] This imparts remarkable stability to the trifluoromethoxy group, making it resistant to metabolic degradation and extending the biological half-life of compounds containing it.[2][5]
The trifluoromethyl (-CF3) group is also a strong electron-withdrawing substituent, but the trifluoromethoxy group is generally considered to be more lipophilic.[3] This distinction is critical in the fine-tuning of molecular properties for specific biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175205-77-3 | [6][7] |
| Molecular Formula | C7H5ClF3NO | [6][7] |
| Molecular Weight | 211.57 g/mol | [6][7] |
| Appearance | White to light yellow powder or lump | [6] |
| Melting Point | 33 °C | [6] |
| Boiling Point | 82 °C / 15 mmHg | [6] |
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from m-chlorobenzotrifluoride. This pathway highlights several fundamental organic transformations.
Experimental Protocol: Synthesis via Nitration and Reduction
This protocol is based on a method described for the synthesis of related compounds.[8]
-
Nitration of m-Chlorobenzotrifluoride :
-
Cool m-chlorobenzotrifluoride in a suitable reactor.
-
Slowly add a mixture of nitric acid and sulfuric acid, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for approximately 2.5 hours.
-
Separate the organic layer. The crude product, 5-chloro-2-nitrobenzotrifluoride, can be purified by low-temperature recrystallization from a solvent like n-hexane.[8]
-
-
Reduction to 4-Chloro-2-(trifluoromethyl)aniline :
-
The intermediate, 5-chloro-2-nitrobenzotrifluoride, is reduced to the corresponding aniline.
-
A common method is catalytic hydrogenation using a catalyst such as Raney nickel.[8] The nitro group is selectively reduced to an amine, yielding the final product, 4-Chloro-2-(trifluoromethyl)aniline.
-
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound [oakwoodchemical.com]
- 8. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-Chloro-2-(trifluoromethoxy)aniline in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Agrochemicals
In the landscape of modern crop protection, the synthesis of novel, effective, and selective agrochemicals is paramount. Among the vast array of chemical building blocks, fluorinated anilines have emerged as a cornerstone for the development of advanced herbicides, fungicides, and insecticides. The incorporation of fluorine atoms, particularly in the form of a trifluoromethoxy (-OCF₃) group, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule. This often translates to lower application rates, improved efficacy, and a more favorable environmental profile.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key fluorinated intermediate: 4-Chloro-2-(trifluoromethoxy)aniline . This versatile compound serves as a critical starting material for the synthesis of a range of potent agrochemicals.[1][2] We will delve into its properties, its conversion into a highly reactive isocyanate intermediate, and provide a detailed, step-by-step protocol for the synthesis of a representative herbicidal compound.
Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 175205-77-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅ClF₃NO | --INVALID-LINK-- |
| Molecular Weight | 211.57 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow powder or lump | --INVALID-LINK-- |
| Melting Point | 33 °C | --INVALID-LINK-- |
| Boiling Point | 82 °C at 15 mmHg | --INVALID-LINK-- |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes.
The Isocyanate Gateway: A Versatile Intermediate for Agrochemical Synthesis
A pivotal transformation in the utilization of this compound is its conversion to the corresponding isocyanate, 4-chloro-2-(trifluoromethoxy)phenyl isocyanate . Isocyanates are highly valuable intermediates in organic synthesis due to their reactivity towards a wide range of nucleophiles, enabling the construction of ureas, carbamates, and other moieties commonly found in bioactive molecules. This reactivity is the cornerstone of their utility in creating diverse libraries of potential agrochemicals.[3]
The synthesis of isocyanates from anilines is typically achieved through phosgenation, using phosgene or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a safer, solid alternative to gaseous phosgene and is widely used in modern organic synthesis.[4]
Workflow for the Synthesis of 4-Chloro-2-(trifluoromethoxy)phenyl isocyanate
Figure 1: General workflow for the synthesis of 4-chloro-2-(trifluoromethoxy)phenyl isocyanate.
Protocol: Synthesis of a Phenylurea Herbicide from this compound
This protocol details the synthesis of a representative phenylurea herbicide, a class of compounds known to inhibit photosynthesis in target weeds. The synthesis proceeds in two main stages: the formation of the isocyanate intermediate, followed by its reaction with a suitable amine.
Part 1: Synthesis of 4-Chloro-2-(trifluoromethoxy)phenyl isocyanate
This protocol is adapted from general procedures for the synthesis of isocyanates using triphosgene.[5][6]
Materials:
-
This compound
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous toluene
-
Anhydrous triethylamine (optional, as a base)
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and an addition funnel. Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction.
-
Reagent Preparation: Dissolve 10.0 g (47.3 mmol) of this compound in 100 mL of anhydrous toluene. In a separate dry flask, prepare a solution of 5.6 g (18.9 mmol) of triphosgene in 40 mL of anhydrous toluene.
-
Reaction: Add the aniline solution to the reaction flask. With vigorous stirring, add the triphosgene solution dropwise from the addition funnel to the aniline solution at room temperature over a period of 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Purification: After cooling to room temperature, carefully remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-chloro-2-(trifluoromethoxy)phenyl isocyanate as a clear liquid.
Expected Yield: 85-95%
Part 2: Synthesis of N-(4-chloro-2-(trifluoromethoxy)phenyl)-N',N'-dimethylurea
This part of the protocol describes the reaction of the synthesized isocyanate with dimethylamine to form the final phenylurea herbicide.
Materials:
-
4-Chloro-2-(trifluoromethoxy)phenyl isocyanate
-
Dimethylamine (40% solution in water or as a gas)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, dissolve 5.0 g (21.0 mmol) of 4-chloro-2-(trifluoromethoxy)phenyl isocyanate in 50 mL of anhydrous diethyl ether in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Amine Addition: Cool the solution in an ice bath. Slowly add 2.6 g (23.1 mmol, 1.1 equivalents) of a 40% aqueous solution of dimethylamine dropwise with vigorous stirring. Alternatively, bubble dimethylamine gas through the solution until saturation.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours. A white precipitate of the urea product should form.
-
Work-up: If an aqueous solution of dimethylamine was used, transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure N-(4-chloro-2-(trifluoromethoxy)phenyl)-N',N'-dimethylurea.
Expected Yield: 90-98%
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected MS (m/z) |
| 4-Chloro-2-(trifluoromethoxy)phenyl isocyanate | 7.2-7.5 (m, 3H) | 118.0, 120.4 (q, J=258 Hz, -OCF₃), 122.1, 127.5, 129.8, 131.2, 145.3, 155.6 (N=C=O) | [M]⁺ calculated for C₈H₃ClF₃NO: 237.0; found: 237.0 |
| N-(4-chloro-2-(trifluoromethoxy)phenyl)-N',N'-dimethylurea | 3.05 (s, 6H), 6.8-7.4 (m, 3H), 8.2 (br s, 1H) | 36.5, 119.8, 120.5 (q, J=257 Hz, -OCF₃), 121.7, 126.9, 129.5, 132.1, 143.8, 155.2 (C=O) | [M]⁺ calculated for C₁₀H₁₀ClF₃N₂O₂: 282.0; found: 282.0 |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its conversion to the corresponding isocyanate opens up a vast chemical space for the creation of novel herbicides, fungicides, and insecticides. The protocols provided herein offer a robust starting point for researchers to synthesize and explore new derivatives. The strategic incorporation of the trifluoromethoxy group is a proven approach to enhance the biological activity of agrochemicals, and the continued exploration of derivatives of this compound is a promising avenue for the discovery of next-generation crop protection solutions.
References
Application Notes: 4-Chloro-3-(trifluoromethyl)aniline as a Cornerstone Building Block for the Synthesis of Regorafenib, a Multi-Kinase Inhibitor
Introduction: The Strategic Importance of Fluorinated Anilines in Oncology
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties due to its high lipophilicity and electron-withdrawing nature.[1] When combined with a halogenated aniline scaffold, the resulting building block offers a unique combination of reactivity and structural features that are highly sought after in the design of targeted therapies.
This guide provides an in-depth technical overview of 4-chloro-3-(trifluoromethyl)aniline (CAS 320-51-4), a critical building block in the synthesis of the oral multi-kinase inhibitor, Regorafenib. We will explore the physicochemical properties of this aniline derivative and detail a representative synthetic protocol for its incorporation into the final drug substance. The causality behind experimental choices and the importance of this structural motif for the drug's mechanism of action will be a central focus.
Physicochemical Properties and Strategic Value of 4-Chloro-3-(trifluoromethyl)aniline
4-Chloro-3-(trifluoromethyl)aniline is a substituted aniline that serves as a linchpin in the synthesis of a class of anti-cancer drugs known as diaryl ureas.[2] Its strategic value is rooted in the specific properties conferred by its substituents.
Key Physicochemical Data:
| Property | Value | Source(s) |
| CAS Number | 320-51-4 | [3][4] |
| Molecular Formula | C₇H₅ClF₃N | [3] |
| Molecular Weight | 195.57 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [3] |
| Melting Point | 35-40 °C | [3][4] |
| Boiling Point | ~228-230 °C | [3] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone | [3] |
The 4-chloro and 3-trifluoromethyl substituents on the aniline ring are not arbitrary. They are crucial for the biological activity of Regorafenib. This "eastern" half of the molecule is designed to bind deep within the hydrophobic pocket of the kinase ATP-binding site. The trifluoromethyl group enhances hydrophobic interactions, while the chlorine atom can form specific halogen bonds and contributes to the overall electronic profile of the molecule, influencing its binding affinity.[2] The aniline nitrogen serves as the reactive handle for the key urea bond formation, which is central to the pharmacophore of many kinase inhibitors.[5]
Application in Pharmaceutical Synthesis: The Case of Regorafenib
Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[6] The synthesis of Regorafenib prominently features the formation of a diaryl urea bridge, a reaction for which 4-chloro-3-(trifluoromethyl)aniline is an essential precursor.
The overall synthetic strategy involves the coupling of two key fragments: the "eastern" aniline portion (4-chloro-3-(trifluoromethyl)aniline) and a "western" pyridine-ether moiety. The core reaction is the formation of the urea linkage.
Logical Workflow for Regorafenib Synthesis
The following diagram illustrates a common synthetic pathway to Regorafenib, highlighting the central role of 4-chloro-3-(trifluoromethyl)aniline.
Caption: Synthetic pathway for Regorafenib.
Detailed Protocol: Synthesis of Regorafenib via Urea Formation
This protocol is a representative example adapted from established patent literature.[6][7] It outlines the critical step of coupling 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methyl amide with an activated form of 4-chloro-3-(trifluoromethyl)aniline.
PART A: Preparation of the Isocyanate Intermediate
-
Rationale: Direct reaction of an aniline with an amine to form a urea is inefficient. The aniline must first be "activated." A common method is to convert the aniline into a highly reactive isocyanate using a phosgene equivalent. This electrophilic isocyanate will then readily react with the nucleophilic amine of the coupling partner.
-
Protocol:
-
In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a dry, aprotic solvent such as toluene or methylene chloride.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of a phosgene equivalent, such as triphosgene (approx. 0.4 eq), dissolved in the same solvent. Extreme caution is required as phosgene is highly toxic. This step is often performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring for the complete consumption of the aniline by TLC or LC-MS.
-
The resulting solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate is typically used directly in the next step without isolation.
-
PART B: Urea Formation to Yield Regorafenib
-
Rationale: This is the key bond-forming reaction. The nucleophilic primary amine of the pyridine-ether intermediate attacks the electrophilic carbon of the isocyanate, forming the stable diaryl urea linkage of Regorafenib.
-
Protocol:
-
In a separate reaction vessel, dissolve 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methyl amide (Intermediate IV) (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).[7]
-
To this solution, slowly add the previously prepared solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture for 3-4 hours at room temperature.[7] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Wash the filtered solid with the reaction solvent (e.g., toluene or acetone) to remove unreacted starting materials and byproducts.[7]
-
Dry the product under vacuum at 50-55 °C to yield crude Regorafenib.[7]
-
Self-Validating System and Purification
-
Trustworthiness: The progress of the reaction should be meticulously monitored. The disappearance of the starting amine (Intermediate IV) and the appearance of the higher molecular weight product can be tracked by LC-MS. The identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its purity assessed by HPLC.
-
Purification: The crude Regorafenib can be purified by recrystallization from a suitable solvent system, such as acetone/toluene or ethyl acetate, to achieve the desired pharmaceutical purity.[7][8]
Conclusion
4-Chloro-3-(trifluoromethyl)aniline is a premier building block in pharmaceutical synthesis, particularly for the construction of diaryl urea-based kinase inhibitors. Its carefully selected substituents provide the necessary physicochemical properties for potent biological activity, while the aniline functional group offers a reliable handle for robust chemical transformations. The synthesis of Regorafenib serves as a prime example of its strategic application, where it forms a critical part of the molecule's pharmacophore. The protocols outlined herein, derived from authoritative sources, provide a foundation for researchers in drug development to utilize this versatile intermediate in their own synthetic endeavors.
References
- 1. organicintermediate.com [organicintermediate.com]
- 2. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-氯-3-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AU2016387566A1 - An improved process for the preparation of Regorafenib - Google Patents [patents.google.com]
- 7. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 8. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
Application Note: Strategic Coupling of 4-Chloro-2-(trifluoromethoxy)aniline in Modern Synthesis
Abstract
4-Chloro-2-(trifluoromethoxy)aniline is a pivotal structural motif in contemporary drug discovery and materials science. Its unique electronic properties, imparted by the strongly electron-withdrawing trifluoromethoxy group and a synthetically versatile chlorine handle, make it an attractive but challenging substrate for cross-coupling reactions. This guide provides an in-depth analysis of reaction conditions for the two primary coupling strategies involving this aniline: C-N bond formation via Buchwald-Hartwig amination and C-C bond formation via Suzuki-Miyaura coupling of the aryl chloride. We dissect the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals.
Introduction: The Chemical Persona of this compound
The trifluoromethoxy (-OCF3) group is a powerful tool in medicinal chemistry, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule without introducing significant steric bulk.[1][2] In this compound, this group exerts a profound electron-withdrawing effect, which significantly reduces the nucleophilicity of the aniline nitrogen. This deactivation presents a considerable challenge for C-N bond formation.
Simultaneously, the chloro-substituent at the 4-position offers a handle for C-C bond formation. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[3][4]
Therefore, successful coupling reactions involving this substrate depend entirely on a rationally designed catalyst system capable of overcoming both the low nucleophilicity of the amine and the inertness of the C-Cl bond. This note details the strategic considerations and optimized protocols for achieving high-yield couplings.
C-N Bond Formation: The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forging C-N bonds.[5] For an electron-deficient substrate like this compound, the success of the reaction is critically dependent on the choice of ligand and base.
Mechanistic Considerations & Component Selection
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6]
-
The Challenge: The electron-deficient nature of this compound slows down the rate-determining reductive elimination step. Furthermore, its low nucleophilicity can hinder its initial coordination to the palladium center.
-
The Solution: Ligand Design: To overcome these hurdles, highly electron-rich and sterically hindered biaryl monophosphine ligands are required.[7][8] These ligands accelerate both oxidative addition and, crucially, the final reductive elimination step. Ligands such as AlisonPhos and AliPhos have demonstrated exceptional efficacy in coupling hindered and electron-deficient anilines.[7][8]
-
Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the aniline nitrogen within the palladium coordination sphere. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. However, for substrates with base-sensitive functional groups, alternative systems using weaker organic bases like DBU have been developed, though these often require specialized catalyst systems.[9][10][11]
Workflow for Buchwald-Hartwig C-N Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes: The Strategic Role of 4-Chloro-2-(trifluoromethoxy)aniline in Agrochemical Synthesis
Introduction: A Core Building Block for Modern Crop Protection
4-Chloro-2-(trifluoromethoxy)aniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of advanced herbicides and pesticides.[1][2] Its strategic importance lies in the unique combination of a chloro substituent and a trifluoromethoxy group on the aniline scaffold. These functionalities are not mere decorations; they are deliberately incorporated to impart specific, high-value properties to the final active ingredients, enhancing their biological efficacy, metabolic stability, and overall performance in the field.[2]
This guide provides an in-depth analysis of the role of this intermediate, focusing on the chemical rationale for its use and presenting a detailed protocol for its application in the synthesis of a representative herbicidal scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175205-77-3 | [2] |
| Molecular Formula | C₇H₅ClF₃NO | [2] |
| Molecular Weight | 211.57 g/mol | [2][3] |
| Appearance | White to light yellow powder or lump | [2] |
| Boiling Point | 82 °C @ 15 mmHg | [2] |
| Melting Point | 33 °C | [2] |
The Trifluoromethoxy Group: A Key to Enhanced Performance
The trifluoromethoxy (-OCF₃) group is a powerful tool in modern medicinal and agrochemical design. Its inclusion, facilitated by intermediates like this compound, is a strategic choice to optimize a molecule's properties.[4]
-
Increased Lipophilicity: The -OCF₃ group significantly enhances the fat-solubility of a molecule. In an agrochemical context, this is crucial for improving its ability to penetrate the waxy cuticles of plants or the exoskeletons of insect pests, leading to better absorption and efficacy.
-
Enhanced Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong and resistant to enzymatic degradation within the target organism (plant or pest) and in the environment. This leads to a longer half-life for the active ingredient, providing more persistent control and potentially reducing the required application frequency.
-
Altered Electronic Properties: As a strongly electron-withdrawing group, the -OCF₃ moiety can significantly alter the electronic distribution of the aromatic ring. This fine-tunes the acidity and basicity of the molecule, which in turn governs its binding affinity to target enzymes or receptors, often leading to higher potency.
-
Improved Binding Affinity: The unique steric and electronic profile of the trifluoromethoxy group can lead to stronger and more specific interactions with the active site of a target protein, such as an essential plant enzyme. This enhances the compound's herbicidal activity and can contribute to greater selectivity.
The chloro-substituent works in synergy with the trifluoromethoxy group, further modifying the electronic landscape of the molecule and often playing a direct role in the molecule's ability to bind to its biological target.[2]
Application in the Synthesis of Triazolopyrimidine Sulfonamide Herbicides
A prominent application for aniline derivatives in agrochemistry is the synthesis of the triazolopyrimidine sulfonamide class of herbicides.[5] These compounds are highly effective inhibitors of the acetohydroxyacid synthase (AHAS) enzyme (also known as acetolactate synthase or ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[6] By blocking this pathway, these herbicides halt plant growth, making them vital for controlling broadleaf weeds in major crops.
This compound is an ideal precursor for the aniline portion of these herbicidal molecules. The core synthetic transformation involves the formation of a stable sulfonamide linkage between the amino group (-NH₂) of the aniline and a triazolopyrimidine sulfonyl chloride derivative.
References
Application of 4-Chloro-2-(trifluoromethoxy)aniline in Materials Science: A Technical Guide for Researchers
Introduction: Unlocking High-Performance Materials with a Unique Fluorinated Amine
4-Chloro-2-(trifluoromethoxy)aniline is a versatile aromatic amine that has garnered significant interest in the field of materials science. Its unique molecular architecture, featuring both a chloro and a trifluoromethoxy substituent on the aniline ring, imparts a desirable combination of properties to the polymers and materials derived from it. The trifluoromethoxy (-OCF₃) group is particularly noteworthy for its ability to enhance thermal stability, improve solubility in organic solvents, and lower the dielectric constant of materials. Simultaneously, the presence of the chloro (-Cl) group can contribute to increased flame retardancy and modified electronic properties.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of high-performance polymers, with a primary focus on polyimides. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage this compound in their own research and development endeavors. The information presented herein is a synthesis of established principles in polymer chemistry and data from analogous fluorinated monomers, providing a robust framework for innovation.
Core Attributes and Rationale for Use in Advanced Materials
The strategic incorporation of this compound into polymer backbones is driven by the synergistic effects of its constituent functional groups. The rationale behind its use in advanced materials can be attributed to the following key molecular features:
-
Enhanced Thermal and Thermo-oxidative Stability: The strong C-F bonds within the trifluoromethoxy group contribute to a higher bond dissociation energy, which in turn enhances the thermal stability of the resulting polymers. This makes them suitable for applications in demanding, high-temperature environments.
-
Improved Solubility and Processability: The bulky and asymmetric nature of the trifluoromethoxy group disrupts polymer chain packing, leading to increased free volume. This structural disruption enhances the solubility of otherwise intractable aromatic polymers in common organic solvents, facilitating their processing into films, coatings, and other forms.
-
Low Dielectric Constant and Dissipation Factor: The low polarizability of the C-F bond is a key contributor to the desirable dielectric properties of fluorinated polymers. Materials derived from this compound are anticipated to exhibit low dielectric constants and low dissipation factors, making them ideal candidates for use in microelectronics and high-frequency communication technologies.
-
Inherent Flame Retardancy: The presence of a chlorine atom in the molecular structure can impart a degree of flame retardancy to the resulting polymers, a critical property for materials used in electronics and aerospace applications.
-
Chemical Resistance: The combination of the aromatic ring and halogen substituents generally results in polymers with excellent resistance to a wide range of chemicals and solvents.
Primary Application: High-Performance Fluorinated Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and electrical properties.[1][2] The incorporation of fluorine-containing monomers, such as diamines derived from this compound, is a well-established strategy to further enhance these properties.[1][3][4]
Causality Behind Experimental Choices in Polyimide Synthesis
The synthesis of polyimides from diamines and dianhydrides is typically a two-step process.[5] Understanding the rationale behind the choice of reagents, solvents, and reaction conditions is crucial for successful and reproducible synthesis.
-
Step 1: Poly(amic acid) Formation: This step involves the nucleophilic attack of the amine groups of the diamine on the carbonyl carbons of the dianhydride. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature to prevent premature imidization and to ensure the formation of a high molecular weight poly(amic acid) precursor. The choice of solvent is critical as it must solubilize both the monomers and the resulting poly(amic acid).
-
Step 2: Imidization (Cyclodehydration): The poly(amic acid) is then converted to the final polyimide through a cyclodehydration reaction, which can be achieved either by thermal or chemical means.
-
Thermal Imidization: This method involves heating the poly(amic acid) film or solution at elevated temperatures (typically between 200-350°C). This process drives off water and facilitates the closure of the imide ring. While straightforward, it can sometimes lead to incomplete imidization or degradation if not carefully controlled.
-
Chemical Imidization: This approach uses a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), at lower temperatures. Chemical imidization often leads to a higher degree of imidization and can be advantageous for producing more soluble polyimides.
-
Diagram: Two-Step Polyimide Synthesis Workflow
Caption: General workflow for the two-step synthesis of polyimides.
Projected Properties of Polyimides from this compound
Based on structure-property relationships established for analogous fluorinated polyimides, the following properties can be anticipated for polymers derived from this compound.
| Property | Projected Value/Characteristic | Rationale |
| Thermal Stability | Td5% (5% weight loss) > 500 °C in N₂ | High bond energy of C-F bonds and the aromatic backbone contribute to excellent thermal stability.[6] |
| Glass Transition Temp. | 250 - 350 °C | The rigid aromatic structure leads to a high Tg, which can be tailored by the choice of the dianhydride comonomer. |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) and potentially THF | The -OCF₃ group disrupts chain packing, increasing free volume and enhancing solubility.[3][7] |
| Mechanical Properties | Tensile Strength: 90 - 150 MPa; Young's Modulus: 2.0 - 3.5 GPa | Aromatic polyimides are known for their excellent mechanical strength and stiffness. |
| Dielectric Constant | 2.5 - 3.2 (at 1 MHz) | The low polarizability of the C-F bonds leads to a reduced dielectric constant, which is advantageous for microelectronic applications.[1][6][8] |
| Moisture Absorption | < 1.0% | The hydrophobic nature of the fluorinated groups results in low moisture uptake, which helps maintain stable dielectric properties.[9] |
Experimental Protocols: A Guideline for Synthesis and Characterization
The following protocols are adapted from established procedures for the synthesis of fluorinated polyimides and serve as a robust starting point for working with diamines derived from this compound. Researchers should note that optimization of reaction times, temperatures, and concentrations may be necessary depending on the specific dianhydride used.
Protocol 1: Synthesis of a Representative Polyimide via Thermal Imidization
This protocol describes the synthesis of a polyimide from a diamine derived from this compound and a commercially available dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Materials:
-
Diamine monomer derived from this compound
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (high purity)
-
Methanol
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Glass plates for film casting
-
Doctor blade or casting knife
-
Vacuum oven or programmable furnace
Procedure:
-
Diamine Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the diamine monomer (1.0 equivalent) in anhydrous NMP to achieve a solids concentration of 15-20% (w/v). Stir the solution with a mechanical stirrer until the diamine is completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of 6FDA (1.0 equivalent) to the stirred diamine solution in small portions over 30-60 minutes. The addition should be controlled to manage the exothermic reaction and maintain the temperature at or below 25°C.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve the desired film thickness.
-
Thermal Imidization: Place the cast film in a programmable furnace or vacuum oven and subject it to a staged heating program:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour. (Note: A slow heating rate is crucial to prevent the formation of voids in the film.)
-
-
Film Recovery: After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate. The film can be further dried under vacuum at 100°C for several hours to remove any residual solvent.
Protocol 2: Characterization of the Synthesized Polyimide
1. Structural Characterization (FTIR Spectroscopy):
-
Objective: To confirm the conversion of the poly(amic acid) to the polyimide.
-
Procedure: Record the FTIR spectrum of the polyimide film.
-
Expected Results: The disappearance of the broad N-H and O-H stretching bands of the amic acid and the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).
2. Thermal Properties (TGA and DSC):
-
Objective: To determine the thermal stability and glass transition temperature.
-
Procedure:
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polyimide film from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Heat a sample of the polyimide film under a nitrogen atmosphere, typically through two heating and cooling cycles, to determine the glass transition temperature (Tg).
-
-
Expected Results: TGA will reveal the onset of decomposition (Td), typically reported as the temperature at 5% weight loss. DSC will show a step transition corresponding to the Tg.
3. Mechanical Properties (Tensile Testing):
-
Objective: To measure the tensile strength, Young's modulus, and elongation at break.
-
Procedure: Cut the polyimide film into dumbbell-shaped specimens according to ASTM D882 standards. Perform tensile testing using a universal testing machine at a specified strain rate.
-
Expected Results: Obtain a stress-strain curve from which the key mechanical properties can be calculated.
4. Dielectric Properties (Dielectric Spectroscopy):
-
Objective: To determine the dielectric constant and dissipation factor as a function of frequency.
-
Procedure: Place a sample of the polyimide film between the electrodes of a dielectric analyzer. Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
Expected Results: The dielectric constant and loss tangent values will be obtained, which are critical for evaluating the material's suitability for electronic applications.
Potential Applications in Other Areas of Materials Science
While the primary application of this compound is in the synthesis of high-performance polyimides, its unique properties also make it a promising candidate for other advanced materials:
-
Specialty Coatings: Its incorporation into coating formulations can enhance thermal stability, chemical resistance, and hydrophobicity, making it suitable for protective coatings in harsh environments.
-
Organic Electronics: The electron-withdrawing nature of the trifluoromethoxy and chloro groups can be exploited to tune the electronic properties of organic semiconductors. Further research is warranted to explore its potential in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Advanced Composites: As a monomer for matrix resins, it can be used to create high-performance composites with reinforcing fibers (e.g., carbon or glass fibers) for lightweight structural applications in the aerospace and automotive industries.
Conclusion and Future Outlook
This compound stands out as a highly promising building block for the next generation of advanced materials. Its ability to impart a combination of thermal stability, processability, and desirable dielectric properties makes it a valuable tool for materials scientists. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this unique fluorinated amine. Future research efforts should focus on the synthesis and characterization of a wider range of polymers derived from this monomer to fully elucidate its structure-property relationships and to unlock new applications in cutting-edge technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of fluorinated polyimides with low thermal expansion and enhanced dielectric properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Chloro-2-(trifluoromethoxy)aniline in Synthesis
This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethoxy group imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a desirable moiety in drug candidates.[1][2] The presence of a chloro substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions of this compound.
The electron-withdrawing nature of both the chloro and trifluoromethoxy groups can influence the reactivity of the C-Cl bond, often requiring carefully optimized catalytic systems. Furthermore, the presence of the aniline functionality can lead to catalyst inhibition or undesired side reactions; therefore, the choice of ligands, bases, and reaction conditions is critical for successful transformations.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The key steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Cl bond of this compound), forming a palladium(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira with copper co-catalyst): The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center.
-
Carbopalladation (for Heck): The aryl-palladium species adds across the double bond of the alkene.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
dotdot digraph "Palladium Cross-Coupling Cycle" { graph [layout=circo, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_ArX [label="Ar-Pd(II)-X(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(Suzuki, Sonogashira)", shape=plaintext, fontcolor="#5F6368"]; PdII_ArR [label="Ar-Pd(II)-R(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-R", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArX [label="Ar-X", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; R_M [label="R-M", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> PdII_ArX [label=" Ar-X", color="#34A853"]; ArX -> PdII_ArX [style=invis]; PdII_ArX -> PdII_ArR [label=" R-M", color="#EA4335"]; R_M -> PdII_ArR [style=invis]; PdII_ArR -> Product [label="", color="#4285F4"]; PdII_ArR -> Pd0 [label="", color="#FBBC05"]; Product -> Pd0 [style=invis];
// Invisible edges for layout Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_ArX [style=invis]; PdII_ArX -> Transmetalation [style=invis]; Transmetalation -> PdII_ArR [style=invis]; PdII_ArR -> RedElim [style=invis]; RedElim -> Product [style=invis]; }
References
Topic: Derivatization of 4-Chloro-2-(trifluoromethoxy)aniline for Biological Screening
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The 4-chloro-2-(trifluoromethoxy)aniline scaffold is a privileged starting material in medicinal chemistry, offering a unique combination of electronic and lipophilic properties conducive to drug development. The trifluoromethoxy (-OCF3) group, in particular, is a powerful bioisostere for other functional groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] This application note provides a comprehensive guide for the derivatization of this aniline's primary amino group through three robust synthetic pathways: N-acylation, N-sulfonylation, and urea formation. We present detailed, field-proven protocols designed for the generation of a diverse chemical library suitable for high-throughput biological screening. Each protocol is accompanied by an in-depth rationale for experimental choices, ensuring both reproducibility and a foundational understanding of the underlying chemistry. Furthermore, we outline a general workflow for the characterization and subsequent biological evaluation of the synthesized derivatives.
Introduction: The Strategic Value of the this compound Scaffold
The process of drug discovery often hinges on the strategic modification of molecular scaffolds to optimize their interaction with biological targets and improve their pharmacokinetic profiles.[1] The title compound, this compound, is an exemplary starting point for library synthesis due to the distinct contributions of its substituents:
-
Aniline Core: The primary aromatic amine (-NH2) is a versatile chemical handle, readily amenable to a wide range of derivatization reactions. It also serves as a crucial hydrogen bond donor in many ligand-receptor interactions.
-
Trifluoromethoxy (-OCF3) Group: This functional group is highly sought after in modern medicinal chemistry. Its strong electron-withdrawing nature can significantly alter the pKa of the aniline nitrogen, influencing its reactivity and binding characteristics. Crucially, the -OCF3 group enhances lipophilicity (Hansch π constant ≈ 1.04), which can improve a compound's ability to cross cellular membranes.[3][4] It also contributes to increased metabolic stability by blocking potential sites of oxidative metabolism.[1][2]
-
Chloro (-Cl) Substituent: The chlorine atom provides steric bulk and electronic modification. It can participate in halogen bonding and occupy hydrophobic pockets within a target protein, thereby influencing binding affinity and selectivity.
By derivatizing the amino group, researchers can systematically explore the chemical space around this robust scaffold, generating novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[5][6][7][8]
Overall Experimental Workflow
The generation of a chemical library from a single starting material for biological screening follows a logical and systematic progression. The workflow described herein ensures that each step, from synthesis to data analysis, is conducted with rigor and efficiency.
Figure 1: General workflow for library synthesis and screening.
Derivatization Strategies and Protocols
The nucleophilic character of the aniline's amino group allows for straightforward derivatization. Below are detailed protocols for three common and effective transformations.
Strategy 1: N-Acylation via Amide Bond Formation
N-acylation is a fundamental method for introducing a vast array of functional groups. The resulting amide bond is metabolically stable and provides an additional hydrogen bond donor (the N-H proton), which can be critical for target engagement. This protocol utilizes a standard carbodiimide coupling agent.
Protocol 3.1.1: Synthesis of N-(4-chloro-2-(trifluoromethoxy)phenyl)acetamide
-
Materials:
-
This compound (1.0 eq, e.g., 211.6 mg, 1.0 mmol)
-
Acetic Acid (1.05 eq, e.g., 63 mg, 1.05 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, e.g., 227 mg, 1.1 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, e.g., 12.2 mg, 0.1 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, acetic acid, and DMAP.
-
Add anhydrous DCM (10 mL) and stir the mixture until all solids dissolve.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add DCC to the cooled, stirring solution in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitor the reaction's progress via Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, filter the reaction mixture through a Celite pad or a fritted glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide.
-
-
Causality and Rationale:
-
DCC/DMAP: DCC is a dehydrating agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the aniline. DMAP serves as a catalyst to accelerate this activation.[8]
-
0 °C Start: The reaction is initiated at 0 °C to control the initial exothermic reaction rate and minimize potential side reactions.
-
Aqueous Workup: The acid and base washes are crucial for removing any unreacted starting materials and the DMAP catalyst, simplifying the final purification step.
-
Strategy 2: N-Sulfonylation
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous approved drugs.[9] It is a stable, non-basic amine that acts as a potent hydrogen bond donor and can occupy specific pockets in enzyme active sites. Modern methods even allow for mild, photoredox-catalyzed sulfonylation.[10][11]
Protocol 3.2.1: Synthesis of N-(4-chloro-2-(trifluoromethoxy)phenyl)benzenesulfonamide
-
Materials:
-
This compound (1.0 eq, e.g., 211.6 mg, 1.0 mmol)
-
Benzenesulfonyl chloride (1.1 eq, e.g., 194.2 mg, 1.1 mmol)
-
Triethylamine (TEA) (1.5 eq, e.g., 151.8 mg, 1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF (10 mL) in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA dropwise to the stirred solution.
-
Slowly add benzenesulfonyl chloride dropwise to the mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography.
-
-
Causality and Rationale:
-
TEA: Triethylamine is a non-nucleophilic organic base that acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze. Therefore, using anhydrous solvents and an inert atmosphere is critical for achieving high yields.
-
Strategy 3: Urea Formation
Ureas are privileged structures in drug design, particularly in kinase inhibitors, due to their ability to form multiple, structurally rigid hydrogen bonds with protein backbones. The most direct method involves reacting the aniline with an isocyanate.
Protocol 3.3.1: Synthesis of 1-(4-chloro-2-(trifluoromethoxy)phenyl)-3-phenylurea
-
Materials:
-
This compound (1.0 eq, e.g., 211.6 mg, 1.0 mmol)
-
Phenyl isocyanate (1.0 eq, e.g., 119.1 mg, 1.0 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
In a dry flask, dissolve this compound in anhydrous DCM (10 mL).
-
Add phenyl isocyanate dropwise to the solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as it forms.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
If a precipitate has formed, collect the product by vacuum filtration and wash the solid with a small amount of cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude solid by trituration with ether or recrystallization to obtain the pure urea.
-
-
Causality and Rationale:
-
Isocyanate Reactivity: Isocyanates are highly electrophilic and react readily with primary amines without the need for a catalyst or base.[12] This makes the reaction clean and high-yielding.
-
Solvent Choice: DCM is an excellent choice as it is inert to the reactants and readily dissolves the starting materials. The lower solubility of the urea product often facilitates its isolation.
-
Figure 2: Key derivatization pathways for the aniline scaffold.
Characterization and Library Management
After synthesis and purification, each derivative must be rigorously characterized to confirm its identity and purity before biological screening.
-
Structural Confirmation:
-
Mass Spectrometry (MS): Typically performed using an LC-MS system to confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the precise chemical structure.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, with a target of >95% for screening purposes.
-
Table 1: Example Data for a Synthesized Derivative Library
| Compound ID | Derivatization Type | R-Group | Formula | Expected Mass [M+H]⁺ | Purity (HPLC) |
|---|---|---|---|---|---|
| L1-AC-001 | Acylation | -C(O)CH₃ | C₉H₇ClF₃NO₂ | 254.02 | >98% |
| L1-SU-001 | Sulfonylation | -SO₂Ph | C₁₃H₉ClF₃NO₃S | 352.00 | >97% |
| L1-UR-001 | Urea | -C(O)NHPh | C₁₄H₁₁ClF₃N₂O₂ | 331.05 | >99% |
Biological Screening Workflow
High-Throughput Screening (HTS) is an automated process used in drug discovery to test large numbers of compounds against a specific biological target.[13]
-
Assay Development: An in vitro assay is developed and optimized for the target of interest (e.g., a specific enzyme, receptor, or cell line). The assay must be robust and suitable for automation in a microplate format (e.g., 384- or 1536-well plates).[14]
-
Pilot Screen: A small, representative subset of the compound library is screened to validate the assay's performance and statistical parameters (e.g., Z'-factor).[14]
-
Full Library Screen: The entire synthesized library is screened, typically at a single concentration (e.g., 10 µM), to identify initial "hits."
-
Hit Confirmation: Compounds identified as active are re-tested to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
Table 2: Hypothetical HTS Results for a Kinase Inhibition Assay
| Compound ID | % Inhibition @ 10 µM | Hit Confirmation | IC₅₀ (µM) |
|---|---|---|---|
| L1-AC-001 | 12.5% | No | > 50 |
| L1-SU-001 | 88.3% | Yes | 0.75 |
| L1-UR-001 | 95.1% | Yes | 0.21 |
Based on these hypothetical results, compounds L1-SU-001 and L1-UR-001 would be prioritized as "leads" for further optimization and structure-activity relationship (SAR) studies.
Conclusion
The this compound scaffold provides a fertile starting point for the development of novel bioactive compounds. The derivatization protocols for N-acylation, N-sulfonylation, and urea formation detailed in this note are robust, versatile, and readily scalable for the creation of diverse chemical libraries. By combining these synthetic strategies with a systematic approach to characterization and high-throughput screening, research teams can efficiently explore new chemical space and accelerate the identification of promising lead compounds for drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-(Chlorodifluoromethoxy)aniline | 39065-95-7 [smolecule.com]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]
- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 10. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Direct sulfonylation of anilines mediated by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Note & Protocols: Leveraging 4-Chloro-2-(trifluoromethoxy)aniline in the Synthesis of Novel Anti-inflammatory Agents
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4-Chloro-2-(trifluoromethoxy)aniline as a strategic starting material in the synthesis of potential anti-inflammatory compounds. We explore its value as a chemical building block, propose rational synthetic pathways to privileged heterocyclic scaffolds, and provide a validated, step-by-step protocol for a representative synthesis. The causality behind experimental choices, safety considerations, and the hypothesized mechanism of action for the resulting compounds are discussed in detail to provide a field-proven and scientifically rigorous resource.
Introduction: The Strategic Value of this compound
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin biosynthesis.[2][3] The development of novel anti-inflammatory agents with improved efficacy and reduced side effects remains a significant goal in medicinal chemistry.
This compound has emerged as a valuable scaffold in pharmaceutical development.[4] Its utility stems from the unique combination of its substituents:
-
Trifluoromethoxy Group (-OCF₃): This moiety significantly enhances metabolic stability and lipophilicity. The high electronegativity of fluorine can modulate the pKa of the aniline nitrogen and influence molecular interactions, often improving cell membrane permeability and binding affinity to biological targets.[5]
-
Aniline Moiety (-NH₂): The primary amine is a versatile functional group, serving as a nucleophile or a precursor for diazotization, enabling a wide array of chemical transformations to build complex molecular architectures.[6][7]
-
Chloro Substituent (-Cl): The chlorine atom provides an additional site for synthetic modification through cross-coupling reactions and influences the electronic properties of the aromatic ring.
This guide details the strategic application of this building block to construct heterocyclic systems, such as quinazolines, which are known to possess significant anti-inflammatory properties.[8]
Safety & Handling of this compound
Before commencing any experimental work, it is imperative to understand the hazards associated with the starting material.
Hazard Profile: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.
Handling Precautions:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[9][10][11] Ensure that an eyewash station and safety shower are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[9][12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12]
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[11][12]
Synthetic Strategy: From Aniline to Anti-inflammatory Quinazoline Scaffolds
Our strategy focuses on a multi-step synthesis of a 2,4-disubstituted quinazoline derivative. This scaffold is a privileged structure in medicinal chemistry, known for inhibiting inflammatory pathways. The general workflow involves the formation of an amidine intermediate followed by cyclization.
Below is a diagram outlining the proposed synthetic workflow.
Caption: Proposed workflow for synthesizing quinazoline-based anti-inflammatory agents.
Detailed Experimental Protocol: Synthesis of a Novel Quinazoline Derivative
This protocol describes the synthesis of a hypothetical but representative anti-inflammatory agent, N-(4-chloro-2-(trifluoromethoxy)phenyl)-2-methyl-6-nitroquinazolin-4-amine .
Part A: Synthesis of N'-(4-chloro-2-(trifluoromethoxy)phenyl)-N,N-dimethylformimidamide (Intermediate)
Rationale: This initial step activates the aniline for subsequent cyclization. The use of dimethylformamide dimethyl acetal (DMF-DMA) provides a straightforward method to form the formamidine intermediate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 211.57 | 5.0 g | 23.6 |
| Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 4.22 g (4.75 mL) | 35.4 |
| Toluene | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 23.6 mmol).
-
Add toluene (50 mL) to dissolve the aniline.
-
Add DMF-DMA (4.75 mL, 35.4 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil (Intermediate) is of sufficient purity to be used directly in the next step without further purification.
Part B: Synthesis of N-(4-chloro-2-(trifluoromethoxy)phenyl)-2-methyl-6-nitroquinazolin-4-amine (Final Product)
Rationale: This step involves the acid-catalyzed cyclization of the formamidine intermediate with an appropriately substituted anthranilic acid derivative to form the target quinazoline ring system.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate from Part A | 266.65 | 6.3 g | 23.6 |
| 2-Amino-5-nitrobenzoic acid | 182.12 | 4.3 g | 23.6 |
| Acetic Acid, Glacial | - | 50 mL | - |
Procedure:
-
Combine the crude intermediate from Part A (6.3 g, 23.6 mmol) and 2-amino-5-nitrobenzoic acid (4.3 g, 23.6 mmol) in a 100 mL round-bottom flask.
-
Add glacial acetic acid (50 mL) to the flask.
-
Heat the mixture to reflux (approx. 118°C) for 6 hours, monitoring by TLC (1:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the cooled mixture into 200 mL of ice-cold water and stir for 30 minutes.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water (3 x 50 mL).
-
Dry the solid product in a vacuum oven at 60°C overnight.
-
Recrystallize the crude product from ethanol to yield the pure final product as a pale yellow solid.
Expected Yield: 70-80%. Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Hypothesized Mechanism of Anti-Inflammatory Action
The anti-inflammatory activity of many NSAIDs is achieved through the inhibition of cyclooxygenase (COX) enzymes, which exist as two primary isoforms: COX-1 and COX-2.[13]
-
COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa.[2]
-
COX-2 is an inducible enzyme, upregulated at sites of inflammation, that mediates the production of pro-inflammatory prostaglandins.[3]
Selective inhibition of COX-2 is a key goal in modern anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3] The synthesized quinazoline derivatives, incorporating the bulky and lipophilic 4-chloro-2-(trifluoromethoxy)phenyl group, are hypothesized to bind preferentially to the larger, more hydrophobic active site of the COX-2 enzyme.
Caption: Hypothesized inhibition of the COX-2 pathway by the synthesized compounds.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds with therapeutic potential. The protocols and strategies outlined in this guide demonstrate a rational approach to designing and synthesizing potential anti-inflammatory agents based on the quinazoline scaffold. By leveraging the unique physicochemical properties imparted by the trifluoromethoxy and chloro substituents, researchers can explore new chemical space in the quest for more effective and safer anti-inflammatory drugs. The provided step-by-step methodology serves as a reliable foundation for laboratory synthesis and further derivatization studies.
References
- 1. Anti-Inflammatory Effect of Streptochlorin via TRIF-Dependent Signaling Pathways in Cellular and Mouse Models [mdpi.com]
- 2. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FCKeditor - Resources Browser [midyear.aza.org]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. fishersci.com [fishersci.com]
- 13. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in practical, field-proven insights to ensure the reliability and success of your experiments.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several routes, each with its own set of challenges. A common strategy involves the introduction of the trifluoromethoxy group onto a pre-functionalized aniline or phenol precursor. Another viable pathway is the reduction of a corresponding nitroaromatic compound. Given the electron-withdrawing nature of the trifluoromethoxy group, careful optimization of reaction conditions is paramount to achieve high yields and purity.
This guide will focus on troubleshooting issues that may arise during a multi-step synthesis, likely proceeding through a nitration, trifluoromethoxylation, and reduction sequence, or a direct trifluoromethoxylation of a substituted aniline.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors, depending on the specific reaction step.
-
Inefficient Trifluoromethoxylation: The introduction of the -OCF3 group is often the most challenging step.
-
Reagent Activity: Ensure the trifluoromethoxylating agent (e.g., Togni reagent, CF3O- sources) is fresh and has been stored under the recommended conditions (typically anhydrous and inert atmosphere). Decomposition of the reagent is a common cause of failure.
-
Reaction Conditions: Trifluoromethoxylation reactions are highly sensitive to temperature, pressure, and solvent.[1][2] Ensure precise control over these parameters as specified in the protocol. For instance, some methods require low temperatures to prevent side reactions.[2]
-
Moisture: The presence of water can quench reagents and intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Incomplete Reduction of the Nitro Group: If you are synthesizing the aniline from a nitro precursor, incomplete reduction is a common issue.
-
Catalyst Activity: For catalytic hydrogenations (e.g., using Pd/C or Raney Nickel), ensure the catalyst is not poisoned.[3] Contaminants from previous steps can deactivate the catalyst. Using a fresh batch or increasing the catalyst loading may be necessary.
-
Hydrogen Pressure and Reaction Time: Ensure adequate hydrogen pressure and sufficient reaction time for the reduction to go to completion. Monitoring the reaction by TLC or GC-MS is crucial.
-
-
Side Reactions:
-
Dehalogenation: In catalytic hydrogenation, the chlorine atom can be reductively removed, leading to the formation of 2-(trifluoromethoxy)aniline as a byproduct.[3] Using a milder reducing agent or optimizing the catalyst and conditions can mitigate this.
-
Polymerization: Anilines, especially under oxidative or acidic conditions, can be prone to polymerization.[4] Maintaining an inert atmosphere and controlling the temperature can help prevent this.
-
Formation of Impurities
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer:
Impurity profiling is critical for a successful synthesis. Common impurities can include starting materials, intermediates, and byproducts from side reactions.
-
Isomeric Impurities: The formation of regioisomers is a frequent challenge in aromatic substitution reactions.
-
Identification: Careful analysis using 1H NMR, 13C NMR, and GC-MS is essential to identify isomeric impurities.[5][6] For example, you might observe the formation of 2-chloro-4-(trifluoromethoxy)aniline.
-
Minimization: The regioselectivity of the reaction is often influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions. Modifying the temperature, solvent, or catalyst may improve the desired isomer ratio.
-
-
Over-reaction or Incomplete Reaction Products:
-
Identification: Unreacted starting materials or partially reacted intermediates can be identified by comparing the analytical data (TLC, GC-MS, NMR) of the crude product with that of the starting materials.
-
Minimization: To drive the reaction to completion, consider increasing the reaction time, temperature, or the stoichiometry of the limiting reagent. Conversely, to prevent over-reaction, reducing these parameters may be necessary.
-
-
Colored Impurities: The presence of color in the final product often indicates the formation of oxidized species or polymeric materials.
-
Removal: Purification by column chromatography or recrystallization is typically effective. Activated carbon treatment can also be used to remove colored impurities.
-
Purification Challenges
Question: I am struggling to purify the final product to the desired level. What are the best practices?
Answer:
Purification of this compound can be challenging due to its physical properties and the nature of potential impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.
-
Solvent Selection: A systematic solvent screen is recommended to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for anilines include ethanol, methanol, toluene, and hexane/ethyl acetate mixtures.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to promote the formation of well-defined crystals.
-
-
Column Chromatography: For removing impurities with different polarities, column chromatography is a powerful tool.
-
Stationary and Mobile Phase: Silica gel is a common stationary phase. The mobile phase, typically a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate or dichloromethane) solvents, should be optimized by TLC to achieve good separation between the product and impurities.
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[7]
III. Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Reported yields for similar multi-step syntheses of substituted anilines can range from 40% to over 80%.[3][8] A well-optimized process should aim for a yield in the upper end of this range.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy (1H, 13C, 19F): Provides detailed structural information and is excellent for identifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., N-H, C-Cl, C-O-C, C-F).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis may include:
-
Toxicity: Substituted anilines can be toxic and may be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Corrosive Reagents: Many reagents used in organic synthesis, such as strong acids and bases, are corrosive. Handle them with care in a fume hood.
-
Pressure Reactions: If conducting a catalytic hydrogenation, ensure the pressure equipment is properly maintained and operated by trained personnel.
Q4: Can the trifluoromethoxy group be cleaved under certain reaction conditions?
A4: The trifluoromethoxy group is generally considered to be very stable. However, it can be susceptible to hydrolysis under harsh basic conditions, though it is more stable than a trifluoromethyl group in this regard. It is generally stable to most acidic and reductive conditions used in typical organic transformations.
IV. Experimental Protocols and Data
Table 1: Example Reaction Conditions for Key Synthetic Steps
| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Nitration | HNO3, H2SO4 | 0 - 10 | 1 - 3 | 85 - 95 | [3] |
| Trifluoromethoxylation | Togni Reagent II, Cs2CO3, Chloroform | Room Temp | 16 | ~95 (intermediate) | [1] |
| Reduction (Hydrogenation) | H2, Pd/C, Ethanol | Room Temp | 4 - 8 | 90 - 98 | [3] |
Note: These are generalized conditions and may require optimization for the specific substrate.
Protocol 1: General Procedure for Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding the solvent portion-wise until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Filter the hot solution through a pre-heated funnel to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
V. Diagrams
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yields.
Diagram 2: Purification Strategy Selection
Caption: A guide for selecting the appropriate purification method.
VI. References
-
CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents. --INVALID-LINK--
-
Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H. --INVALID-LINK--
-
Synthesis of 4-chloro-2-fluoroaniline - PrepChem.com. --INVALID-LINK--
-
CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents. --INVALID-LINK--
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. --INVALID-LINK--
-
4-Chloro-2-(trifluoromethyl)aniline 97 445-03-4 - Sigma-Aldrich. --INVALID-LINK--
-
4-Chloro-2-(trifluoromethyl)aniline | 445-03-4 | FC64327 - Biosynth. --INVALID-LINK--
-
CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents. --INVALID-LINK--
-
4-(Trifluoromethoxy)aniline synthesis - ChemicalBook. --INVALID-LINK--
-
This compound - Oakwood Chemical. --INVALID-LINK--
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. --INVALID-LINK--
-
Advances in the Development of Trifluoromethoxylation Reagents - MDPI. --INVALID-LINK--
-
Trifluoromethylation - Wikipedia. --INVALID-LINK--
-
4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum - SpectraBase. --INVALID-LINK--
-
4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum - ChemicalBook. --INVALID-LINK--
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. 4-Chloro-2-(trifluoromethyl)aniline | 445-03-4 | FC64327 [biosynth.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-2-(trifluoromethoxy)aniline
Welcome to the Technical Support Center for the purification of 4-Chloro-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile intermediate. Our goal is to equip you with the necessary knowledge to achieve high purity and yield in your experiments.
Understanding the Compound: Key Physicochemical Properties
Before delving into purification methods, it is crucial to understand the physicochemical properties of this compound, as these directly influence the selection and optimization of purification techniques.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₅ClF₃NO | - |
| Molecular Weight | 211.57 g/mol | - |
| Appearance | White to light yellow powder or lump | Color may indicate the presence of impurities. |
| Melting Point | 33 °C | Useful for assessing purity and for purification by recrystallization. |
| Boiling Point | 82 °C at 15 mmHg | Indicates that vacuum distillation is a suitable purification method. |
| Solubility | Enhanced solubility in various organic solvents due to the trifluoromethoxy group.[1][2] | A critical parameter for selecting an appropriate recrystallization solvent. |
Potential Impurities in Crude this compound
The purity of your final product is contingent on effectively removing impurities that may have originated from the starting materials or were generated during the synthesis. A common synthetic route involves the nitration of a substituted benzene followed by reduction.[3]
Common Impurities May Include:
-
Starting Materials: Unreacted precursors such as 3-chloro-1-(trifluoromethoxy)benzene.
-
Isomeric Byproducts: Positional isomers formed during the nitration step.
-
Over-reduction or Incomplete Reduction Products: Byproducts from the reduction of the nitro group.
-
Polymeric Materials: Anilines are prone to oxidation and polymerization, often resulting in discoloration (yellow to dark brown).[4][5]
Purification Methodologies: A Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to the most common purification techniques for this compound, complete with troubleshooting advice.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Given the presence of both polar (amine) and nonpolar (chlorinated aromatic ring, trifluoromethoxy group) functionalities, a solvent system of intermediate polarity or a mixed solvent system is often effective.
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of a single solvent to each tube at room temperature and observe the solubility.
-
If the compound is insoluble, heat the test tube and observe if it dissolves.
-
If it dissolves, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
Recommended Solvents to Screen:
-
Single Solvents: Heptane, Toluene, Ethanol, Isopropanol.
-
Mixed Solvents: Ethanol/Water, Heptane/Ethyl Acetate.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Solution 1: Re-heat the solution to dissolve the oil and add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.
-
Solution 2: Try a different solvent system with a lower boiling point.
-
Solution 3: Add a seed crystal to induce crystallization before the solution becomes supersaturated.
Q3: The recrystallized product is still colored. How can I remove the color?
A3: The color is likely due to oxidized polymeric impurities.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight). Keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Vacuum Distillation
Given its boiling point of 82 °C at 15 mmHg, vacuum distillation is an excellent method for purifying this compound, especially for removing non-volatile impurities.
Q1: What are the key parameters for a successful vacuum distillation of this compound?
A1: Careful control of pressure and temperature is essential.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly greased to maintain a good vacuum.
-
Drying (Optional but Recommended): If your crude product is wet, consider drying it with a suitable drying agent like anhydrous sodium sulfate before distillation.
-
Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Gradually apply vacuum and begin heating the distillation flask.
-
Collect the fraction that distills at a stable temperature close to 82 °C at approximately 15 mmHg.
-
-
Monitoring: Monitor the color of the distillate. The pure compound should be a colorless to light yellow liquid that will solidify upon cooling.
Q2: The distillation is proceeding very slowly or not at all. What could be the issue?
A2:
-
Problem: The vacuum may not be low enough.
-
Solution: Check for leaks in your apparatus. Ensure all joints are well-sealed.
-
-
Problem: The heating temperature may be too low.
-
Solution: Gradually increase the temperature of the heating mantle.
-
Q3: The compound is darkening in the distillation flask. What is happening?
A3: This is likely due to decomposition or polymerization at high temperatures.
-
Solution 1: Ensure the vacuum is sufficiently low to allow distillation at a lower temperature.
-
Solution 2: Perform the distillation as quickly as possible without compromising separation efficiency.
Column Chromatography
Column chromatography is a highly effective method for separating compounds with similar polarities.
Q1: What stationary and mobile phases should I use for flash chromatography?
A1:
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A non-polar solvent system with a small amount of a more polar solvent is typically effective for anilines. A good starting point is a gradient of ethyl acetate in heptane or hexane. You can determine the optimal solvent system using Thin Layer Chromatography (TLC) beforehand.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the appropriate solvent system that gives good separation between your product and impurities (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Pack a column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane, and load it onto the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q2: My compound is streaking on the TLC plate and the column. How can I fix this?
A2: Streaking is often due to the basic nature of the aniline interacting strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to better peak shapes.
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q: My purified this compound is initially colorless but turns yellow upon storage. How can I prevent this?
A: Anilines are susceptible to air oxidation, which causes discoloration.[4][5] To minimize this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated.
Q: Can I use an acidic wash to remove basic impurities?
A: While an acidic wash is a common method for removing basic impurities, it will also convert your aniline product into its salt, making it water-soluble. This is generally not a suitable purification step unless you intend to isolate the salt form.
Q: How do I confirm the purity of my final product?
A: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining the percentage of purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. The melting point of a solid product is also a good indicator of purity; a sharp melting point close to the literature value suggests high purity.
References
common side reactions in the synthesis of 4-Chloro-2-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoromethoxy)aniline (CAS No. 175205-77-3). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will delve into the causality behind common side reactions and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
The most prevalent synthetic route to this compound involves the reduction of its nitro precursor, 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene. While seemingly straightforward, this transformation is prone to several side reactions that can impact yield, purity, and downstream applications. This guide provides direct answers to issues you may encounter.
Core Synthesis Pathway
The primary transformation is the reduction of an aromatic nitro group to an amine. This is typically achieved via two main routes: catalytic hydrogenation or metal-acid reduction.
Technical Support Center: Optimizing Temperature for 4-Chloro-2-(trifluoromethoxy)aniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to empower you in optimizing the temperature for reactions involving 4-Chloro-2-(trifluoromethoxy)aniline. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, precise temperature control is paramount to achieving high yields, minimizing impurities, and ensuring reaction reproducibility.[1]
The unique electronic properties of this compound, stemming from the electron-withdrawing trifluoromethoxy group and the chloro substituent, influence its reactivity in common synthetic transformations.[2] This guide will delve into the nuances of temperature optimization for key reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, providing both theoretical understanding and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in reactions with this compound?
A1: Temperature is a crucial lever in controlling both the rate and outcome of chemical reactions. For this compound, its importance is multifaceted:
-
Reaction Rate: As with most chemical reactions, higher temperatures generally lead to faster reaction rates by providing the necessary activation energy.
-
Selectivity (Kinetic vs. Thermodynamic Control): In many reactions, there are multiple possible products. Lower temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures, which allow for reversible reactions, tend to favor the more stable thermodynamic product.[3][4][5][6] Understanding this principle is key to directing your reaction towards the desired isomer or product.
-
Side Reactions and Decomposition: Excessive temperatures can lead to undesirable side reactions, such as tar formation, dehalogenation, or decomposition of the starting material, catalyst, or product.[7] The trifluoromethoxy group, while generally stable, can be sensitive under harsh conditions.
-
Catalyst Activity and Stability: In palladium-catalyzed reactions, temperature significantly impacts the catalyst's activity and lifespan. While higher temperatures can promote the catalytic cycle, they can also lead to catalyst decomposition (e.g., formation of palladium black), reducing overall efficiency.
Q2: What are the typical temperature ranges for common reactions involving this compound?
A2: The optimal temperature is highly dependent on the specific reaction, solvent, catalyst system, and substrates involved. However, the following table provides general starting points for common transformations:
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Buchwald-Hartwig Amination | 25 - 110 | The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands can often facilitate the reaction at lower temperatures.[8] |
| Suzuki-Miyaura Coupling | 80 - 120 | Higher temperatures are often required for the activation of the C-Cl bond.[5] Careful monitoring is necessary to prevent catalyst decomposition. |
| Nucleophilic Aromatic Substitution (SNAr) | Room Temperature - 100 | The reactivity of the nucleophile and the presence of activating groups on the aniline ring will influence the required temperature. |
Q3: How do I know if my reaction temperature is too high or too low?
A3: Careful reaction monitoring is key. Here are some common indicators:
-
Temperature Too Low:
-
Slow or no product formation (as monitored by TLC, LC-MS, or GC-MS).
-
Incomplete conversion of starting material even after extended reaction times.
-
-
Temperature Too High:
-
Formation of multiple, often colored, byproducts (tarring).
-
Observation of starting material or product decomposition.
-
In palladium-catalyzed reactions, the appearance of a black precipitate (palladium black) indicates catalyst decomposition.
-
A decrease in yield upon scaling up the reaction, which could indicate poor heat transfer and localized overheating.
-
Troubleshooting Guides
This section provides structured troubleshooting advice for common issues encountered during reactions with this compound, with a focus on temperature optimization.
Guide 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)
Experimental Protocol: General Starting Conditions for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv.) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M).
-
Reaction Execution: Seal the tube and heat the reaction mixture to a starting temperature of 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Troubleshooting:
-
If no reaction is observed after 4 hours, incrementally increase the temperature to 100 °C, and then to 110 °C if necessary.
-
If side products are observed, consider lowering the temperature or screening a different ligand/base combination.
-
Guide 2: Formation of Significant Byproducts or Tar
Experimental Protocol: General Starting Conditions for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to a starting temperature of 100 °C under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Troubleshooting:
-
If significant byproduct formation is observed, decrease the temperature to 80-90 °C.
-
If the reaction is sluggish at lower temperatures, consider a more active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand).
-
Ensure the base is of high quality and anhydrous if the reaction is sensitive to water.
-
References
- 1. Preparation method for 4-(chlorodifluoromethoxy)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 2. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 3. Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]
- 5. 4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4 | Chemsrc [chemsrc.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
- 8. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling with 4-Chloro-2-(trifluoromethoxy)aniline
Answering the user's request to create a technical support center for catalyst selection in cross-coupling with 4-Chloro-2-(trifluoromethoxy)aniline.
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to empower your synthetic success.
Understanding the Substrate: A Tale of Two Effects
This compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. Its reactivity is governed by a delicate interplay of electronic and steric factors.
-
The Challenge: The Aryl Chloride. The Carbon-Chlorine bond is significantly stronger than its bromide or iodide counterparts, making the rate-determining oxidative addition step of the catalytic cycle kinetically demanding.[1][2] This sluggishness necessitates the use of highly active catalyst systems.
-
The Activation: The Trifluoromethoxy Group. The -OCF3 group at the ortho-position is a potent electron-withdrawing group.[3] This electronic pull renders the chlorinated carbon more electrophilic, which can help facilitate the crucial oxidative addition step. However, its steric bulk cannot be ignored and may influence ligand-catalyst interactions.
-
The Complication: The Aniline Group. The free amine (-NH2) can act as a coordinating ligand to the palladium center, potentially leading to catalyst inhibition. It also presents a site for potential side reactions, such as self-coupling in Buchwald-Hartwig aminations.
This guide will dissect these factors and provide clear, actionable strategies for catalyst and condition selection across the most common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: My reaction is showing low or no conversion. What are the first things I should check?
A1: Low conversion is a common issue, often stemming from foundational setup problems rather than exotic chemical effects. A systematic check is crucial.[4]
-
Verify Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via 3-5 cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that a positive pressure of inert gas was maintained.
-
Confirm Reagent & Solvent Quality: Use anhydrous solvents, as water can promote catalyst decomposition and unwanted side reactions like dehalogenation.[5] Ensure your aniline starting material, coupling partner, and base are pure and dry.
-
Assess Catalyst Activity: Palladium precatalysts, especially older ones, can degrade. If you are using a Pd(II) source like Pd(OAc)2, its reduction to the active Pd(0) species might be inefficient.[6] Consider using a fresh catalyst or a more robust, air-stable precatalyst from a reputable supplier.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q2: What is a reliable starting catalyst system for the Suzuki-Miyaura coupling of this compound?
A2: Given the unreactive nature of the aryl chloride, a highly active catalyst system is non-negotiable. We recommend starting with a modern palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand.
| Component | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G2 | These are air-stable Pd(II) precatalysts that reliably generate the active monoligated Pd(0) species in solution, ensuring high catalytic activity.[7] |
| Ligand | XPhos or SPhos | These bulky, electron-rich ligands accelerate the rate-limiting oxidative addition of the aryl chloride and promote the final reductive elimination step.[8][9] |
| Base | K₃PO₄ or Cs₂CO₃ | These are strong, non-nucleophilic bases effective for aryl chloride couplings. They are typically used with a small amount of water or as a fine powder in an anhydrous solvent.[5][8] |
| Solvent | 1,4-Dioxane or Toluene | These are standard, relatively high-boiling point solvents suitable for Suzuki couplings that may require elevated temperatures. Ensure they are anhydrous. |
Q3: I am observing significant dehalogenation (conversion of the starting material back to 2-(trifluoromethoxy)aniline). How can I prevent this?
A3: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[5] It often occurs when the palladium-hydride species, formed from trace water or other proton sources, reductively eliminates.
-
Troubleshooting Steps:
-
Minimize Water: Ensure your solvent is rigorously dried and your base (especially K₃PO₄) is finely ground and dried if possible. While some Suzuki reactions benefit from a small amount of water to solubilize the base, excessive amounts can be detrimental.[5]
-
Switch the Base: Consider using potassium fluoride (KF) as the base, which is known to be less prone to promoting dehalogenation in some systems.[10]
-
Lower the Temperature: If your reaction is running at a high temperature, try reducing it. Dehalogenation pathways can sometimes be more sensitive to temperature than the desired coupling.
-
Q4: My boronic acid is homocoupling (forming a biaryl from two boronic acid molecules). What is causing this?
A4: Boronic acid homocoupling is typically promoted by the presence of oxygen or by Pd(II) species before the catalytic cycle is fully established.[11]
-
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Ensure your reaction mixture is thoroughly deoxygenated before heating.
-
Use a Precatalyst: Using a well-defined Pd(II) precatalyst (like the G2 or G3 systems mentioned above) ensures a more controlled generation of the active Pd(0) catalyst, minimizing side reactions that can occur during the messy in-situ reduction of simple salts like Pd(OAc)₂.[11]
-
Buchwald-Hartwig Amination (C-N Bond Formation)
Q5: What catalyst system should I use to couple a primary or secondary amine with this compound?
A5: The Buchwald-Hartwig amination of aryl chlorides requires very active and sterically hindered catalyst systems to overcome both the strong C-Cl bond and potential catalyst inhibition by the amine substrates.[12][13]
| Component | Recommendation | Rationale |
| Pd Precatalyst | BrettPhos Pd G3 or RuPhos Pd G2 | These systems are specifically designed for challenging C-N couplings, showing high activity for electron-deficient aryl chlorides. |
| Ligand | BrettPhos or RuPhos | These ligands feature extreme steric bulk and electron-donating properties, which are essential for promoting the amination of difficult substrates.[13] |
| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, facilitating its coordination to the palladium center.[12] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential to avoid quenching the strong base. |
Q6: My reaction is giving a complex mixture, and I suspect diarylation of my primary amine coupling partner. How can I improve selectivity?
A6: The formation of a tertiary aniline via diarylation is a common challenge when coupling primary amines.[14] The selectivity is highly dependent on the ligand.
-
Troubleshooting Steps:
-
Choose the Right Ligand: Ligands like Josiphos or specific Buchwald biaryl phosphines have been developed to provide high selectivity for monoarylation. The steric hindrance of the ligand can effectively prevent a second equivalent of the aryl halide from accessing the palladium center.
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) to favor the monoarylation product statistically.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can sometimes increase selectivity by favoring the less sterically hindered transition state of the first coupling.
-
Sonogashira Coupling (C-C Alkyne Formation)
Q7: What are the recommended conditions for a Sonogashira coupling with this chloroaniline?
A7: The Sonogashira coupling of aryl chlorides is notoriously difficult and often requires higher temperatures and more specialized catalysts than the analogous reactions with bromides or iodides.[15]
| Component | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | While modern catalysts exist, classical triphenylphosphine-based systems are often a good starting point for Sonogashira reactions. |
| Copper Co-catalyst | CuI (Copper(I) Iodide) | The copper co-catalyst is crucial in the traditional Sonogashira mechanism for activating the terminal alkyne.[16] |
| Base | A bulky amine base (e.g., TEA, DIPEA) | The amine acts as both a base and often as a solvent. It is critical to use a high-purity, anhydrous grade. |
| Solvent | Typically the amine base itself, or THF/Toluene | The choice depends on the specific substrates and required temperature. |
Q8: I am seeing a lot of alkyne homocoupling (Glaser coupling). Can I run the reaction without a copper co-catalyst?
A8: Yes, copper-free Sonogashira conditions have been developed precisely to avoid the Glaser homocoupling side reaction, which is a major drawback of the traditional method.[17]
-
Copper-Free Protocol:
-
Catalyst: Use a more active palladium system, often involving a bulky phosphine ligand like P(t-Bu)₃.
-
Base: A stronger base, such as Cs₂CO₃ or K₃PO₄, is often required in the absence of copper.
-
Rationale: In this variant, the palladium complex is believed to handle both the oxidative addition and the alkyne activation steps, albeit through a different mechanism.[15] This approach often provides cleaner reaction profiles, especially with sensitive substrates.
-
Visual Troubleshooting Guide
This decision tree provides a logical workflow for diagnosing a failed or low-yielding Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. jk-sci.com [jk-sci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Scaling Up 4-Chloro-2-(trifluoromethoxy)aniline Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-2-(trifluoromethoxy)aniline (CAS No. 175205-77-3). This guide is designed for researchers, chemists, and drug development professionals who are transitioning this valuable intermediate from bench-scale synthesis to pilot or industrial production. As a compound widely used in the development of pharmaceuticals and agrochemicals, its efficient and safe production is paramount.[1][2]
This document moves beyond simple protocols to address the "why" behind common challenges encountered during scale-up. It is structured in a question-and-answer format to directly tackle specific issues you may face, from reaction optimization and impurity control to process safety and final product purification.
Section 1: Synthesis and Reaction Optimization FAQs
This section addresses common hurdles in achieving a high-yielding and selective synthesis reaction, which is the foundation for a successful scale-up.
Q1: What are the common synthetic routes for this compound, and which is most amenable to scale-up?
There are several reported pathways to synthesize trifluoromethoxylated anilines. For large-scale production, the ideal route prioritizes cost-effective, readily available starting materials, operational simplicity, and high overall yield while minimizing hazardous reagents.
A robust and frequently employed strategy involves a multi-step synthesis starting from a more common precursor, such as m-chlorobenzotrifluoride or a related aniline.[3][4] A generalized pathway often includes:
-
Nitration: Introduction of a nitro group, which serves as a precursor to the amine.
-
Reduction: Conversion of the nitro group to an amine.
-
Trifluoromethoxylation: Introduction of the -OCF3 group. The timing of this step can vary depending on the overall synthetic strategy.
The trifluoromethoxylation step itself is often the most challenging. Modern methods have moved away from hazardous reagents like phosgene and towards safer, more selective reagents. A two-step sequence involving O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular migration is one such advanced protocol that offers high functional-group tolerance and is amenable to gram-scale synthesis.[5][6] For industrial applications, oxidative desulfurization-fluorination of xanthates or chlorine-fluorine exchange reactions are also considered due to their scalability and use of less expensive reagents like hydrogen fluoride, though they require specialized equipment.[7]
Recommendation for Scale-Up: A route involving the nitration of a suitable chlorobenzene derivative followed by reduction and subsequent trifluoromethoxylation often provides a good balance of feasibility and cost. The choice of trifluoromethoxylation reagent is critical and should be evaluated based on safety, cost, and efficiency at scale.
Q2: My reaction yield is low during the trifluoromethoxylation step. What are the likely causes?
Low yields in trifluoromethoxylation reactions are a frequent issue, often stemming from reagent instability, suboptimal reaction conditions, or competing side reactions.
Causality Analysis:
-
Reagent Decomposition: Many modern electrophilic trifluoromethylating and trifluoromethoxylating reagents can be sensitive to moisture, temperature, and even light. For instance, hypervalent iodine reagents require careful handling to maintain their activity.[8]
-
Reaction Mechanism Dependencies: The reaction mechanism can be highly sensitive to the solvent and additives. For example, some trifluoromethylation reactions proceed via a radical pathway, which can be inhibited by impurities or promoted by specific initiators.[6] Recent studies have shown that solvents like hexafluoroisopropanol (HFIP) can form a hydrogen bonding network that activates the reagents and directs the reaction pathway, significantly boosting efficiency and selectivity.[9]
-
Substrate Deactivation: The presence of the chloro- and amino- (or nitro-) groups on the aromatic ring influences its electronic properties. The strong electron-withdrawing nature of a trifluoromethyl group can deactivate the ring towards certain electrophilic reactions, requiring harsher conditions that may lead to degradation.[10]
Troubleshooting Protocol:
-
Reagent & Solvent Integrity:
-
Ensure all reagents are fresh and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Use anhydrous solvents. Even trace amounts of water can quench reagents or catalyze side reactions.
-
-
Condition Optimization:
-
Systematically screen reaction temperatures. Some reactions require precise temperature control to avoid byproduct formation.
-
Evaluate the impact of solvent. A switch to a solvent like HFIP, if compatible with your process, could dramatically improve results.[9]
-
-
Order of Addition:
-
Experiment with adding the trifluoromethoxylating agent slowly to a solution of the substrate to maintain a low instantaneous concentration, which can suppress side reactions.
-
Q3: I'm observing significant byproduct formation, particularly dichlorinated species and other isomers. How can I improve regioselectivity?
Poor regioselectivity is a classic scale-up challenge, leading to difficult purification and reduced yield of the desired product. The formation of dichlorinated products or incorrect isomer placement stems from the directing effects of the substituents on the aromatic ring.
Mechanistic Insight: The trifluoromethoxy (-OCF3) group is generally considered ortho-para directing, while the chloro (-Cl) group is also ortho-para directing. The aniline (-NH2) group is a strong ortho-para director. The final regiochemical outcome depends on a complex interplay of these directing effects, steric hindrance, and the reaction mechanism. Unwanted chlorination can occur if the reaction conditions generate reactive chlorine species, a risk in processes involving certain catalysts or high temperatures.
Workflow for Improving Selectivity:
Caption: Decision tree for troubleshooting poor regioselectivity.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired isomer, over the thermodynamically more stable but undesired isomer.
-
Protecting Groups: Protecting the aniline group as an amide or carbamate can moderate its strong directing effect and prevent side reactions like oxidation or polymerization.[9] This is a common strategy in multi-step syntheses.[11]
-
Catalyst/Reagent Choice: The choice of catalyst or reagent can fundamentally alter the reaction's selectivity. For instance, some silver-mediated cross-coupling reactions show high selectivity for C-OCF3 bond formation.[5]
Section 2: Scale-Up and Process Control
Transitioning from a flask to a multi-liter reactor introduces new variables that must be carefully managed.
Q4: What are the primary safety concerns when moving from bench-scale to pilot-scale production?
Scaling up introduces significant safety risks, primarily related to thermal management and the handling of larger quantities of hazardous materials.
Key Hazards and Mitigation:
| Hazard | Root Cause | Mitigation Strategy |
| Thermal Runaway | Exothermic reactions (e.g., nitration, hydrogenation) generating heat faster than it can be removed. Poor surface-area-to-volume ratio in large reactors. | Use a reactor with a high-performance cooling jacket. Employ semi-batch processing (controlled addition of a limiting reagent). Perform reaction calorimetry (e.g., DSC) to understand the thermal profile before scaling.[11] |
| Reagent Exposure | Handling large volumes of corrosive (e.g., HF), toxic, or volatile chemicals.[12][13] | Use closed-system transfers for all hazardous liquids and gases. Ensure adequate ventilation and use appropriate Personal Protective Equipment (PPE).[14] |
| Pressure Buildup | Gas evolution (e.g., during diazotization or reduction) in a sealed or inadequately vented vessel.[3] | Ensure the reactor is equipped with a properly sized pressure relief valve and rupture disc. Monitor headspace pressure continuously. |
Q5: How do I manage heat transfer and mixing effectively in a larger reactor?
Effective mixing and heat transfer are critical for reaction consistency, yield, and safety. In large reactors, the surface-area-to-volume ratio decreases, making heat removal more challenging.
Best Practices:
-
Impeller Selection: Choose an impeller design that promotes both axial and radial flow to ensure homogeneity. A pitched-blade turbine or hydrofoil impeller is often suitable.
-
Baffles: Install baffles within the reactor to prevent vortex formation and create turbulence, which dramatically improves mixing efficiency.
-
Heat Transfer Fluid: Use a high-performance heat transfer fluid in the reactor jacket and ensure its flow rate is sufficient to maintain the target process temperature.
-
Process Analytical Technology (PAT): Implement in-situ probes (e.g., temperature, pH, IR) to monitor the reaction in real-time, allowing for immediate adjustments and better control.
Section 3: Purification and Impurity Profiling
At scale, purification must be efficient, cost-effective, and capable of handling large volumes.
Q6: Standard purification methods like column chromatography are not viable for my target scale. What are the recommended industrial purification techniques?
For multi-kilogram production, chromatography is generally too expensive and slow. The choice of method depends on the physical properties of the final product and its impurities. This compound is a liquid at room temperature with a boiling point of 82 °C at 15 mmHg.[1]
Scalable Purification Options:
| Method | Principle | Best For | Considerations |
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Removing non-volatile or significantly higher/lower boiling point impurities. | Ideal for this product. Requires careful control of vacuum and temperature to achieve good separation. The product's boiling point is well-suited for this technique. |
| Crystallization | Formation of a solid crystalline product from a solution, often as a salt (e.g., hydrochloride). | High-purity final product, effective at removing closely related impurities. | Requires converting the aniline to a solid salt and then neutralizing back to the free base, adding steps but often yielding very high purity. |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases (e.g., aqueous acid/base and organic solvent). | Removing acidic or basic impurities. A key step in the workup process. | Can be used to wash the crude product stream and remove starting materials or certain byproducts before final purification. |
Process Workflow for Purification:
Caption: A typical industrial purification workflow.
Section 4: Safety and Handling
Safe handling procedures are non-negotiable, especially at production scale.
Q7: What are the key handling precautions and required Personal Protective Equipment (PPE) for the reagents and the final product?
Anilines and their derivatives are often toxic and can be absorbed through the skin.[13] Reagents used in the synthesis, such as strong acids, bases, and fluorinating agents, present their own significant hazards.
Standard Safety Protocol:
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[14]
-
Hand Protection: Chemically resistant gloves (e.g., neoprene or nitrile) should be worn. Double-gloving is recommended when handling highly toxic materials.
-
Body Protection: A chemically resistant lab coat or apron is required. For large-scale transfers, a full chemical suit may be necessary.
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a respirator with an appropriate cartridge (e.g., for organic vapors) must be used.[13]
-
-
Emergency Equipment: Ensure that safety showers and eyewash stations are immediately accessible. Have spill kits appropriate for the chemicals being used readily available.
Always consult the Safety Data Sheet (SDS) for each specific chemical before use.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. synquestlabs.com [synquestlabs.com]
preventing decomposition of 4-Chloro-2-(trifluoromethoxy)aniline during reactions
Welcome to the Technical Support Center for 4-Chloro-2-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive compound. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature and extensive field experience to help you prevent its decomposition and optimize your reaction outcomes.
Introduction to this compound
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility is derived from the unique electronic properties conferred by the trifluoromethoxy (-OCF3) and chloro (-Cl) substituents. The -OCF3 group, in particular, enhances metabolic stability and lipophilicity, making it a desirable feature in drug candidates. However, the reactivity of the aniline amine group, combined with the strong electron-withdrawing nature of the substituents, can lead to decomposition under various reaction conditions. This guide provides troubleshooting advice and frequently asked questions to address these stability challenges.
Troubleshooting Guide: Preventing Decomposition in Key Reactions
This section details common issues and preventative measures for several key reaction types where this compound is frequently employed.
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
Diazotization of this compound is a common step to introduce other functionalities. However, the resulting diazonium salt can be unstable, and side reactions are common.
Common Issues & Observations:
-
Low yield of the desired product: This is often due to the decomposition of the diazonium salt.
-
Formation of a dark-colored, tarry substance: This indicates significant decomposition and side reactions.
-
Presence of phenolic byproducts: The diazonium group can be displaced by water, especially at elevated temperatures, leading to the formation of 4-Chloro-2-(trifluoromethoxy)phenol.[1]
-
Formation of azo compounds: Unreacted aniline can couple with the diazonium salt, particularly in less acidic conditions.
Troubleshooting & Prevention Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low temperature, typically 0-5 °C, throughout the diazotization and subsequent reaction. | Diazonium salts are thermally labile. Keeping the reaction cold minimizes decomposition to nitrogen gas and the corresponding aryl cation, which can lead to undesired side products.[2] |
| Acid Concentration | Use a sufficient excess of a strong, non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid. | The acid stabilizes the diazonium salt and prevents the coupling reaction between the diazonium salt and the unreacted aniline, which is more prevalent at higher pH. |
| Nitrous Acid Source | Use a slight excess of sodium nitrite (NaNO2) and add it slowly to the acidic solution of the aniline. | Slow addition ensures that the nitrous acid is consumed as it is formed, preventing its decomposition and the formation of nitrogen oxides that can lead to side reactions. |
| Quenching Excess Nitrous Acid | Add a small amount of urea or sulfamic acid at the end of the diazotization. | These reagents react with and neutralize any excess nitrous acid, preventing unwanted side reactions during the subsequent steps.[3] |
| Immediate Use | Use the freshly prepared diazonium salt solution immediately in the next step. | The stability of the diazonium salt is limited, even at low temperatures.[1] |
Experimental Protocol: Optimized Diazotization
-
Dissolve this compound in a suitable acidic medium (e.g., 3M H2SO4) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea until the paper no longer turns blue/black.
-
Proceed immediately with the subsequent reaction (e.g., addition of a copper(I) salt for a Sandmeyer reaction).
Logical Workflow for Diazotization Troubleshooting
Caption: Troubleshooting workflow for diazotization reactions.
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of this compound is generally unsuccessful due to the basicity of the amino group.
Common Issues & Observations:
-
No reaction or very low yield: The primary amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.[4]
-
Complex mixture of products: If some reaction occurs, it may be unselective.
Troubleshooting & Prevention Strategies:
| Parameter | Recommendation | Rationale |
| Amine Protection | Protect the amino group as an amide (e.g., acetamide) before performing the acylation. | The amide is less basic and less deactivating than the free amine, allowing the Friedel-Crafts reaction to proceed. The protecting group can be removed later by hydrolysis.[4] |
| Catalyst Stoichiometry | Use at least a stoichiometric amount of a strong Lewis acid catalyst, such as AlCl3. | Both the acylating agent and the product (an aryl ketone) can complex with the Lewis acid, so a catalytic amount is often insufficient.[5] |
| Anhydrous Conditions | Strictly maintain anhydrous conditions throughout the reaction. | Lewis acids like AlCl3 are highly moisture-sensitive and will be deactivated by water.[4] |
| Solvent | Use a non-coordinating, anhydrous solvent like dichloromethane or 1,2-dichloroethane. |
Experimental Protocol: N-Acetylation followed by Friedel-Crafts Acylation
Part A: N-Acetylation
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., pyridine or triethylamine, 1.2 equivalents).
-
Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine, then dry and concentrate to obtain N-(4-chloro-2-(trifluoromethoxy)phenyl)acetamide.
Part B: Friedel-Crafts Acylation
-
Suspend anhydrous AlCl3 (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add the acyl chloride (1.1 equivalents).
-
Stir for 15-30 minutes to allow for the formation of the acylium ion.
-
Add a solution of the N-protected aniline from Part A in anhydrous dichloromethane dropwise.
-
Stir at 0 °C to room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Carefully quench the reaction by pouring it onto ice, followed by the addition of concentrated HCl.
-
Separate the organic layer, wash, dry, and purify the product by chromatography or recrystallization.
Amide Bond Formation
Due to the electron-withdrawing effects of the chloro and trifluoromethoxy groups, the amino group of this compound is a weak nucleophile, making amide coupling challenging.
Common Issues & Observations:
-
Low conversion or no reaction with standard coupling reagents (e.g., HATU, HOBt/EDC): The reduced nucleophilicity of the aniline hinders the reaction.[6]
-
Decomposition of starting materials or activated intermediates at high temperatures.
Troubleshooting & Prevention Strategies:
| Parameter | Recommendation | Rationale |
| Coupling Reagents | Consider using more reactive acylating agents, such as acyl fluorides or acyl chlorides. | Acyl fluorides, in particular, have shown success in coupling with electron-deficient anilines.[1][6] |
| Reaction Temperature | Elevated temperatures may be necessary to drive the reaction to completion. | This helps to overcome the activation energy barrier associated with the poor nucleophilicity of the aniline.[1][6] |
| Catalysts | For some challenging couplings, the addition of a nucleophilic catalyst like DMAP can be beneficial, but its effectiveness should be evaluated on a case-by-case basis. | |
| Solvent | Use a high-boiling, aprotic solvent like DMF, DMAc, or NMP. | These solvents can facilitate the reaction at higher temperatures and help to solubilize the reactants. |
Experimental Protocol: Amide Coupling via Acyl Fluoride
-
In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid in an anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Add a fluorinating agent (e.g., cyanuric fluoride or XtalFluor-E®) and a suitable base (e.g., pyridine or DIPEA) and stir at room temperature to form the acyl fluoride in situ.
-
In a separate vessel, dissolve this compound and a non-nucleophilic base (e.g., DBU or a hindered amine base) in an appropriate high-boiling solvent (e.g., NMP).
-
Add the acyl fluoride solution to the aniline solution and heat the reaction mixture (e.g., 80-120 °C) until the reaction is complete (monitor by LC-MS).
-
Cool the reaction mixture, perform an aqueous workup, and purify the product by chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
The chloro-substituent on this compound can participate in Suzuki-Miyaura cross-coupling reactions, but the C-Cl bond is less reactive than C-Br or C-I bonds.
Common Issues & Observations:
-
Low or no conversion: Inefficient oxidative addition of the palladium catalyst to the C-Cl bond.[7]
-
Decomposition of the catalyst: High temperatures and prolonged reaction times can lead to catalyst degradation.
-
Protodechlorination: The chloro group is replaced by a hydrogen atom.
Troubleshooting & Prevention Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands promote the challenging oxidative addition to the C-Cl bond.[8] |
| Base | Employ a strong base such as K3PO4, Cs2CO3, or CsF. | Strong bases are often required for the transmetalation step, especially with less reactive aryl chlorides.[8][9] |
| Temperature | Higher reaction temperatures (e.g., 100-120 °C) are often necessary. Microwave heating can be beneficial. | Increased temperature provides the energy needed for the C-Cl bond activation.[8][9] |
| Solvent | Use a solvent system like toluene/water, dioxane/water, or THF/water. | The presence of water can sometimes be beneficial for the stability and activity of the catalyst and for dissolving the base.[10] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound, the boronic acid or ester (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the base (2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Decision Tree for Suzuki-Miyaura Reaction Optimization
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 3. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
analytical techniques for monitoring 4-Chloro-2-(trifluoromethoxy)aniline reaction progress
Welcome to the technical support center for the analytical monitoring of reactions involving 4-Chloro-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods to track the progress of their chemical syntheses. As a key intermediate in the production of pharmaceuticals and agrochemicals, ensuring the purity and reaction completion of this compound is paramount.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the primary analytical techniques used to monitor such reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies and advice provided herein are grounded in established principles of analytical chemistry and practical, field-proven experience.
Choosing Your Analytical Weapon: A Decision Guide
The selection of an appropriate analytical technique is the first critical step in successfully monitoring your reaction. The choice depends on several factors including the chemical properties of the analyte, the complexity of the reaction mixture, and the available instrumentation.
Caption: Decision workflow for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of halogenated anilines as it can handle these polar compounds without the need for derivatization.[3]
Frequently Asked Questions (FAQs) for HPLC Analysis
Q1: I'm seeing significant peak tailing for my this compound peak. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like anilines is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.
-
Causality: The lone pair of electrons on the aniline's nitrogen can interact with the free silanols, leading to a portion of the analyte being more strongly retained and eluting later, causing the peak to tail.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase will protonate the silanol groups, reducing their interaction with the basic aniline.[4] For basic compounds, a lower pH generally yields more symmetric peaks.[5]
-
Use a Base-Deactivated Column: Employ a column with end-capping or a specialized stationary phase designed to minimize silanol interactions.
-
Add a Competing Base: A small amount of a competing base, such as triethylamine, in the mobile phase can occupy the active sites on the stationary phase, improving the peak shape of your analyte.
-
Q2: My retention times are drifting from one injection to the next. What should I check?
A2: Retention time drift can be caused by several factors related to the mobile phase, column, and pump.
-
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or an unstable flow rate will all affect the analyte's partitioning between the stationary and mobile phases, leading to shifts in retention time.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed.[6] If preparing the mobile phase online, check that the proportioning valves are functioning correctly.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Increase the equilibration time if necessary.[6]
-
Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[6]
-
Pump Performance: Check for leaks in the pump and fittings.[7] A fluctuating pressure reading can indicate a problem with the pump seals or check valves.[8]
-
Q3: I am not getting enough resolution between my starting material and a key impurity. How can I improve the separation?
A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Causality: Poor resolution means the peaks for your analyte and the impurity are not sufficiently separated. This can be due to similar affinities for the stationary phase or a lack of column efficiency.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the Gradient: If using a gradient method, make the gradient shallower around the elution time of your compounds of interest.
-
Select a Different Column: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) can provide different selectivity.
-
Example HPLC Protocol
This is a starting point for method development and will require optimization for your specific reaction mixture.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) Troubleshooting
GC is a powerful technique for analyzing volatile and thermally stable compounds. For aniline derivatives, which can be polar, derivatization may sometimes be necessary to improve peak shape and thermal stability.[9] However, direct analysis is often possible.
Frequently Asked Questions (FAQs) for GC Analysis
Q1: I'm observing broad, tailing peaks for my aniline compound. What's the issue?
A1: This is a common issue with polar compounds like anilines in GC and is often due to interactions with the column or inlet.
-
Causality: The active sites in the GC inlet liner or on the column stationary phase can interact with the polar amine group, leading to poor peak shape.
-
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Consider a liner with glass wool if your sample is dirty, but be aware that the wool itself can be a source of activity.
-
Column Choice: Use a column specifically designed for the analysis of basic compounds. These columns have stationary phases that shield active sites.
-
Derivatization: While it adds a step, derivatizing the aniline with an agent like acetic anhydride or a silylating agent can make it more volatile and less polar, resulting in sharper peaks.[9]
-
Q2: My results are not reproducible, and I suspect analyte degradation in the hot GC inlet. How can I confirm and prevent this?
A2: Thermal degradation of aniline derivatives can occur at high inlet temperatures.[10]
-
Causality: The high temperatures required to volatilize the sample in the GC inlet can cause some compounds to break down, leading to lower than expected results and the appearance of new peaks.
-
Troubleshooting Steps:
-
Lower the Inlet Temperature: Experiment with lowering the inlet temperature in increments of 10-20 °C to see if the peak area of your analyte increases and degradation products decrease.
-
Use a Faster Injection: A fast injection minimizes the time the analyte spends in the hot inlet.
-
Consider a Different Injection Technique: If available, a cool on-column injection deposits the sample directly onto the column without passing through a hot inlet, which can prevent thermal degradation.
-
Q3: I have co-eluting peaks. How can I improve separation?
A3: Improving separation in GC involves optimizing the temperature program or changing the column.
-
Causality: Co-elution occurs when two or more compounds have very similar retention times under the current analytical conditions.
-
Troubleshooting Steps:
-
Adjust the Temperature Program: Lower the initial oven temperature or slow down the temperature ramp rate. This will increase the time the analytes spend interacting with the stationary phase, often improving separation.
-
Change the Column: Select a column with a different stationary phase polarity. If you are using a non-polar column (e.g., DB-5), try an intermediate polarity column (e.g., DB-17).
-
Use a Longer Column: A longer column provides more theoretical plates, which can increase resolution. However, this will also increase analysis time.
-
Example GC-MS Protocol
This method is suitable for identifying and quantifying this compound and related impurities.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Scan Range | 40-450 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy is a powerful tool for real-time reaction monitoring, providing both structural and quantitative information without the need for calibration.[11][12] The presence of fluorine in this compound makes ¹⁹F NMR a particularly selective and sensitive technique for monitoring its consumption.
Frequently Asked Questions (FAQs) for NMR Monitoring
Q1: How can I use NMR to quantify the components of my reaction mixture?
A1: NMR is an inherently quantitative technique. The area of a peak is directly proportional to the number of nuclei giving rise to that signal.
-
Causality: By integrating the peaks corresponding to your starting material and product, you can determine their relative concentrations.
-
Methodology:
-
Select Non-Overlapping Peaks: Identify peaks for the starting material and product that are well-resolved from other signals in the spectrum.
-
Set the Integral: Set the integral of a known peak (e.g., a peak from your starting material at t=0) to a specific value.
-
Compare Integrals: The integrals of the other peaks will be relative to this value, allowing you to calculate the molar ratio of the components. For accurate quantification, ensure a sufficient relaxation delay (D1) is used in your acquisition parameters.
-
Q2: Can I monitor my reaction directly in the reactor without using deuterated solvents?
A2: Yes, with modern NMR spectrometers, especially benchtop systems, it is possible to monitor reactions in protonated solvents.[13]
-
Causality: Solvent suppression techniques can be used to eliminate the large signal from the protonated solvent, allowing the smaller signals from the reactants and products to be observed.
-
Implementation:
-
Flow NMR: A continuous stream of the reaction mixture can be pumped from the reactor to the NMR spectrometer.[14]
-
Solvent Suppression: Utilize pre-saturation or other solvent suppression pulse sequences to minimize the solvent signal.
-
Benchtop NMR: Benchtop NMR spectrometers are increasingly being used for online reaction monitoring and are often equipped with flow cells and robust solvent suppression capabilities.[11][13]
-
Q3: Why would I use ¹⁹F NMR to monitor my reaction?
A3: ¹⁹F NMR offers several advantages for monitoring the reaction of this compound.
-
Causality: The trifluoromethoxy group (-OCF₃) provides a unique and sensitive handle for ¹⁹F NMR.
-
Advantages:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.
-
No Background: There are no interfering background signals in ¹⁹F NMR, as fluorine is not typically present in common solvents or reagents.
-
Large Chemical Shift Range: The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it easy to distinguish between the starting material and products.
-
Caption: Workflow for in-situ NMR reaction monitoring.
References
- 1. FCKeditor - Resources Browser [midyear.aza.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
strategies to minimize impurity formation in 4-Chloro-2-(trifluoromethoxy)aniline synthesis
Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals navigating the synthesis of 4-Chloro-2-(trifluoromethoxy)aniline. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to anticipate, troubleshoot, and ultimately prevent the formation of critical impurities. We will move beyond rote steps to explore the causality behind each experimental choice, ensuring a robust and reproducible synthesis.
Technical Support Center: this compound Synthesis
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.
Part 1: FAQs on Synthetic Strategy and Reaction Pathway
A robust synthesis begins with a well-planned route. The most common and logical pathway to this compound involves a multi-step process, typically starting from a commercially available precursor.
Workflow: Proposed Synthetic Pathway
The following diagram outlines a validated and efficient pathway, which will form the basis of our discussion.
Caption: General synthetic workflow for this compound.
Q1: What is the most effective synthetic strategy to maximize the purity of the final product?
Answer: The recommended strategy involves the nitration of 1-chloro-3-(trifluoromethoxy)benzene followed by the reduction of the resulting nitro-intermediate. This sequence is generally preferred over chlorinating 2-(trifluoromethoxy)aniline for two key reasons:
-
Regioselectivity Control: The directing effects of the chloro (-Cl) and trifluoromethoxy (-OCF3) groups on the starting benzene ring provide excellent regiochemical control during the electrophilic nitration step. The -OCF3 group is strongly deactivating and meta-directing, while the -Cl group is deactivating but ortho, para-directing. Their combined influence strongly favors the formation of the desired 4-chloro-2-nitro-1-(trifluoromethoxy)benzene isomer.
-
Avoiding Polychlorination: Aniline and its derivatives are highly activated rings, making them susceptible to over-chlorination, which would lead to di- and tri-chlorinated impurities that are difficult to separate. Performing the chlorination step on a deactivated ring (prior to the introduction of the amine) is not a viable route for this specific isomer.
Part 2: Troubleshooting Guide - The Nitration Stage
The introduction of the nitro group is a critical step where isomeric and over-nitration impurities are most likely to form.
Q2: My nitration reaction is producing significant amounts of the wrong isomer. How can I improve the regioselectivity?
Answer: The formation of undesired isomers, such as 2-chloro-4-nitro-1-(trifluoromethoxy)benzene, stems from suboptimal control over reaction conditions. The directing effects of the substituents are potent but can be undermined by excessive reaction energy.
Core Problem: High reaction temperatures provide enough activation energy to overcome the regiochemical barriers, allowing nitration at less-favored positions.
Troubleshooting Protocol:
-
Temperature Control (Critical): Maintain the reaction temperature between 0°C and 5°C during the addition of the nitrating mixture (a combination of nitric acid and sulfuric acid). Use an ice-salt bath for effective cooling. High temperatures are the primary cause of poor selectivity.
-
Controlled Reagent Addition: Add the nitrating agent dropwise to the solution of 1-chloro-3-(trifluoromethoxy)benzene. A slow, controlled addition prevents localized temperature spikes that can lead to side reactions.
-
Nitrating Agent Stoichiometry: Use a slight excess, but no more than 1.05-1.10 equivalents, of nitric acid. A large excess increases the risk of both isomerization and di-nitration.
Diagram: Controlling Isomer Formation
Caption: Impact of reaction conditions on nitration selectivity.
Q3: I'm observing di-nitro impurities in my crude product. What is the cause and how can I prevent this?
Answer: The formation of dinitrated species, such as 4-chloro-2,6-dinitro-1-(trifluoromethoxy)benzene, is a classic example of over-reaction. Although the initial product, 4-chloro-2-nitro-1-(trifluoromethoxy)benzene, is significantly deactivated towards further electrophilic substitution, harsh conditions can force a second nitration.
Preventative Measures:
-
Strict Stoichiometry: As mentioned, limit nitric acid to ~1.1 equivalents.
-
Reaction Time: Monitor the reaction closely using an appropriate analytical technique (GC or TLC). Once the starting material is consumed, quench the reaction promptly by pouring it over ice water. Do not let the reaction stir for an extended period after completion.
-
Post-Quench Workup: An aqueous alkaline wash (e.g., with sodium carbonate solution) during workup can help remove acidic dinitrophenolic byproducts that may form in trace amounts[1].
Part 3: Troubleshooting Guide - The Reduction Stage
Reducing the nitro group to an amine is the final key transformation. The choice of reducing agent is paramount to avoiding side reactions, particularly dehalogenation.
Q4: My final product is contaminated with an impurity that lacks a chlorine atom. What is happening and how do I stop it?
Answer: This is a classic case of hydrodechlorination, where the C-Cl bond is cleaved and replaced with a C-H bond during catalytic hydrogenation. The impurity is likely 2-(trifluoromethoxy)aniline.
Core Problem: Certain hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), are highly active and can readily catalyze the cleavage of aryl halides. A patent for a similar synthesis specifically warns that using 5% Pd/C with a chloro-substituted nitroaromatic resulted mainly in the dechlorinated byproduct[2].
Recommended Solutions & Protocols:
| Catalyst / Method | Advantages | Disadvantages / Impurity Risks |
| Raney Nickel | Highly Recommended. Less prone to causing dehalogenation. Effective under moderate H2 pressure (1-3 MPa) and temperature (30-40°C)[2][3]. | Pyrophoric, requires careful handling. |
| Iron (Fe) Powder | Excellent choice for avoiding dehalogenation. Inexpensive and robust. | Requires acidic or neutral conditions (e.g., with NH4Cl or acetic acid), leading to a more demanding workup to remove iron salts. |
| Tin(II) Chloride (SnCl2) | A classic method that avoids dehalogenation. | Stoichiometric reagent, generates significant tin waste, making it less ideal for large-scale production. |
| Palladium on Carbon (Pd/C) | Not Recommended. High risk of hydrodechlorination[2]. | Leads to significant formation of 2-(trifluoromethoxy)aniline. |
Experimental Protocol: Reduction using Raney Nickel
-
Reactor Setup: In an appropriately rated autoclave, add the intermediate 4-chloro-2-nitro-1-(trifluoromethoxy)benzene, a suitable solvent (e.g., ethanol or methanol), and Raney Nickel catalyst (typically 5-10% by weight of the substrate)[2][3].
-
Inerting: Seal the autoclave and purge several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to 1-3 MPa[3]. Heat the mixture to 30-40°C with vigorous stirring[2].
-
Monitoring: The reaction is complete when hydrogen uptake ceases. This can be monitored by observing the pressure gauge. Confirm completion with TLC or GC analysis.
-
Workup: Cool the reactor, vent the hydrogen, and purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric Raney Nickel catalyst. The filtrate contains the desired product.
Q5: The reduction is incomplete, and I have residual nitro-intermediate in my product. How can I drive the reaction to completion?
Answer: Incomplete reduction is often due to catalyst deactivation or insufficient reaction time/conditions.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is fresh and active. Raney Nickel should be stored under water and used promptly after washing.
-
Reaction Conditions: If the reaction stalls, you can cautiously increase the hydrogen pressure or temperature slightly. However, be mindful that higher temperatures can increase the risk of side reactions.
-
Sufficient Stirring: Ensure the stirring is vigorous enough to keep the catalyst suspended and facilitate mass transfer of hydrogen to the catalyst surface.
-
Purity of Starting Material: Impurities from the nitration step (e.g., sulfur-containing compounds if the sulfuric acid was impure) can poison the catalyst. Ensure the nitro-intermediate is reasonably pure before reduction.
Part 4: Purification and Analysis
Q6: What are the best methods for purifying the final this compound and for analyzing its purity?
Answer:
Purification:
-
Distillation: The final product is a liquid or low-melting solid, making vacuum distillation an excellent method for purification on a larger scale[4]. It is effective at removing non-volatile impurities (like residual salts) and some closely related isomers if their boiling points are sufficiently different.
-
Recrystallization: If the product is a solid at room temperature or can be isolated as a salt (e.g., hydrochloride), low-temperature recrystallization from a suitable solvent system (like hexane or heptane/ethyl acetate) can be highly effective at removing isomeric impurities[2].
-
Column Chromatography: For small-scale synthesis or to remove very similar impurities, flash column chromatography on silica gel is the method of choice. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) will typically provide good separation.
Purity Analysis:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) is the ideal method for assessing purity and quantifying impurities[5]. It can effectively separate the desired product from starting materials, isomers, and dechlorinated byproducts.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is also a powerful tool for purity analysis.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectroscopy are essential for confirming the structure of the final product and identifying any isomeric impurities. The distinct chemical shifts of the aromatic protons and the fluorine atoms of the -OCF3 group provide a clear fingerprint of the correct molecule.
References
- 1. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 2. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 3. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. epa.gov [epa.gov]
solvent effects on the reactivity of 4-Chloro-2-(trifluoromethoxy)aniline
Answering the user's request.## Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-(trifluoromethoxy)aniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of solvent selection in reactions involving this versatile building block. The electronic properties of the trifluoromethoxy group and the chloro substituent significantly influence the reactivity of the aniline ring and its amino group. The choice of solvent is paramount in controlling reaction rates, yields, and even mechanistic pathways. This document provides troubleshooting advice and answers to frequently asked questions based on established principles of physical organic chemistry.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, with a focus on solvent-mediated solutions.
Problem: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
You are attempting to displace the chlorine atom with a nucleophile (e.g., an alkoxide, thiol, or amine) but observe poor conversion of your starting material.
Possible Causes & Suggested Solutions:
-
Inappropriate Solvent Polarity/Proticity: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to advance.
-
Cause: You may be using a polar protic solvent (e.g., ethanol, methanol, water). These solvents can form strong hydrogen bonds with the incoming nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and slows the reaction.[1][2][3] While they can stabilize the charged intermediate, the deactivation of the nucleophile is often the dominant, rate-limiting factor.
-
Solution: Switch to a polar aprotic solvent. Solvents like DMSO, DMF, NMP, or acetonitrile are ideal for SNAr reactions.[4] They possess high dielectric constants to solvate and stabilize the Meisenheimer complex but lack acidic protons, leaving the nucleophile's reactivity intact.[5][6] The increased rate can be dramatic. For instance, some SN2 reactions (a related mechanism) can be up to 5000 times faster in acetonitrile compared to methanol.[1]
-
-
Poor Solubility: The aniline starting material or the nucleophilic partner may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Cause: Using a non-polar solvent like toluene or hexane for a reaction involving charged or highly polar reagents.
-
Solution: Select a solvent that fully dissolves all reactants at the reaction temperature. If using a polar aprotic solvent leads to solubility issues with a non-polar nucleophile, a co-solvent system might be necessary. For instance, a mixture of THF and DMF can sometimes provide the right balance.
-
Problem: Poor Selectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
You are performing a Suzuki-Miyaura coupling with a boronic acid, but you observe significant formation of side products, such as homocoupling of the boronic acid or protodeboronation.
Possible Causes & Suggested Solutions:
-
Solvent Destabilizing the Catalytic Complex or Reagents: The choice of solvent can dramatically influence the stability and reactivity of the palladium catalyst and the boronic acid.
-
Cause: Using highly coordinating solvents or solvents that promote unwanted side reactions. Some polar solvents can influence the active catalytic species.[7] For example, while solvents like DMF can be effective, they can also promote protodeboronation at elevated temperatures, especially with sensitive boronic acids.
-
Solution: A common and robust solvent system for Suzuki couplings is a mixture of an ethereal solvent like 1,4-dioxane or THF with water.[8] The aqueous phase is essential for the efficacy of inorganic bases like K₂CO₃ or K₃PO₄. For challenging couplings, anhydrous polar aprotic solvents like DMF or coordinating non-polar solvents like toluene can be effective, but require careful optimization of the base and catalyst system.[8][9]
-
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation, which deactivates them.
-
Cause: Insufficiently degassed solvent.
-
Solution: Ensure the solvent is rigorously degassed before use. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. This applies to all cross-coupling reactions, regardless of the specific solvent used.
-
Table 1: Hypothetical Solvent Screen for a Suzuki-Miyaura Coupling Reaction: this compound + Phenylboronic Acid
| Solvent System | Base | Temperature (°C) | Typical Outcome | Rationale |
| Toluene / H₂O (4:1) | K₂CO₃ | 90 | Good Yield, Low Side Products | Non-polar organic phase solubilizes substrates; aqueous phase dissolves base. A standard, reliable choice. |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 100 | Excellent Yield | Dioxane is a good solvent for many organics and is stable at high temperatures. Often a first choice for optimization.[8] |
| DMF (anhydrous) | Cs₂CO₃ | 110 | Variable Yield | Can be effective for difficult substrates but increases the risk of protodeboronation and catalyst decomposition at high temperatures. |
| Acetonitrile (MeCN) | K₂CO₃ | 80 | Potentially Poor Yield | MeCN can sometimes switch reaction selectivity or inhibit catalysis depending on the specific substrate and ligand used.[7] |
Problem: Incomplete Amide Bond Formation
You are coupling this compound with a carboxylic acid using a standard coupling reagent (e.g., EDC, HATU), but the reaction stalls or gives low yields.
Possible Causes & Suggested Solutions:
-
Solvent Interference with Coupling Reagents: The reactivity of coupling agents can be highly solvent-dependent.
-
Cause: Using solvents that can react with or deactivate the activated carboxylic acid intermediate. Protic solvents, for instance, can compete with the aniline as a nucleophile.
-
Solution: Anhydrous polar aprotic solvents are the standard choice.[10] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common and effective solvents for amide coupling reactions. Acetonitrile is also a viable option.[11] They effectively dissolve the reactants and coupling agents without interfering with the reaction mechanism.
-
-
Reduced Nucleophilicity of the Aniline: The electron-withdrawing effects of the chloro and trifluoromethoxy groups decrease the nucleophilicity of the aniline's nitrogen atom, making it a poorer nucleophile than aniline itself.
-
Cause: This is an intrinsic property of the substrate. The solvent choice can either exacerbate or mitigate this issue. A non-polar solvent may not sufficiently promote the reaction of a deactivated nucleophile.
-
Solution: Use a highly polar aprotic solvent like DMF to maximize the reaction rate. Additionally, consider adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the acid produced during the reaction and ensure the aniline remains in its more nucleophilic free-base form. While greener methods using water are emerging, they often require specific surfactants and may not be suitable for deactivated anilines without optimization.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
There is no single "best" solvent; the choice is entirely dependent on the reaction type.
-
For Nucleophilic Aromatic Substitution (SNAr) , DMSO or DMF is typically superior.
-
For Palladium-Catalyzed Cross-Couplings , a mixture of 1,4-Dioxane/Water or Toluene/Water is a robust starting point.
-
For Amide Bond Formation , anhydrous DMF or DCM is the standard.
Q2: How does solvent proticity affect the nucleophilicity of the aniline nitrogen?
Polar protic solvents (like alcohols or water) can significantly decrease the nucleophilicity of the aniline's amino group through hydrogen bonding.[5] The lone pair on the nitrogen becomes associated with the acidic proton of the solvent, making it less available to attack an electrophile. This is why polar aprotic solvents are generally preferred for reactions where the aniline acts as a nucleophile.
Q3: Can I use a non-polar solvent like toluene for SNAr reactions with this substrate?
It is generally not recommended. SNAr reactions involve the formation of a charged Meisenheimer complex. Non-polar solvents are poor at stabilizing charged intermediates, which will significantly increase the activation energy and slow the reaction to an impractical rate.
Q4: I am seeing decomposition of my compound in DMF at high temperatures. What are my options?
DMF can be unstable at high temperatures, especially in the presence of acidic or basic impurities, potentially leading to the formation of dimethylamine, which can act as an unwanted nucleophile. If you suspect decomposition, consider switching to a more thermally stable polar aprotic solvent like DMSO , NMP (N-Methyl-2-pyrrolidone) , or Sulfolane . Alternatively, if the reaction allows, using a solvent like 1,4-dioxane that is stable at higher temperatures could be a solution.
Visual Guides & Protocols
Workflow for Solvent Selection
This diagram provides a decision-making framework for choosing an appropriate starting solvent based on the desired transformation.
Caption: A decision tree for initial solvent selection.
Solvent Role in SNAr Stabilization
This diagram illustrates how a polar aprotic solvent stabilizes the key intermediate in an SNAr reaction.
Caption: Stabilization of the Meisenheimer complex by a polar aprotic solvent.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 4'-Methyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
Materials:
-
This compound (1.0 equiv)
-
(4-Methylphenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Solvent Degassing: To a 100 mL round-bottom flask, add 40 mL of 1,4-dioxane and 10 mL of deionized water. Bubble argon gas through the mixture for 30 minutes to remove dissolved oxygen.
-
Reagent Addition: To a separate reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound, (4-methylphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃ under a nitrogen or argon atmosphere.
-
Reaction Initiation: Add the degassed dioxane/water solvent mixture to the reaction vessel via cannula or syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired biphenyl product.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 10. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of 4-Chloro-2-(trifluoromethoxy)aniline: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical analysis of 4-Chloro-2-(trifluoromethoxy)aniline, a substituted aniline with increasing relevance in pharmaceutical and agrochemical research. We will delve into the interpretation of its characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This guide moves beyond a simple recitation of data. It is designed to provide a practical, field-proven perspective on why specific spectral features appear, how to interpret them in the context of the molecule's structure, and how these analytical techniques compare in providing a comprehensive characterization.
The Structural Context: this compound
Understanding the arrangement of substituents on the aniline ring is paramount to interpreting its spectral data. The molecule consists of a benzene ring with an amine (-NH₂) group, a chlorine atom (-Cl) at position 4, and a trifluoromethoxy group (-OCF₃) at position 2. This specific arrangement of electron-donating (amine) and electron-withdrawing (chloro and trifluoromethoxy) groups creates a unique electronic environment that profoundly influences the spectral output.
Figure 1: Structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons like those on the amine group.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C NMR.
-
Set the spectral width to an appropriate range for trifluoromethoxy groups (e.g., -50 to -80 ppm, relative to a CFCl₃ standard).
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Aromatic Region (δ 6.5-7.5 ppm): The three protons on the aromatic ring will exhibit distinct signals. Due to the substitution pattern, they will appear as a set of coupled multiplets. The proton at C5 (between the chlorine and amine groups) will likely be the most downfield, influenced by the electron-withdrawing chlorine. The protons at C3 and C6 will also show characteristic splitting patterns based on their coupling to each other.
-
Amine Protons (δ 3.5-4.5 ppm): The two protons of the -NH₂ group will typically appear as a broad singlet. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In a very pure, dry solvent, coupling to the aromatic protons might be observed.
| Predicted ¹H NMR Data | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Proton | ~7.2 | d | 1H | H-6 |
| Aromatic Proton | ~7.0 | dd | 1H | H-5 |
| Aromatic Proton | ~6.8 | d | 1H | H-3 |
| Amine Protons | ~4.0 | br s | 2H | -NH₂ |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Aromatic Carbons (δ 110-150 ppm): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the amine group (C1) will be shifted upfield relative to benzene, while the carbons attached to the chlorine (C4) and trifluoromethoxy (C2) groups will be shifted downfield.
-
Trifluoromethoxy Carbon (δ ~120 ppm, quartet): The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The large coupling constant is characteristic of a trifluoromethyl group directly attached to carbon.
| Predicted ¹³C NMR Data | Chemical Shift (ppm) | Assignment |
| Aromatic Carbon | ~145 | C-1 (C-NH₂) |
| Aromatic Carbon | ~140 | C-2 (C-OCF₃) |
| Aromatic Carbon | ~128 | C-4 (C-Cl) |
| Aromatic Carbon | ~125 | C-6 |
| Aromatic Carbon | ~122 | C-5 |
| Aromatic Carbon | ~118 | C-3 |
| Trifluoromethoxy Carbon | ~120 (q) | -OCF₃ |
¹⁹F NMR Spectral Interpretation
The ¹⁹F NMR spectrum provides a highly specific signal for the trifluoromethoxy group.
-
Trifluoromethoxy Group (δ -55 to -65 ppm): A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift is characteristic of an aromatic trifluoromethoxy substituent.
II. Infrared (IR) Spectroscopy: Probing the Vibrational Modes
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: The compound, which can be a low-melting solid, can be analyzed as a thin film by melting a small amount between two salt plates (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid Samples: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates.
-
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the salt plates) should be recorded and subtracted from the sample spectrum.
IR Spectral Interpretation
The IR spectrum of this compound will display several characteristic absorption bands.
-
N-H Stretching (3300-3500 cm⁻¹): As a primary amine, two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][2]
-
C-H Aromatic Stretching (3000-3100 cm⁻¹): Weak to medium intensity bands in this region are characteristic of C-H bonds on the aromatic ring.
-
C=C Aromatic Stretching (1450-1600 cm⁻¹): Several bands of varying intensity will be observed in this region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.
-
C-O-C Stretching (1200-1300 cm⁻¹): A strong absorption band in this region is characteristic of the asymmetric C-O-C stretch of the trifluoromethoxy group.
-
C-F Stretching (1000-1100 cm⁻¹): Strong, broad absorptions in this region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
C-Cl Stretching (600-800 cm⁻¹): A medium to strong absorption in this region is indicative of the C-Cl bond.
| Characteristic IR Absorption Bands | Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H Stretch | 3400-3500 (two bands) | Asymmetric & Symmetric |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C=C Stretch (Aromatic) | 1450-1600 | |
| C-O-C Stretch | 1250-1280 | Asymmetric |
| C-F Stretch | 1050-1150 (strong, broad) | |
| C-Cl Stretch | 700-800 |
III. Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the structure.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this relatively volatile compound.[3][4]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms column) and a mass spectrometer detector (e.g., a quadrupole or ion trap).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Mass Spectral Interpretation
The mass spectrum will show a molecular ion peak and several fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 211 and 213 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Major Fragmentation Pathways:
-
Loss of CF₃: A prominent fragment will likely be observed at m/z 142, corresponding to the loss of a trifluoromethyl radical.
-
Loss of OCF₃: Another significant fragment may appear at m/z 126, resulting from the cleavage of the C-O bond and loss of the trifluoromethoxy radical.
-
Loss of Cl: A fragment at m/z 176 would indicate the loss of a chlorine radical.
-
Figure 2: Predicted major fragmentation pathways for this compound.
IV. Comparison with Alternative Analytical Methodologies
While NMR, IR, and MS are fundamental for structural elucidation, other analytical techniques are often employed for separation and quantification, especially in complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of aniline derivatives in various samples.[5][6]
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection is commonly used, as the aromatic ring provides strong chromophores. A photodiode array (PDA) detector can provide spectral information for peak identification.
-
-
Comparison to GC-MS:
-
Advantages: HPLC is non-destructive (unless coupled to a mass spectrometer), can handle less volatile and thermally labile compounds, and sample preparation can be simpler.
-
Disadvantages: It may offer lower resolution than capillary GC for some applications and can generate more solvent waste.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that can be used for the analysis of charged or polar compounds.[7][8]
-
Principle: CE separates ions based on their electrophoretic mobility in an electric field. For aniline derivatives, which are basic, separation is typically performed in an acidic buffer where they are protonated and carry a positive charge.
-
Comparison to HPLC and GC:
-
Advantages: CE offers extremely high separation efficiency, very low sample and reagent consumption, and rapid analysis times.
-
Disadvantages: It can be less robust than HPLC for routine analysis and may have lower sensitivity without specialized detection methods.
-
| Technique | Principle | Strengths | Limitations | Best For |
| NMR | Nuclear spin in a magnetic field | Unambiguous structure elucidation | Lower sensitivity, expensive instrumentation | Detailed molecular structure determination |
| IR | Molecular vibrations | Functional group identification | Limited information on overall structure | Quick confirmation of functional groups |
| MS | Mass-to-charge ratio of ions | Molecular weight and fragmentation patterns | Isomers can be difficult to distinguish | Molecular weight determination and structural clues |
| HPLC | Differential partitioning | Versatile, quantitative, non-destructive | Moderate resolution, solvent consumption | Routine separation and quantification |
| GC-MS | Volatility and mass fragmentation | High resolution, sensitive, structural info | Requires volatile and thermally stable analytes | Analysis of volatile and semi-volatile compounds |
| CE | Electrophoretic mobility | High efficiency, low sample volume | Less robust, lower sensitivity for some detectors | Separation of charged and polar molecules |
V. Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive analysis of this compound requires a synergistic approach, leveraging the strengths of multiple spectroscopic and chromatographic techniques. While NMR provides the definitive structural blueprint, IR and MS offer rapid and complementary confirmation of functional groups and molecular weight. For quantitative analysis and separation from related impurities, HPLC and GC-MS stand out as robust and reliable methods. The choice of the optimal technique will ultimately depend on the specific analytical challenge, whether it is de novo structure elucidation, routine purity assessment, or trace-level quantification in a complex matrix. This guide provides the foundational knowledge and comparative insights for researchers to confidently approach the analytical characterization of this and other similarly complex aromatic compounds.
References
- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 2. app.nmrium.com [app.nmrium.com]
- 3. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 8. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
comparing the reactivity of 4-Chloro-2-(trifluoromethoxy)aniline with other anilines
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, substituted anilines serve as indispensable building blocks. The reactivity of the aniline scaffold can be meticulously tuned by the electronic and steric nature of its substituents. This guide provides an in-depth comparative analysis of 4-Chloro-2-(trifluoromethoxy)aniline , a highly functionalized intermediate, against a spectrum of other aniline derivatives.
The core of this analysis lies in understanding how the potent electron-withdrawing properties of the chloro and trifluoromethoxy groups synergize to modulate the nucleophilicity of both the amino group and the aromatic ring. For researchers, scientists, and drug development professionals, a comprehensive grasp of these structure-reactivity relationships is paramount for designing efficient synthetic routes and anticipating reaction outcomes. This guide presents objective, data-supported comparisons, supplemented with detailed experimental protocols, to illuminate the unique chemical personality of this compound.
The Electronic and Steric Profile of Substituted Anilines
The reactivity of an aniline is fundamentally governed by the availability of the nitrogen atom's lone pair of electrons and the electron density of the aromatic ring. Substituents dictate this reactivity through a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs) , such as methyl (-CH₃) or methoxy (-OCH₃), increase electron density through inductive donation or resonance. This enhances the basicity and nucleophilicity of the amino group and strongly activates the ring towards electrophilic aromatic substitution.[1]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), pull electron density away from the ring and the amino group. This reduces basicity and deactivates the ring, making it less susceptible to electrophilic attack.[1][2]
This compound is equipped with two powerful EWGs:
-
4-Chloro (-Cl): Exerts a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+R). The net result is deactivating.
-
2-(Trifluoromethoxy) (-OCF₃): This group is profoundly electron-withdrawing. The three highly electronegative fluorine atoms create an immense inductive pull (-I) that overwhelmingly negates the oxygen's potential resonance donation (+R).[3][4] The -OCF₃ group is considered one of the most lipophilic and metabolically stable substituents used in drug design.[4]
The combination of these two groups drastically reduces the electron density on the nitrogen lone pair and the aromatic system, predicting a significantly attenuated reactivity compared to unsubstituted aniline.
Caption: Electronic influence of substituents on the aniline ring.
Comparative Reactivity: A Data-Driven Analysis
To quantify the impact of these electronic effects, we can compare key reactivity metrics for this compound against other benchmark anilines.
Basicity (pKa of the Conjugate Acid)
The basicity of an aniline, measured by the pKa of its conjugate anilinium ion (ArNH₃⁺), is a direct indicator of the availability of the nitrogen's lone pair of electrons. A lower pKa value signifies a weaker base, as the lone pair is less available to accept a proton.[5] This reduced availability correlates strongly with decreased nucleophilicity.
Table 1: Comparison of pKa Values for Substituted Anilinium Ions
| Compound | Substituents | pKa | Relative Basicity |
| 4-Methylaniline (p-Toluidine) | -CH₃ (EDG) | 5.12[6] | Strongest Base |
| Aniline | None | 4.63[5] | Reference |
| 4-Chloroaniline | -Cl (EWG) | 3.98[6] | Weaker Base |
| 4-Nitroaniline | -NO₂ (Strong EWG) | 1.02[6] | Very Weak Base |
| This compound | -Cl, -OCF₃ (Strong EWGs) | < 1.0 (Estimated) | Extremely Weak Base |
Note: The pKa for this compound is not readily published but is estimated to be exceptionally low, likely less than that of 4-nitroaniline, due to the combined inductive effects of the -Cl and -OCF₃ groups.
This data clearly positions this compound as a significantly weaker base than aniline and even other anilines bearing single, powerful electron-withdrawing groups.
Nucleophilicity in N-Acylation Reactions
The reduced basicity translates directly to lower nucleophilicity of the amino group. In reactions such as N-acylation with an acyl chloride or anhydride, the nitrogen lone pair acts as the nucleophile.[1] The reaction rate is highly sensitive to the electron density on the nitrogen.
Table 2: Relative Reactivity in N-Acylation
| Aniline Derivative | Substituent Type | Expected Rate of N-Acylation |
| 4-Methoxyaniline | Strong EDG | Very Fast |
| Aniline | Reference | Fast |
| 4-Chloroaniline | EWG | Moderate |
| 4-Nitroaniline | Strong EWG | Slow |
| This compound | Two Strong EWGs | Very Slow / Requires Forcing Conditions |
Experimental evidence from kinetic studies of aniline acylation confirms that electron-withdrawing groups decrease the reaction rate.[7] For this compound, N-acylation would be expected to proceed sluggishly, likely requiring elevated temperatures, extended reaction times, or highly reactive acylating agents to achieve satisfactory yields.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The amino group is one of the most powerful activating, ortho, para-directing groups for EAS reactions due to its ability to donate its lone pair into the aromatic π-system, stabilizing the cationic intermediate (the arenium ion).[8][9] However, the potent deactivating effects of the -Cl and -OCF₃ substituents in this compound counteract this activation.
The aromatic ring is rendered electron-poor and is therefore significantly less nucleophilic. Consequently, it will be highly resistant to electrophilic attack compared to aniline. Reactions like bromination or nitration, which are often instantaneous and difficult to control with aniline itself, would require harsh, forcing conditions (e.g., strong Lewis acids, high temperatures) to proceed with this compound.[8]
Experimental Protocol: Comparative N-Acetylation Rate Study
To empirically validate the predicted differences in reactivity, a comparative kinetic study of N-acetylation can be performed. This protocol provides a framework for measuring the relative rates of reaction for different aniline derivatives with acetic anhydride.
Methodology
-
Preparation of Aniline Solutions: Prepare 0.1 M solutions of each aniline to be tested (e.g., Aniline, 4-Chloroaniline, and this compound) in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, place 10 mL of one of the aniline solutions. Allow the solution to reach thermal equilibrium (e.g., 25°C).
-
Initiation of Reaction: At time t=0, add a stoichiometric equivalent (1.0 eq) of acetic anhydride.
-
Monitoring Reaction Progress: At timed intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., methanol) to stop the reaction.
-
Analysis: Analyze the quenched samples by a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the remaining starting aniline and the formed acetanilide product.
-
Data Processing: Plot the concentration of the starting aniline versus time. The initial slope of this curve is proportional to the initial reaction rate. Comparing these initial rates provides a quantitative measure of the relative nucleophilicity of the anilines.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Electron withdrawing group on aniline makes it less/more basic. [allen.in]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activities of 4-Chloro-2-(trifluoromethoxy)aniline Derivatives
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing biological activity. The trifluoromethoxy (-OCF3) group, in particular, is prized for its ability to improve metabolic stability and cellular membrane penetration.[1] This guide provides a comparative analysis of the biological activities of derivatives of 4-Chloro-2-(trifluoromethoxy)aniline, a versatile chemical intermediate[1], focusing on their demonstrated herbicidal, antimicrobial, and anticancer properties. We will explore the experimental evidence supporting these activities and contrast their performance with other relevant compounds, providing researchers and drug development professionals with a comprehensive overview of this promising chemical scaffold.
Herbicidal Activity: Potent Weed Control
Derivatives of anilines containing trifluoromethoxy groups have shown significant promise as potent herbicides. The unique electronic properties of the -OCF3 group contribute to the efficacy and stability of these pesticides.[1]
Comparative Performance of a Phenylpyridine Derivative
A study on α-trifluoroanisole derivatives, which include structures bearing the trifluoromethoxy aniline moiety, revealed potent herbicidal effects. Specifically, the compound 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (Compound 7a) , which is structurally related to derivatives of this compound, demonstrated exceptional activity against a range of broadleaf and grass weeds.[2]
In post-emergence greenhouse assays, Compound 7a exhibited inhibitory activity greater than 80% against Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, and Setaria viridis at a low application rate of 37.5 g a.i./hm².[2] Notably, its efficacy against the broadleaf weeds A. theophrasti and A. retroflexus was superior to the commercial herbicide fomesafen, as indicated by the median effective dose (ED50) values.[2]
| Compound | Target Weed | ED₅₀ (g a.i./hm²)[2] |
| Compound 7a | Abutilon theophrasti | 13.32 |
| Fomesafen (Commercial Herbicide) | Abutilon theophrasti | 36.39 |
| Compound 7a | Amaranthus retroflexus | 5.48 |
| Fomesafen (Commercial Herbicide) | Amaranthus retroflexus | 10.09 |
The superior performance of Compound 7a highlights the potential of the this compound scaffold in developing next-generation herbicides. The mechanism of action for phenylpyridine compounds is often linked to the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[2]
Experimental Protocol: Greenhouse Bioassay for Herbicidal Activity
The following is a generalized protocol for assessing post-emergence herbicidal activity in a greenhouse setting, based on established methodologies.[3]
-
Plant Cultivation : Sow seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) in pots containing a standardized greenhouse potting mix. Grow the plants under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).[3]
-
Herbicide Application : Once the plants reach the 2-4 true leaf stage, apply the test compounds. Prepare a stock solution of the compound (e.g., dissolved in acetone with a surfactant) and make serial dilutions to achieve a range of application rates.[3]
-
Treatment : Spray the plants uniformly with the herbicide solutions using a laboratory spray chamber calibrated to deliver a consistent volume.[3] An untreated control group should be included.
-
Data Collection : Visually assess plant injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete plant death).[3]
-
Data Analysis : Calculate the ED50 value, the dose required to cause a 50% reduction in plant growth, using a dose-response analysis.
Caption: Greenhouse Post-Emergence Herbicidal Assay Workflow.
Antimicrobial Activity: Combating Pathogenic Bacteria
Aniline derivatives, especially those containing trifluoro groups, have demonstrated significant antimicrobial and antibiofilm properties.[4][5] A study investigating 68 aniline derivatives against pathogenic Vibrio species identified two potent compounds: 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA).[4][5]
Comparative Efficacy Against Vibrio Species
These compounds exhibited noteworthy antibacterial activity, with Minimum Inhibitory Concentrations (MICs) in the microgram per milliliter range. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[6]
| Compound | Target Organism | MIC (µg/mL)[4][5] |
| ACNBF | V. parahaemolyticus & V. harveyi | 100 |
| ITFMA | V. parahaemolyticus & V. harveyi | 50 |
Beyond inhibiting planktonic cell growth, both ACNBF and ITFMA were effective at suppressing biofilm formation and reducing the production of virulence factors such as proteases and hemolysins.[4][5] The mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to bactericidal effects.[4][5]
Experimental Protocol: Broth Microdilution for MIC Determination
The following protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.[6][7]
-
Inoculum Preparation : Prepare a standardized suspension of the target bacteria (e.g., V. parahaemolyticus) in a suitable broth medium, adjusted to a 0.5 McFarland standard turbidity.[8]
-
Compound Dilution : In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the broth medium.
-
Inoculation : Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation : Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. woah.org [woah.org]
- 8. apec.org [apec.org]
analytical methods for the quality control of 4-Chloro-2-(trifluoromethoxy)aniline
An Objective Comparison of Analytical Methods for the Quality Control of 4-Chloro-2-(trifluoromethoxy)aniline
Abstract
This compound is a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API) or crop protection agent. This guide provides a comparative analysis of essential analytical methodologies for the comprehensive quality control (QC) of this compound. We will explore the causality behind experimental choices in chromatographic and spectroscopic techniques, present detailed, field-proven protocols, and offer a framework for a robust, self-validating quality system. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and consistency of this key starting material.
The Imperative for Rigorous Quality Control
The quality of a final pharmaceutical or agrochemical product is not merely determined by the final step but is built-in throughout the manufacturing process. For an intermediate like this compound, a robust QC strategy is essential to:
-
Identify and Quantify Impurities: These can include positional isomers, starting material carry-over, or by-products from the synthesis.
-
Confirm Identity: Positively verify that the material is the correct chemical structure.
-
Establish Purity: Accurately determine the assay or percentage purity of the batch.
A failure in QC at this stage can lead to downstream manufacturing failures, product recalls, and significant regulatory and safety implications.[3] Therefore, the analytical methods employed must be validated to be reliable, accurate, and fit for their intended purpose.[4][5]
Foundational Pillar: Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the principles of analytical method validation. Validation is the documented process that demonstrates an analytical method is suitable for its intended use.[3] It provides the evidence of trustworthiness for every result generated. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Any method chosen from this guide must undergo a rigorous validation process before being implemented for routine QC.[6]
Chromatographic Techniques: The Workhorses of Purity and Impurity Analysis
Chromatography is indispensable for separating the main component from structurally similar impurities. The two primary techniques applicable to this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier technique for the purity and impurity analysis of moderately polar, non-volatile compounds like substituted anilines. Its versatility and robustness make it a cornerstone of pharmaceutical QC labs.[7]
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice. Its nonpolar nature provides excellent retention and separation for aromatic compounds based on hydrophobicity.
-
Mobile Phase: A mixture of water (often with a pH-modifying buffer like phosphate) and an organic solvent like acetonitrile or methanol is used. The trifluoromethoxy and chloro- groups increase the hydrophobicity of the aniline, necessitating a significant organic component for elution. A buffer is used to ensure the amine group is in a consistent protonation state, leading to sharp, reproducible peaks.
-
Detection: The aromatic ring in the molecule contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm) provides excellent sensitivity and linearity.[7]
Detailed Experimental Protocol: RP-HPLC-UV Method
-
Chromatographic System: An HPLC system with a binary or quaternary pump, UV-Vis detector, column oven, and autosampler.
-
Column: Purospher® STAR RP-18 endcapped (5 µm, 250 x 4.6 mm) or equivalent.[8]
-
Mobile Phase A: 0.03 M Potassium Dihydrogen Phosphate in water.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 20 80 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is an excellent alternative or complementary technique, particularly for assessing volatile impurities and positional isomers, which can be challenging to separate by HPLC.[10]
Causality Behind Method Choices:
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.
-
Column: A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase (e.g., AT-210), is highly effective for separating isomers of substituted anilines.[10]
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent linearity for quantification. For higher sensitivity and selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) can be employed.[11]
-
Temperature Programming: A gradual increase in the column oven temperature is critical. This allows volatile impurities to elute first at lower temperatures, followed by the main analyte and less volatile impurities as the temperature ramps up, ensuring efficient separation.[10]
Detailed Experimental Protocol: GC-FID Method
-
Chromatographic System: A GC system equipped with a split/splitless injector, Flame Ionization Detector (FID), and a capillary column.
-
Column: AT-210 (30 m length, 0.53 mm internal diameter, 1.0 µm film thickness) or equivalent.[10]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[10]
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 50°C.
-
Ramp 1: Increase to 125°C at 3°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 230°C at 45°C/min, hold for 5 minutes.[10]
-
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like acetone or methanol.
Comparison of Chromatographic Methods
| Feature | HPLC-UV | GC-FID |
| Principle | Separation in liquid phase based on polarity/hydrophobicity. | Separation in gas phase based on volatility/boiling point. |
| Best Suited For | Purity assay, non-volatile and thermally labile impurities. | Volatile impurities, positional isomers, residual solvents.[10] |
| Sample Derivatization | Not usually required. | May be required for less volatile or polar analytes, but not for this compound. |
| Strengths | High versatility, robust, widely applicable. | Excellent resolution for isomers, high sensitivity for volatiles. |
| Limitations | May have lower resolution for some positional isomers. | Not suitable for non-volatile or thermally unstable impurities. |
| Typical Run Time | 20-40 minutes. | 20-40 minutes. |
Spectroscopic Techniques: Indisputable Identity Confirmation
While chromatography excels at separation and quantification, spectroscopy provides orthogonal data to confirm the chemical identity and structure of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be used for a comprehensive identity test.
-
¹H NMR: Would confirm the number and positions of protons on the aromatic ring and the presence of the amine (-NH₂) protons. The splitting pattern of the aromatic protons provides definitive evidence of the 1,2,4-substitution pattern.
-
¹³C NMR: Would show the number of unique carbon atoms in the molecule, including the carbon of the trifluoromethoxy group.
-
¹⁹F NMR: The presence of a singlet in the ¹⁹F spectrum would be a key identifier for the -OCF₃ group, distinguishing it from isomers like those with a -CF₃ group.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of the molecule, allowing for precise molecular weight confirmation. When coupled with a chromatographic inlet (GC-MS or LC-MS), it is the ultimate tool for identifying unknown impurities by providing both retention time and mass data.[12] The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl/³⁷Cl).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a valuable identity check or fingerprint comparison against a known reference standard. For this molecule, characteristic absorption bands would include:
-
N-H stretching vibrations for the primary amine group (~3300-3500 cm⁻¹).
-
C-H stretching for the aromatic ring (~3000-3100 cm⁻¹).
-
C-O and C-F stretching vibrations associated with the trifluoromethoxy group (~1000-1300 cm⁻¹).
-
C-Cl stretching (~700-800 cm⁻¹).
Integrated Quality Control Workflow
A robust QC program integrates these techniques into a logical workflow. No single method is sufficient; rather, they provide complementary information to build a complete quality profile of the material.
Caption: A comprehensive QC workflow for this compound.
Conclusion
The quality control of this compound requires a multi-faceted analytical approach. While RP-HPLC serves as the primary tool for purity assessment, GC is invaluable for the critical separation of positional isomers. These chromatographic methods must be complemented by spectroscopic techniques like NMR, MS, and IR to provide unambiguous structural confirmation. Every protocol must be subject to rigorous validation to ensure the generation of trustworthy and reliable data. By implementing the integrated workflow described, researchers and manufacturers can ensure the quality, safety, and consistency of this vital chemical intermediate, thereby safeguarding the integrity of the final products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. wjarr.com [wjarr.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. epa.gov [epa.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Structural Validation: The Unambiguous Power of X-ray Crystallography for 4-Chloro-2-(trifluoromethoxy)aniline Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. Single-crystal X-ray crystallography stands as the definitive method for this purpose, offering atomic-level resolution of molecular architecture.[1] This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques, presenting the underlying principles, experimental workflows, and data interpretation, with a focus on the structural validation of 4-Chloro-2-(trifluoromethoxy)aniline derivatives.
The Imperative of Structural Integrity in Drug Development
The precise arrangement of atoms in a molecule, its stereochemistry, and its intermolecular interactions are critical determinants of its biological activity, physicochemical properties, and ultimately, its viability as a therapeutic agent. For derivatives of this compound, a scaffold of interest in medicinal chemistry, even subtle changes in the molecular structure can lead to significant differences in efficacy and safety. Therefore, rigorous structural validation is not merely a confirmatory step but a crucial element of the research and development process.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides detailed and precise information about the three-dimensional arrangement of atoms within a crystalline material.[2] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice.[3] When a beam of monochromatic X-rays is directed at a well-ordered single crystal, the X-rays are diffracted in a specific pattern of spots, known as reflections.[4] The intensities and geometric arrangement of these reflections are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, from which the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule can be determined.[3]
Comparison with Alternative Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[5] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Sample Type | Single, well-ordered crystal.[6] | Soluble compound in a suitable solvent. | Ionizable compound. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[2] | Connectivity, relative stereochemistry, solution-state conformation and dynamics. | Molecular weight, elemental composition, fragmentation patterns. |
| Resolution | Atomic (<1 Å). | Atomic to near-atomic. | Low (provides connectivity information). |
| Advantages | Unambiguous and highly detailed structural information.[7] | Provides information about the molecule's structure and dynamics in solution; non-destructive. | High sensitivity; requires very small amounts of sample. |
| Limitations | Requires the growth of high-quality single crystals, which can be challenging.[8] | Can be difficult to interpret for complex molecules; does not provide absolute stereochemistry directly. | Does not provide detailed 3D structural information. |
Experimental Workflow: From Powder to Publication-Ready Structure
The successful determination of a crystal structure is a multi-step process that demands careful execution and interpretation at each stage.
Step 1: Crystal Growth - The Art and Science
The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal. For aniline derivatives, several techniques can be employed.[9][10]
-
Slow Evaporation: A solution of the this compound derivative is prepared in a suitable solvent or solvent mixture. The solvent is then allowed to evaporate slowly and undisturbed, leading to a gradual increase in the concentration of the compound and, ideally, the formation of well-ordered crystals.
-
Vapor Diffusion: This method involves dissolving the compound in a small amount of a relatively non-volatile solvent and placing this solution in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.[11] The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[11]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[11] Slow diffusion at the interface between the two solvents can lead to the growth of crystals.[11]
Causality in Crystallization: The choice of solvent is paramount. A good crystallizing solvent is one in which the compound is moderately soluble. If the solubility is too high, the solution will be difficult to supersaturate, and if it is too low, the compound will precipitate as an amorphous powder. The rate of cooling or evaporation also plays a crucial role; slow, controlled changes in conditions are more likely to yield high-quality crystals.
Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data.[12] The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted beams.[5] Modern diffractometers, such as the Bruker D8 VENTURE, are highly automated and can collect a complete dataset in a matter of hours.[13]
Step 3: Structure Solution and Refinement - From Data to a 3D Model
The collected diffraction data is processed to yield a set of structure factors, which represent the amplitude and phase of the X-rays diffracted by each set of crystal planes. The "phase problem" – the fact that the phases of the diffracted waves cannot be directly measured – is a central challenge in crystallography. However, for small molecules like this compound derivatives, direct methods or Patterson methods are typically successful in determining an initial structural model.
This initial model is then refined using a least-squares process, where the atomic coordinates and other parameters are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[14] The quality of the final refined structure is assessed using several metrics, most notably the R-factor.[15]
Interpreting the R-factor: The R-factor (or residual factor) is a measure of the agreement between the experimental diffraction data and the calculated diffraction pattern from the refined structural model.[15] A lower R-factor indicates a better fit. For small-molecule structures, an R-factor below 5% (R1) is generally considered to be very good.[14]
| R-factor (R1) | Interpretation |
| < 0.05 | A well-refined and reliable structure. |
| 0.05 - 0.07 | A reasonably good structure. |
| 0.07 - 0.10 | A structure that may have some minor issues, such as disorder. |
| > 0.10 | A structure that requires further refinement or may have significant problems. |
Another important validation tool is R-free, which is calculated using a small subset of reflections that were not included in the refinement process.[4] This helps to detect over-fitting of the data. The difference between R-work and R-free should be small.[15]
Step 4: Structure Validation and Deposition - Ensuring Scientific Rigor
Before publication, the final crystal structure must be rigorously validated. This involves checking for geometric consistency (bond lengths, angles, etc.), analyzing the thermal ellipsoids, and ensuring that the space group assignment is correct. Software such as PLATON can be used for this purpose.[16]
A crucial final step is the generation of a Crystallographic Information File (CIF). The CIF is a standard text file format for storing crystallographic information and is required for publication in most scientific journals.[17] It is the author's responsibility to validate their CIF using the free online checkCIF utility provided by the International Union of Crystallography (IUCr).[18][19] This tool checks for syntax errors, numerical self-consistency, and potential higher symmetry.[18]
Visualizing the Workflow
Caption: Experimental workflow for X-ray crystallography.
Conclusion
For the definitive structural validation of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. While techniques like NMR and mass spectrometry provide valuable and complementary data, they do not offer the same level of unambiguous, high-resolution three-dimensional structural information. The rigorous, self-validating workflow of X-ray crystallography, from crystal growth to the final validated CIF, provides the highest level of confidence in the determined molecular structure, which is essential for advancing drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. X-ray single-crystal diffraction | FZU [fzu.cz]
- 4. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 7. excillum.com [excillum.com]
- 8. JEOL USA blog | Cryo-EM vs. X-ray Crystallography [jeolusa.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. unifr.ch [unifr.ch]
- 12. mdpi.com [mdpi.com]
- 13. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 14. grokipedia.com [grokipedia.com]
- 15. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 16. PLATON/VALIDATION [platonsoft.nl]
- 17. CIF VALIDATION [chem.gla.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Comparative Guide: HPLC and GC-MS Methods for the Analysis of 4-Chloro-2-(trifluoromethoxy)aniline
Introduction: The Analytical Imperative for 4-Chloro-2-(trifluoromethoxy)aniline
This compound is a specialized aromatic amine whose structural features—a chlorinated ring and a trifluoromethoxy group—make it a valuable intermediate in the synthesis of high-value products. It is a critical building block in the development of advanced agrochemicals, such as herbicides and fungicides, and in the pharmaceutical industry for creating novel therapeutic agents.[1][2] The precise purity and impurity profile of this intermediate directly impacts the safety, efficacy, and yield of the final product. Therefore, robust, accurate, and reliable analytical methods are paramount for its characterization during synthesis, for quality control, and in regulatory filings.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will move beyond mere protocol recitation to explain the scientific rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Profile of the Analyte
Understanding the analyte's properties is the foundation for selecting and developing an appropriate analytical method. The volatility and thermal stability, indicated by its boiling point, are particularly crucial in deciding between GC and LC techniques.
| Property | Value | Source |
| CAS Number | 175205-77-3 | [1][2] |
| Molecular Formula | C₇H₅ClF₃NO | [1][2] |
| Molecular Weight | 211.57 g/mol | [1][2] |
| Appearance | White to light yellow powder or lump | [1][2] |
| Melting Point | 33 °C | [1][2] |
| Boiling Point | 82 °C at 15 mmHg | [1][2] |
| Purity (Typical) | ≥ 98% (by GC) | [1][2] |
The compound's boiling point suggests it is sufficiently volatile and thermally stable for GC analysis, while its aromatic structure makes it an excellent chromophore for UV detection in HPLC.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful technique for separating, identifying, and quantifying compounds in a liquid sample.[3] For non-volatile or thermally sensitive compounds, it is the method of choice. Given the analyte's structure, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.
Causality Behind the HPLC Method Design
The primary goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or isomers.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the standard for RP-HPLC due to its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds like our analyte. The end-capping on modern C18 columns minimizes peak tailing caused by interactions with residual silanol groups.
-
Mobile Phase Composition: A mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio is optimized to control the retention time; a higher percentage of ACN will decrease retention.
-
Mobile Phase pH Control: The amine group on the aniline ring is basic. At acidic pH, this group becomes protonated, increasing its polarity and solubility in the mobile phase. Adding a small amount of an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase ensures consistent ionization and produces sharper, more symmetrical peaks. For mass spectrometry compatibility (LC-MS), a volatile acid like formic acid must be used instead of phosphoric acid.[4]
-
Detection: The aromatic ring of the analyte contains a chromophore that absorbs UV light. A photodiode array (PDA) or a variable wavelength UV detector set around 254 nm typically provides excellent sensitivity.
Experimental Protocol: HPLC-UV Method
This protocol is a robust starting point for method development, based on established methods for similar halogenated anilines.[5][6]
-
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Autosampler.
-
Column oven.
-
UV-Vis or PDA detector.
-
-
Chromatographic Conditions:
-
Column: Purospher® STAR RP-18 endcapped (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 60% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a concentration of ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
Data Presentation: Expected HPLC Performance
| Parameter | Expected Value | Rationale |
| Retention Time (t_R) | 8-12 min | Dependent on the exact gradient and column, but should elute in a reasonable timeframe. |
| Theoretical Plates (N) | >10000 | Indicates high column efficiency and sharp peaks.[6] |
| Tailing Factor (T_f) | 0.9 - 1.3 | A value close to 1 indicates a symmetrical peak shape. |
| Linearity (r²) | >0.999 | Essential for accurate quantification over a defined concentration range. |
| LOD / LOQ | ~0.05 µg/mL / ~0.15 µg/mL | Typical sensitivity for a UV-active compound with this method. |
Visualization: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Specificity
GC-MS combines the separation power of gas chromatography with the detection specificity of mass spectrometry. It is the gold standard for identifying volatile and semi-volatile compounds.[3] The analyte's boiling point of 82 °C at 15 mmHg indicates it is sufficiently volatile for GC analysis without requiring derivatization, a step often needed for more polar or less stable anilines.[7][8]
Causality Behind the GC-MS Method Design
The objective is to achieve chromatographic separation from isomers and impurities, followed by unambiguous identification via the mass spectrum.
-
Stationary Phase Selection: A low-polarity, general-purpose column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal. This phase separates compounds primarily based on their boiling points and provides excellent inertness for amines.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas. Helium is common and safe, while hydrogen can provide faster analysis times and higher efficiency at lower temperatures.
-
Temperature Programming: A temperature gradient (oven program) is crucial. It starts at a low temperature to trap and focus the analytes at the head of the column, then ramps up to elute compounds in order of their boiling points. A typical program might start around 50-70°C and ramp up to 250-280°C.[9][10]
-
Injection Mode: A split injection is used for concentrated samples to avoid overloading the column, while a splitless injection is preferred for trace analysis to maximize sensitivity.
-
MS Detection: Electron Ionization (EI) is the standard ionization technique. It fragments the molecule in a predictable and reproducible way, creating a unique "fingerprint" mass spectrum that can be compared against spectral libraries for confident identification.
Experimental Protocol: GC-MS Method
This protocol is designed for robust performance based on standard methods for aromatic amines.[9][10]
-
Instrumentation:
-
Gas chromatograph with a programmable oven and electronic pressure control.
-
Autosampler.
-
Mass Spectrometer (Single Quadrupole or higher).
-
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 70 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-350 m/z.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane to a concentration of ~0.5 mg/mL.
-
Data Presentation: Expected GC-MS Performance
| Parameter | Expected Value/Result | Rationale |
| Retention Time (t_R) | 10-15 min | Dependent on the exact temperature program. |
| Identification | Match with library/reference spectrum | EI provides a reproducible fragmentation pattern for confident ID. |
| Key Mass Fragments (m/z) | 211 (M⁺), 192 ([M-F]⁺), 176 ([M-Cl]⁺), 142 ([M-CF₃]⁺) | Hypothetical fragments based on structure. The molecular ion (M⁺) at 211 should be present. Other fragments result from losses of F, Cl, and CF₃. |
| Linearity (r²) | >0.995 | Achievable with proper calibration. |
| LOD / LOQ | ~0.1 ng/mL / ~0.4 ng/mL (in SIM mode) | GC-MS is highly sensitive, especially in Selected Ion Monitoring (SIM) mode. |
Visualization: GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is universally "better," but which is more fit for the specific analytical purpose.[11] Both methods must be properly validated to ensure the quality and reliability of the results.[12][13][14][15]
| Feature | HPLC-UV | GC-MS |
| Analyte Volatility | Not required. Ideal for non-volatile or thermally unstable compounds.[3][11] | Mandatory. Analyte must be volatile and thermally stable.[3][11] |
| Identification Power | Based on retention time. Prone to co-elution issues.[16] | High. Provides structural information from mass spectrum, enabling confident identification.[3][7] |
| Sensitivity | Good (ppm to high ppb range). | Excellent (ppb to ppt range), especially with SIM mode.[3] |
| Selectivity | Good, based on chromatographic separation. | Excellent, combines chromatographic separation with mass filtering. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution, but solvent must be volatile and pure. |
| Separation of Isomers | Can be very effective with proper method development.[16] | Can be challenging for isomers with very similar boiling points. May require specialized columns.[17] |
| Instrumentation | Common in most QC labs, relatively lower cost and complexity. | More complex and expensive due to the mass spectrometer and vacuum system.[3] |
| Run Time | Typically 15-30 minutes. | Can be faster for simple mixtures, but complex programs can take longer.[11] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound. The optimal choice depends on the analytical objective.
-
For routine quality control (QC), purity assessment, and quantification: HPLC-UV is the recommended method. It is robust, reliable, cost-effective, and provides the accuracy and precision needed for lot release testing. Its operational simplicity makes it ideal for high-throughput environments.
-
For impurity identification, structural confirmation, and trace-level analysis: GC-MS is the superior choice. Its ability to provide a mass spectrum offers unambiguous identification of unknown impurities or degradation products. For environmental monitoring or toxicological studies where ultimate sensitivity is required, GC-MS is unparalleled.
In a comprehensive drug development or chemical research setting, these techniques are complementary. HPLC is used for routine purity checks, while GC-MS is employed to investigate any out-of-specification results or to definitively characterize reference standards and potential impurities. A validated analytical method is not just a protocol; it is a self-validating system that ensures every result is trustworthy and scientifically sound.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. tsijournals.com [tsijournals.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. feedhaccp.org [feedhaccp.org]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 16. agilent.com [agilent.com]
- 17. epa.gov [epa.gov]
A Senior Application Scientist’s Comparative Guide to Purity Assessment of Synthesized 4-Chloro-2-(trifluoromethoxy)aniline
Introduction: The Critical Role of Purity in Advanced Pharmaceutical Intermediates
4-Chloro-2-(trifluoromethoxy)aniline is a key building block in modern medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a chloro- group and an electron-withdrawing trifluoromethoxy group, imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target molecules.[1][2] It serves as a vital intermediate in the development of novel therapeutics, including anti-inflammatory and analgesic agents.[1]
However, the synthetic route to this compound is not without its challenges. The process can yield a variety of impurities, including positional isomers, unreacted starting materials, and over- or under-halogenated byproducts.[3][4] The presence of even trace amounts of these impurities can drastically alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API), leading to failed clinical trials or adverse patient outcomes. Therefore, rigorous and multi-faceted purity assessment is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product.[5][6]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will move beyond simple protocol listings to explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
Overall Purity Assessment Workflow
A robust purity analysis employs a combination of chromatographic and spectroscopic techniques to build a comprehensive profile of the synthesized material. A typical workflow involves an initial, rapid purity screen, followed by more detailed separation and identification of any detected impurities.
Caption: Figure 1: Comprehensive Purity Assessment Workflow
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7] For this compound, a reversed-phase (RP-HPLC) method is the logical choice, as the non-polar stationary phase effectively retains the aromatic analyte, allowing for separation from more polar or non-polar impurities.[8]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic interactions with the aniline ring, providing excellent retention and resolution.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A buffered aqueous phase (e.g., with phosphate or formate) is crucial to maintain a consistent pH, ensuring the aniline's amino group remains in a single protonation state for reproducible retention times.
-
Detection: UV detection at a wavelength around 240-254 nm is ideal, as this is where the benzene ring of the aniline derivative exhibits strong absorbance.
Experimental Protocol: HPLC-UV
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Ensure mobile phases are freshly prepared, filtered, and degassed.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 245 nm.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as a percentage of the main peak area relative to the total area of all peaks (% Area Normalization).
-
Trustworthiness Check: The system is validated by running a blank (diluent only) to check for baseline noise and a system suitability standard to ensure theoretical plates, tailing factor, and reproducibility are within acceptable limits.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile impurities and residual solvents that might be present from the synthesis.[9][10] Given the boiling point of this compound (82 °C at 15 mmHg), it is sufficiently volatile for GC analysis.[1] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Causality Behind Experimental Choices:
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent) is chosen. Its phenyl-substituted stationary phase provides favorable interactions with the aromatic ring, while its low bleed characteristics are essential for sensitive MS detection.
-
Injection: Split injection is used to avoid overloading the column with the concentrated main component, allowing for better detection of trace impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification.
Experimental Protocol: GC-MS
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
-
Chromatographic & Spectrometric Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (EI).
-
Quadrupole: 150°C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized product in a high-purity solvent like ethyl acetate or dichloromethane.
-
Filter through a 0.45 µm PTFE syringe filter.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound (MW: 211.57 g/mol ).
-
Search the NIST library for matches to any impurity peaks to tentatively identify them. Positional isomers will have the same molecular ion but may show subtle differences in fragmentation.
-
Purity can be estimated via % Area Normalization, similar to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Isomer Identification
NMR spectroscopy is unparalleled for structural elucidation and is particularly powerful for identifying and quantifying isomeric impurities.[11][12] For this compound, ¹H NMR provides information on the aromatic protons, while ¹⁹F NMR is highly specific to the trifluoromethoxy group, offering a clean spectral window to detect related fluorinated impurities. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of the compound without relying on a reference standard of the analyte itself.[6][13]
Causality Behind Experimental Choices:
-
¹H NMR: Provides a unique fingerprint based on the chemical shifts and coupling patterns of the three aromatic protons. Isomeric impurities will exhibit distinct patterns, making them readily identifiable.
-
¹⁹F NMR: The trifluoromethoxy group gives a sharp singlet. The chemical shift is highly sensitive to the electronic environment, making this technique extremely effective for detecting and quantifying positional isomers.
-
qNMR: By adding a certified internal standard of known purity and concentration (e.g., maleic anhydride), the absolute purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to that of a known proton signal from the standard.[6] This method is considered a primary ratio method and provides a high degree of trustworthiness.
Experimental Protocol: ¹H and ¹⁹F NMR
-
System Preparation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Sample Preparation (Qualitative):
-
Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (>100:1 for the main peaks).
-
¹⁹F NMR: Acquire a standard fluorine spectrum. This is often proton-decoupled to ensure sharp singlets for all -OCF₃ groups.
-
-
Data Analysis (Qualitative):
-
In the ¹H NMR, confirm the expected three-proton aromatic pattern. Look for small, additional peaks in the aromatic region that would indicate isomeric or other aromatic impurities.
-
In the ¹⁹F NMR, the main product should show a single, intense peak. Any other peaks in the -OCF₃ region are indicative of fluorinated impurities. The relative integration of these peaks provides a direct ratio of the impurity to the main product.
-
Experimental Protocol: Absolute Purity by qNMR
-
Sample Preparation (Quantitative):
-
Accurately weigh ~15 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Accurately weigh ~20 mg of the synthesized this compound into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure complete signal recovery between scans.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.[6]
-
-
Melting Point Analysis: A Simple, Foundational Technique
Melting point is a fundamental physical property that provides a quick and inexpensive indication of purity. Pure crystalline compounds have a sharp, well-defined melting point, whereas impure compounds exhibit a depressed and broadened melting range.[14] For this compound, which is a low-melting solid (reported MP ~33°C), this technique is a valuable first-pass assessment.[1]
Experimental Protocol: Melting Point Determination
-
System Preparation:
-
Calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Glass capillary tubes (open at one end).
-
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into the capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in the apparatus.
-
Heat rapidly to about 15-20°C below the expected melting point (33°C).
-
Then, reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
-
Data Analysis:
-
High Purity: A sharp melting range (e.g., 32.5-33.5°C) is indicative of high purity.
-
Lower Purity: A broad and depressed range (e.g., 28-32°C) suggests the presence of impurities.
-
Comparative Summary of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, from rapid quality control checks to comprehensive characterization for regulatory submission.
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Chromatographic separation based on polarity | High resolution & sensitivity; Excellent for quantification (% area); Robust and reproducible.[7] | May not separate all positional isomers; Requires reference standards for impurity identification. | Routine purity testing; Quantification of known impurities. |
| GC-MS | Chromatographic separation based on volatility & boiling point | Excellent for volatile impurities & residual solvents; Provides mass data for definitive identification.[9] | Not suitable for non-volatile impurities; Thermal degradation of labile compounds is possible. | Orthogonal purity check; Identification of unknown volatile impurities. |
| NMR Spectroscopy | Nuclear spin resonance in a magnetic field | Unambiguous structure confirmation; Superior for identifying and quantifying isomers.[12] | Lower sensitivity compared to chromatography; Can be complex to interpret with many impurities. | Structural verification; Isomer analysis; Absolute purity (qNMR).[6] |
| Melting Point | Phase transition from solid to liquid | Fast, simple, and inexpensive; Good initial indicator of overall purity. | Not quantitative; Not specific; Only useful for crystalline solids. | Quick purity screening of synthesized batches. |
Visual Comparison of Method Attributes
Caption: Figure 2: Comparison of Purity Assessment Techniques
Conclusion and Recommendations
Assessing the purity of synthesized this compound requires a thoughtful, multi-technique approach. No single method can provide a complete picture.
-
For routine process monitoring and quality control , a validated HPLC-UV method is the most efficient and reliable choice for determining purity as a percentage area.
-
For initial batch screening , melting point analysis offers a rapid and cost-effective, albeit non-specific, indication of purity.
-
For comprehensive characterization, impurity identification, and regulatory filings , a combination of techniques is essential. GC-MS should be employed to identify volatile impurities, while ¹H and ¹⁹F NMR are critical for confirming the structure and, most importantly, for identifying and quantifying any positional isomers.
-
For establishing a definitive, absolute purity value , quantitative ¹H NMR (qNMR) is the gold standard, providing a highly accurate assay that is orthogonal to chromatographic methods.
By integrating these techniques, researchers and drug developers can establish a comprehensive and trustworthy purity profile for this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Electronic and Physicochemical Properties of Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) Groups
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most utilized moieties are the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups.[1] While structurally similar, the insertion of an oxygen atom in the -OCF₃ group introduces profound, nuanced differences in electronic and physicochemical properties compared to the -CF₃ group. Understanding these differences is critical for researchers aiming to fine-tune properties such as metabolic stability, lipophilicity, and target-binding affinity.[2][3]
This guide provides an in-depth, objective comparison of the -OCF₃ and -CF₃ groups, moving from fundamental electronic effects to their tangible impact on molecular properties and concluding with practical experimental protocols for their evaluation.
Section 1: Fundamental Electronic Properties: A Tale of Two Effects
The electronic influence of a substituent is primarily governed by the interplay of two phenomena: the inductive effect (I) and the resonance effect (R) .[4] The inductive effect is the polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms, while the resonance effect involves the delocalization of pi (π) electrons across a conjugated system.[5]
The trifluoromethyl (-CF₃) group is a classic example of a group with a powerful electron-withdrawing inductive effect (-I).[6] The three highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached, which in turn withdraws electron density from the rest of the molecule through the sigma bond network. The -CF₃ group is generally considered to have no significant resonance effect.[7]
The trifluoromethoxy (-OCF₃) group presents a more complex electronic profile. Like the -CF₃ group, it is strongly electron-withdrawing by induction (-I) due to the fluorine atoms. However, the presence of the oxygen atom with its lone pairs of electrons introduces a weak, opposing electron-donating resonance effect (+R).[8] The oxygen can donate a lone pair into an adjacent π-system (like a benzene ring), although this effect is significantly attenuated by the powerful inductive pull of the attached -CF₃ moiety.[9] This electronic duality is the primary source of the distinct properties of the -OCF₃ group.
Visualizing Electronic Effects
The following diagram illustrates the dominant electronic forces exerted by the -CF₃ and -OCF₃ groups when attached to an aromatic ring.
Caption: Dominant electronic effects of -CF₃ and -OCF₃ substituents.
Quantifying Electronic Influence: Hammett Constants and Dipole Moments
The electronic effects of substituents can be quantified using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids.[10] The σ_meta value primarily reflects the inductive effect, while σ_para reflects the sum of both inductive and resonance effects. A positive value indicates an electron-withdrawing character.
The molecular dipole moment provides a macroscopic measure of the overall polarity of a molecule resulting from its charge distribution.
| Parameter | -CF₃ Group | -OCF₃ Group | Rationale for Difference |
| Hammett Constant (σ_meta) | +0.43 to +0.44[11] | +0.40[8] | Both are strongly withdrawing by induction. The slightly lower value for -OCF₃ may reflect the greater distance of the F atoms from the ring. |
| Hammett Constant (σ_para) | +0.54 to +0.57[11] | +0.35[8] | The significantly lower value for -OCF₃ is direct evidence of its weak +R (electron-donating resonance) effect, which opposes its strong -I effect. |
| Dipole Moment (Substituted Benzene) | 2.86 D[12] | ~2.4 D | The higher dipole moment of trifluoromethylbenzene reflects the direct and powerful, unopposed inductive pull of the -CF₃ group from the aromatic ring. |
Section 2: Impact on Key Physicochemical Properties
The fundamental electronic differences between -CF₃ and -OCF₃ manifest in crucial physicochemical properties that are paramount in drug design.
Acidity (pKa)
Electron-withdrawing groups increase the acidity of a proton (e.g., on a carboxylic acid) by stabilizing the resulting conjugate base through delocalization of the negative charge.[13] A stronger acid has a lower pKa value.
| Compound | pKa (in water) | Comparison to Parent |
| Benzoic Acid (Reference) | 4.20 | - |
| 4-(Trifluoromethyl)benzoic acid | ~3.7 - 4.05 | More acidic |
| 3-(Trifluoromethyl)benzoic acid | 3.77 | More acidic |
| 4-(Trifluoromethoxy)benzoic acid | 3.69 (Calculated) | More acidic |
Both -CF₃ and -OCF₃ groups increase the acidity of benzoic acid, as expected from their electron-withdrawing nature. The slightly stronger effect often observed from the para-position highlights the efficiency of electronic delocalization through the π-system.
Lipophilicity (logP)
Lipophilicity, often measured as the logarithm of the partition coefficient (logP) between octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The Hansch hydrophobicity constant (π) quantifies a substituent's contribution to logP. Positive values indicate an increase in lipophilicity.
| Parameter | -CF₃ Group | -OCF₃ Group | Rationale for Difference |
| Hansch Hydrophobicity Constant (π) | +0.88[3] | +1.04 | Both groups are highly lipophilic. The -OCF₃ group is considered one of the most lipophilic single substituents, contributing more to lipophilicity than -CF₃. |
The incorporation of either group invariably boosts a molecule's lipophilicity, which can enhance membrane permeability and in vivo transport.[2][9] The superior lipophilicity of the -OCF₃ group is a key advantage in molecular design when a significant increase in this property is desired.
Section 3: Implications in Drug Discovery and Design
Metabolic Stability
A primary reason for introducing -CF₃ and -OCF₃ groups is to enhance metabolic stability. Many drug candidates fail due to rapid metabolism, often via oxidation of C-H bonds by cytochrome P450 (CYP) enzymes.
-
Blocking Metabolic Hot Spots: The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a C-H bond (~414 kJ/mol).[1][3] Strategically replacing a metabolically labile methyl group or hydrogen atom with a -CF₃ group effectively blocks that site from oxidative metabolism.
-
Electronic Deactivation: The strong electron-withdrawing nature of both groups can deactivate adjacent aromatic rings towards oxidative metabolism.
-
-OCF₃ vs. -OCH₃: The -OCF₃ group is a metabolically robust bioisostere of the methoxy (-OCH₃) group. The -OCH₃ group is highly susceptible to O-dealkylation, a common metabolic pathway. The -OCF₃ group is resistant to this enzymatic cleavage, offering a significant metabolic advantage.[3]
Bioisosterism and Molecular Design
The unique combination of size, electronics, and lipophilicity makes these groups valuable bioisosteres.
-
The -CF₃ group is often used as a bioisostere for a chlorine atom or a methyl group.[1] Its steric size is intermediate between these two.
-
The -OCF₃ group serves as a lipophilic and metabolically stable replacement for methoxy, hydroxyl, or even nitro groups, profoundly altering the electronic and pharmacokinetic profile of the parent molecule.
The choice between -CF₃ and -OCF₃ allows for fine-tuning of a drug candidate's properties. If a purely inductive electron-withdrawing effect is desired with a significant boost in lipophilicity, -CF₃ is an excellent choice. If a more nuanced electronic profile is needed (strong induction with weak resonance) along with a maximal increase in lipophilicity and metabolic stability over an ether linkage, the -OCF₃ group is often superior.[11]
Section 4: Experimental Protocols
The accurate determination of physicochemical properties is essential for validating design hypotheses. Below are standard, validated methodologies.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the ionized and non-ionized forms of a compound often have different UV-Vis absorbance spectra.
-
Preparation of Buffers: Prepare a series of buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa of the analyte.
-
Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution in a quartz cuvette. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
Data Analysis: Identify an analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal. Plot the absorbance at this wavelength against the pH of the buffers.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve.
Protocol 2: High-Throughput In Vitro Metabolic Stability Assay
This assay provides a reliable in vitro measure of a compound's susceptibility to metabolism by liver enzymes, a critical step in early drug discovery.
Workflow for Microsomal Stability Assay
Caption: Experimental workflow for an in vitro microsomal stability assay.
-
Objective: To determine the rate at which a test compound is metabolized by liver microsomal enzymes.
-
Materials: Liver microsomes (human, rat, etc.), phosphate buffer (pH 7.4), NADPH (cofactor), test compound, internal standard, and cold acetonitrile (quenching solution).
-
Procedure: a. A solution containing liver microsomes in phosphate buffer is pre-warmed to 37°C. b. The test compound is added to the microsome solution and pre-incubated for a short period. c. The metabolic reaction is initiated by adding a pre-warmed NADPH solution. This is time zero (t=0). d. The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes). e. The reaction in each aliquot is immediately stopped (quenched) by adding cold acetonitrile containing an analytical internal standard.
-
Analysis: a. The quenched samples are centrifuged to precipitate the proteins. b. The supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent drug relative to the internal standard.
-
Data Interpretation: The natural logarithm of the percentage of the parent drug remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½), which is a direct measure of metabolic stability. A longer half-life indicates greater stability.
Conclusion
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are both powerful tools for enhancing the druglike properties of molecules. The choice between them is a strategic decision based on a nuanced understanding of their electronic properties.
-
-CF₃ is a potent, purely inductive electron-withdrawer that significantly boosts lipophilicity and metabolic stability.
-
-OCF₃ offers a more complex electronic profile with strong inductive withdrawal tempered by weak resonance donation. It provides a greater increase in lipophilicity and serves as an exceptionally stable bioisostere for the metabolically labile methoxy group.
By leveraging the subtle yet significant differences between these two "super-substituents," researchers can more effectively navigate the multi-parameter optimization challenge that is central to modern drug discovery and materials science.
References
- 1. A dipole moment study of the electrical effect of the trifluoromethyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 3-(三氟甲基)苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 4. Hammett substituent constants [stenutz.eu]
- 5. librarysearch.hud.ac.uk [librarysearch.hud.ac.uk]
- 6. Calculation of hydrophobic constant (log P) from pi and f constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.viu.ca [web.viu.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. global.oup.com [global.oup.com]
- 11. trifluoromethylbenzene [stenutz.eu]
- 12. Human Metabolome Database: Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315) [hmdb.ca]
- 13. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
A Comparative Guide to the Synthesis of 4-Chloro-2-(trifluoromethoxy)aniline: A Novel Method Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the synthesis of fluorinated organic molecules is of paramount importance. The trifluoromethoxy (-OCF₃) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical comparison between a traditional multi-step synthesis and a novel, streamlined method for the preparation of 4-Chloro-2-(trifluoromethoxy)aniline, a key building block in the development of innovative chemical entities.
The Significance of this compound
This compound is a versatile intermediate utilized in the synthesis of a range of bioactive molecules. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group on the aniline scaffold, provides a valuable platform for further chemical modifications in the development of novel pharmaceuticals and agrochemicals.[1]
Traditional Synthesis: A Multi-Step Approach
-
Nitration: Starting from a suitable chloro-substituted aromatic compound, a nitro group is introduced onto the benzene ring using a mixture of nitric acid and sulfuric acid.
-
Reduction: The nitro group is then reduced to an amine (aniline) typically through catalytic hydrogenation (e.g., using a Raney Nickel catalyst) or with a metal in acidic medium.
-
Introduction of the Trifluoromethoxy Group: This is often the most challenging step and can be accomplished through various methods, which may involve harsh reagents and conditions.
This multi-step nature inherently increases the complexity of the process, requiring isolation and purification of intermediates at each stage, which can lead to a lower overall yield and increased production costs.
A Novel Synthetic Method: Ortho-Trifluoromethoxylation via OCF₃ Migration
A more recent and efficient approach for the synthesis of ortho-trifluoromethoxylated anilines has been developed, which utilizes a two-step sequence involving an O-trifluoromethylation followed by an intramolecular OCF₃ migration.[2][3][4][5] This method offers a more direct and user-friendly route to the target molecule.
The synthesis of this compound via this novel method would proceed as follows:
-
Preparation of the N-Aryl-N-hydroxyacetamide Precursor: The starting material, 4-chloroaniline, is first converted to its corresponding N-hydroxyacetamide derivative. This can be achieved through a two-step process of reduction of a nitro precursor followed by acetylation.[6]
-
O-Trifluoromethylation and Intramolecular Migration: The N-(4-chlorophenyl)-N-hydroxyacetamide is then reacted with an electrophilic trifluoromethylating agent, such as Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), in the presence of a base.[2][7] This initially forms an N-(trifluoromethoxy)acetamido intermediate, which then undergoes a thermally induced intramolecular migration of the OCF₃ group to the ortho position of the aniline ring to yield the final product, this compound.[2][6]
Visualizing the Novel Synthetic Workflow
Caption: Workflow for the novel synthesis of this compound.
Comparative Analysis: Traditional vs. Novel Method
| Parameter | Traditional Method (Hypothetical) | Novel Method (Projected) |
| Number of Steps | 3 or more | 2 (from precursor) |
| Starting Materials | Substituted Chloronitrobenzene | 4-Chloroaniline |
| Key Reagents | Nitrating agents, Reducing agents | Togni Reagent II, Base |
| Reaction Conditions | Potentially harsh (high temp, strong acids) | Milder conditions for trifluoromethoxylation |
| Overall Yield | Generally lower due to multiple steps | Potentially higher overall yield |
| Purification | Multiple intermediate purifications | Fewer purification steps |
| Safety & Handling | May involve hazardous reagents | Togni reagent requires careful handling |
| Versatility | Specific to the chosen starting material | Applicable to a broad range of anilines[2] |
Experimental Protocols: A Closer Look at the Novel Method
The following is a detailed, step-by-step methodology for the key trifluoromethoxylation and migration steps in the novel synthesis.
Step 1: O-Trifluoromethylation of N-(4-chlorophenyl)-N-hydroxyacetamide
-
To a solution of N-(4-chlorophenyl)-N-hydroxyacetamide in a suitable aprotic solvent (e.g., chloroform), add a catalytic amount of a base such as cesium carbonate.[2]
-
To this mixture, add Togni reagent II (1.2 equivalents) at room temperature under an inert atmosphere.[6]
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The crude product, N-(4-chlorophenyl)-N-(trifluoromethoxy)acetamide, is then purified by column chromatography.
Step 2: Intramolecular OCF₃ Migration
-
The purified N-(4-chlorophenyl)-N-(trifluoromethoxy)acetamide is dissolved in a high-boiling point solvent such as nitromethane.[2]
-
The solution is heated to a temperature of around 120 °C.[2][6]
-
The reaction is monitored by TLC for the formation of the product, this compound.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The final product is purified by column chromatography to yield pure this compound.
Mechanistic Insights of the Novel Method
The key transformation in the novel method is the intramolecular migration of the trifluoromethoxy group. The proposed mechanism involves the heterolytic cleavage of the N-OCF₃ bond to form a nitrenium ion intermediate. This is followed by an electrophilic attack of the trifluoromethoxy group at the ortho-position of the aniline ring.
Caption: Proposed mechanism for the intramolecular OCF₃ migration.
Conclusion: A Superior Synthetic Strategy
The novel synthetic method for this compound via O-trifluoromethylation and subsequent intramolecular OCF₃ migration presents a significant advancement over traditional multi-step approaches. This modern strategy offers a more convergent and efficient route, characterized by milder reaction conditions, potentially higher overall yields, and a broader substrate scope. For researchers and professionals in drug discovery and development, the adoption of such innovative synthetic methodologies is crucial for accelerating the discovery of new chemical entities with improved properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Togni reagent II - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(trifluoromethoxy)aniline
For researchers and professionals in drug development, the synthesis and handling of specialized chemical intermediates like 4-Chloro-2-(trifluoromethoxy)aniline are routine. However, the lifecycle of these potent molecules extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure environmental stewardship.
Section 1: Immediate Safety Profile and Hazard Assessment
Before initiating any disposal protocol, a clear and immediate understanding of the hazards associated with this compound is paramount. This substance presents multiple health risks that necessitate stringent adherence to safety precautions.
Table 1: Hazard and Precautionary Summary
| Hazard Classification | GHS Pictogram | Precautionary Measures & Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][2][3] | |
| Skin Irritation | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1][2][3][4] | |
| Serious Eye Irritation/Damage |
| Wear safety glasses with side shields or chemical goggles. Ensure an eyewash station is readily accessible.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust, fumes, or vapors.[1][2][4] |
The causality behind these stringent PPE requirements lies in the chemical's reactivity and potential for absorption. The trifluoromethoxy and chloro groups can interact with biological tissues, leading to irritation and toxicity.
Section 2: Pre-Disposal Handling and Waste Accumulation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.
Segregation of Waste Streams
It is a critical error to mix different chemical waste streams. This compound is a halogenated organic compound. As such, it must be collected in a designated "Halogenated Organic Waste" container.[5]
Why is this segregation crucial?
-
Regulatory Compliance: Halogenated organic compounds are subject to specific disposal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, due to their potential to form persistent organic pollutants if not treated correctly.[6][7][8][9]
-
Treatment Method: The primary and most effective disposal method for halogenated waste is high-temperature incineration.[2] Mixing with non-halogenated waste can compromise the efficiency of the incineration process and may require more complex and costly disposal procedures.
Waste Container Selection and Labeling
-
Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. Ensure the container is clean and dry before use.
-
Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (avoiding abbreviations or formulas).[5]
-
The specific hazards associated with the contents (e.g., "Toxic," "Irritant").
-
The date of initial accumulation.
-
Section 3: Spill Management Protocol
In the event of an accidental spill, a swift and correct response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1, including respiratory protection if vapors are present.[10]
-
Containment: For liquid spills, contain the material using a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated to disperse any residual vapors.
Section 4: Step-by-Step Disposal Procedure
The final disposal of this compound waste must be handled by a licensed and approved waste disposal contractor.[11] The following workflow outlines the process from laboratory accumulation to final disposal.
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Detailed Protocol Steps:
-
Identification and Segregation: As soon as a process generates this compound waste, identify it as a halogenated organic waste stream.
-
Container Preparation: Obtain a suitable hazardous waste container from your institution's Environmental Health & Safety (EHS) department or follow their guidelines for container selection. Label it immediately and correctly.
-
Waste Accumulation:
-
Add the waste to the designated container, ensuring not to overfill (leave at least 10% headspace).
-
Always keep the container tightly closed when not in use to prevent the release of vapors.[10][12]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents or strong bases.[2]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Final Disposal Request: Once your experiment is complete or the waste container is full, seal the container and arrange for its disposal through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash.
-
Documentation: Complete any required hazardous waste manifests or tags accurately, listing all components of the waste stream.
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste contractor to transport the material for final disposal, which will typically involve high-temperature incineration equipped with afterburners and scrubbers to neutralize harmful combustion by-products like hydrogen chloride and hydrogen fluoride.[2]
Section 5: Emergency Procedures in Case of Exposure
Immediate and appropriate first aid is critical in the event of accidental exposure.
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][3]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[1][3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][3]
Always have the Safety Data Sheet (SDS) for this compound available when seeking medical attention.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. epa.gov [epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. gfl.co.in [gfl.co.in]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

